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  • Product: (E)-3-O-Methyl Entacapone
  • CAS: 857629-78-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of (E)-3-O-Methyl Entacapone: A Reference Standard for Pharmaceutical Analysis

An In-Depth Technical Guide for Drug Development Professionals Abstract (E)-3-O-Methyl Entacapone is a principal metabolite of Entacapone, a selective catechol-O-methyltransferase (COMT) inhibitor used in the management...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

(E)-3-O-Methyl Entacapone is a principal metabolite of Entacapone, a selective catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1][2] As a critical related substance, the availability of a well-characterized reference standard of (E)-3-O-Methyl Entacapone is imperative for the accurate quality control of Entacapone active pharmaceutical ingredients (API) and formulated drug products. This guide provides a comprehensive overview of a robust synthetic route and a multi-technique analytical characterization of (E)-3-O-Methyl Entacapone. The methodologies detailed herein are designed to provide researchers and drug development professionals with a practical framework for producing and validating this essential reference material, ensuring compliance with rigorous regulatory standards.

Introduction: The Significance of Entacapone and its Metabolites

Entacapone is a nitrocatechol-type COMT inhibitor that plays a vital role in Parkinson's disease therapy.[3][4] It functions by preventing the peripheral breakdown of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effect in the brain.[5][6] The metabolism of Entacapone itself is extensive, proceeding primarily through isomerization to its (Z)-isomer and subsequent glucuronidation.[2][4] Another key metabolic pathway is the O-methylation of the catechol moiety. Due to the electronic effects of the nitro group, methylation can occur at either the 3- or 4-position hydroxyl group, leading to 3-O-Methyl Entacapone and 4-O-Methyl Entacapone, respectively.

(E)-3-O-Methyl Entacapone is not only a metabolite but also a potential process-related impurity in the synthesis of Entacapone, particularly if protective group strategies are employed.[7] Therefore, its unambiguous synthesis and rigorous characterization are essential for:

  • Analytical Method Development: Serving as a primary reference standard for the identification and quantification of this impurity in Entacapone drug substance and products via chromatographic techniques like HPLC.[8][9]

  • Pharmacokinetic Studies: Enabling the accurate tracking and quantification of this metabolite in biological matrices.[10]

  • Toxicological Assessments: Providing pure material for evaluating any potential biological activity or toxicity associated with the metabolite.

Synthetic Strategy: Regioselective Synthesis via Demethylation

The primary challenge in synthesizing (E)-3-O-Methyl Entacapone is achieving regioselective functionalization of the catechol ring. Direct methylation of Entacapone would likely yield a mixture of 3-O-methyl, 4-O-methyl, and 3,4-di-O-methylated products, necessitating a difficult chromatographic separation.

A more robust and controllable strategy involves a Knoevenagel condensation followed by a regioselective demethylation. This approach leverages a readily available starting material, 3,4-dimethoxy-5-nitrobenzaldehyde, and exploits the differential reactivity of the two methoxy groups in the resulting intermediate. The methoxy group at the 4-position (para to the acrylamide side chain and adjacent to the electron-withdrawing nitro group) is significantly more susceptible to nucleophilic demethylation than the methoxy group at the 3-position.[11] This differential reactivity provides a reliable route to the desired 3-O-methylated product.

The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_synthesis Synthesis & Purification A 3,4-Dimethoxy-5- nitrobenzaldehyde C Knoevenagel Condensation A->C B N,N-Diethyl-2- cyanoacetamide B->C D (E)-2-Cyano-3-(3,4-dimethoxy-5- nitrophenyl)-N,N-diethylprop-2-enamide C->D Piperidine catalyst E Regioselective Demethylation D->E Amine Base (e.g., Triethylamine) F Crude (E)-3-O-Methyl Entacapone E->F G Purification (Column Chromatography) F->G H Pure (E)-3-O-Methyl Entacapone G->H ≥99% Purity

Caption: Synthetic pathway for (E)-3-O-Methyl Entacapone.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by qualified personnel in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of (E)-2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide (Intermediate)
  • To a solution of 3,4-dimethoxy-5-nitrobenzaldehyde (21.1 g, 0.1 mol) and N,N-diethyl-2-cyanoacetamide (14.0 g, 0.1 mol) in absolute ethanol (150 mL), add a catalytic amount of piperidine (0.5 mL).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting solid precipitate, wash with cold ethanol (2 x 30 mL), and dry under vacuum at 50°C.

  • The product can be recrystallized from ethanol to yield the intermediate as an off-white solid. A similar procedure is described in the literature for related compounds.[11]

Step 2: Regioselective Demethylation to (E)-3-O-Methyl Entacapone
  • Suspend the intermediate from Step 1 (3.33 g, 0.01 mol) in ethanol (50 mL).

  • Add triethylamine (4.2 mL, 0.03 mol) to the suspension.

  • Heat the mixture to reflux (approx. 75-80°C) for 12-16 hours. The reaction progress can be monitored by HPLC or TLC. The mechanism relies on the amine acting as a nucleophile to selectively cleave the more activated 4-methoxy group.[11]

  • After completion, distill off the ethanol under reduced pressure.

  • Dissolve the resulting residue in water (100 mL) and acidify to pH 2-3 with 1M hydrochloric acid. This will protonate the phenoxide and precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

Step 3: Purification
  • Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient system as the eluent to afford the final compound, (E)-3-O-Methyl Entacapone, as a yellow solid.

Analytical Characterization and Validation

A multi-pronged analytical approach is required to confirm the identity, purity, and structure of the synthesized compound.

CharacterizationWorkflow Start Synthesized Product HPLC HPLC (Purity & Identity) Start->HPLC MS LC-MS/MS (Molecular Weight) Start->MS NMR NMR ('H, ¹³C) (Structural Elucidation) Start->NMR FTIR FTIR (Functional Groups) Start->FTIR Final Characterized Reference Standard HPLC->Final MS->Final NMR->Final FTIR->Final

Caption: Analytical workflow for product characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound and confirming its retention time relative to Entacapone and other potential impurities.[12][13]

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 30 mM Potassium Phosphate Buffer, pH 2.75
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic or Gradient elution (e.g., 50:50 A:B)
Flow Rate 1.0 mL/min
Detection UV at 310 nm
Expected Purity > 99.0%

Rationale: A C18 column provides excellent separation for moderately polar compounds like Entacapone and its derivatives. The acidic mobile phase ensures the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks. UV detection at 310 nm is suitable due to the extensive conjugation in the molecule.[13][14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Molecular Formula: C₁₅H₁₇N₃O₅

  • Molecular Weight: 319.31 g/mol

  • Expected Ion: [M+H]⁺ at m/z 319.1

Rationale: ESI is a soft ionization technique ideal for this class of molecules, minimizing fragmentation and providing a clear molecular ion peak for confirmation.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, confirming the regiochemistry of methylation and the (E)-configuration of the double bond.

Data TypeExpected Chemical Shifts (δ, ppm) and Observations
¹H NMR ~10.0-10.5 ppm (s, 1H): Phenolic -OH proton. ~7.8-8.0 ppm (d, 1H) & ~7.6-7.8 ppm (d, 1H): Two aromatic protons, appearing as doublets (or singlets depending on resolution). ~7.5 ppm (s, 1H): Vinylic proton, confirming the double bond. ~3.9-4.0 ppm (s, 3H): Methoxy (-OCH₃) protons. This singlet is the key signal confirming successful methylation. ~3.4-3.6 ppm (q, 4H): Methylene protons of the two ethyl groups (-CH₂CH₃). ~1.1-1.3 ppm (t, 6H): Methyl protons of the two ethyl groups (-CH₂CH₃).
¹³C NMR ~165 ppm: Amide carbonyl carbon (C=O). ~150-155 ppm: Aromatic carbons attached to -OH and -OCH₃. ~140-145 ppm: Aromatic carbon attached to -NO₂. ~115-135 ppm: Remaining aromatic and vinylic carbons. ~117 ppm: Cyano carbon (-C≡N). ~56 ppm: Methoxy carbon (-OCH₃). ~40-45 ppm: Methylene carbons (-CH₂). ~12-14 ppm: Methyl carbons (-CH₃).

Rationale: The presence of a single methoxy signal in both the ¹H and ¹³C spectra, along with the preservation of one phenolic -OH signal, confirms mono-methylation. The specific chemical shifts of the aromatic protons, influenced by the positions of the nitro, hydroxyl, and methoxy groups, definitively establish the 3-O-methyl regiochemistry when compared to the spectra of Entacapone and the potential 4-O-methyl isomer.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to verify the presence of key functional groups.

Wavenumber (cm⁻¹)Assignment
~3400 cm⁻¹ O-H stretch (phenolic)
~2220 cm⁻¹ C≡N stretch (nitrile)
~1650 cm⁻¹ C=O stretch (amide)
~1590 cm⁻¹ C=C stretch (aromatic and vinylic)
~1530 & ~1340 cm⁻¹ N-O stretch (asymmetric and symmetric, nitro group)

Rationale: The FTIR spectrum provides a characteristic fingerprint of the molecule. The presence of a broad O-H stretch confirms that one hydroxyl group remains, while the sharp C≡N peak and strong C=O and NO₂ bands are consistent with the overall structure.[17][18]

Conclusion

This guide outlines a reliable and logical approach for the synthesis and comprehensive characterization of (E)-3-O-Methyl Entacapone. The described synthetic route, based on a regioselective demethylation, offers a high degree of control and predictability. The subsequent analytical validation, employing a suite of orthogonal techniques including HPLC, MS, NMR, and FTIR, ensures the resulting material is of sufficient purity and structural integrity to serve as a qualified reference standard. The availability of this standard is crucial for pharmaceutical scientists to develop and validate robust analytical methods for impurity profiling, thereby safeguarding the quality, safety, and efficacy of Entacapone-based therapies for Parkinson's disease.

References

  • Der Pharma Chemica. Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Available from: [Link]

  • Reddy, G. S., et al. (2018). Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. Journal of Chromatographic Science, 56(8), 723–733. Available from: [Link]

  • Google Patents. (2010). US20100234632A1 - Process for the preparation of entacapone.
  • Keränen, T. (2008). Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. Clinical Neuropharmacology, 31(3), 169-176. Available from: [Link]

  • Nascimento, N. C., et al. (2011). Development of characterization methods for entacapone in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 947-953. Available from: [Link]

  • Google Patents. (2008). WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof.
  • Der Pharma Chemica. (2011). Determination of impurities in formulated form of entacapone by using RP-HPLC method. Available from: [Link]

  • Li, Q., et al. (2020). A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets. Rapid Communications in Mass Spectrometry, 34(S3), e8753. Available from: [Link]

  • Google Patents. (2014). EP1699753B1 - Improved process for the preparation of entacapone.
  • Der Pharma Chemica. Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method | Abstract. Available from: [Link]

  • Google Patents. (2008). WO2008098960A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form.
  • Google Patents. (2007). WO2007094007A1 - An improved process for the preparation of entacapone.
  • Chavan, R. S., et al. (2021). A Green Approach for the Determination and Identification of Entacapone Polymorphs in an Active Pharmaceutical Ingredients and Drug Products by FTIR through Absorbance Mode. Analytical Chemistry Letters, 11(6), 828-836. Available from: [Link]

  • Koster, H. J., et al. (2009). Capture Compound Mass Spectrometry Sheds Light on the Molecular Mechanisms of Liver Toxicity of Two Parkinson Drugs. Toxicological Sciences, 108(2), 481-492. Available from: [Link]

  • Drugs.com. (2024). Entacapone Monograph for Professionals. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). COMTAN Rx only Prescribing Information. Available from: [Link]

  • Soldatelli, C., et al. (2010). LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics. Latin American Journal of Pharmacy, 29(8), 1361-1366. Available from: [Link]

  • Harisha, A. S., et al. (2015). A new synthesis of Entacapone and report on related studies. Journal of Chemical Sciences, 127(10), 1831-1841. Available from: [Link]

  • Ingenta Connect. (2021). A Green Approach for the Determination and Identification of Entacapone Polymorphs in an Active Pharmaceutical Ingredients and Drug Products by FTIR through Absorbance Mode. Available from: [Link]

  • de Assis, B. C., et al. (2015). Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method. Bioanalysis, 7(2), 207-220. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra of the Entacapone Q1 → Entacapone Q3. Available from: [Link]

  • Gordin, A., et al. (2005). Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose. British Journal of Clinical Pharmacology, 59(4), 423-429. Available from: [Link]

  • Ruottinen, H. M., & Rinne, U. K. (1994). Effect of entacapone, a COMT inhibitor, on clinical disability and levodopa metabolism in parkinsonian patients. Neurology, 44(1), 77-80. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of pure drug Entacapone. Available from: [Link]

  • ACS Publications. (2000). Synthesis of some novel potent and selective catechol O-methyltransferase inhibitors. Journal of Medicinal Chemistry, 43(1), 123-136. Available from: [Link]

  • Agrawal, Y., et al. (2022). In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach. Drug Delivery, 29(1), 1083-1095. Available from: [Link]

  • Olanow, C. W. (2000). Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 453-461. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis routes of entacapone prodrugs. Available from: [Link]

  • ResearchGate. (n.d.). The ATR-FTIR spectra of (a) real sample and (b) standard with added... Available from: [Link]

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Sources

Exploratory

The Strategic Demethylation of (E)-3-O-Methyl Entacapone: A Technical Guide to a Key Precursor in Entacapone Synthesis

Abstract This technical guide provides an in-depth exploration of the synthesis of Entacapone, a potent and selective catechol-O-methyltransferase (COMT) inhibitor, via the strategic use of (E)-3-O-Methyl Entacapone as a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Entacapone, a potent and selective catechol-O-methyltransferase (COMT) inhibitor, via the strategic use of (E)-3-O-Methyl Entacapone as a key precursor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathway, including the underlying reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of this route against other established methods. The guide emphasizes the chemical logic and practical considerations necessary for the successful and efficient production of Entacapone, a critical therapeutic agent in the management of Parkinson's disease.

Introduction: The Significance of Entacapone and its Synthetic Avenues

Entacapone plays a crucial role in modern pharmacotherapy for Parkinson's disease. It functions by inhibiting the COMT enzyme, which is responsible for the peripheral degradation of levodopa, the primary medication for Parkinson's. By preventing this breakdown, Entacapone increases the bioavailability and central nervous system uptake of levodopa, thereby enhancing its therapeutic efficacy and mitigating motor fluctuations in patients.[1]

The manufacturing of Entacapone has been approached through various synthetic strategies. A common and historically significant method involves the direct Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide.[2] However, this route can present challenges related to the formation of isomeric impurities, particularly the (Z)-isomer, which can complicate purification and reduce the overall yield of the desired (E)-Entacapone.[3]

An alternative and often more controlled approach utilizes a protected catechol intermediate, specifically (E)-3-O-Methyl Entacapone. This strategy involves the methylation of one of the phenolic hydroxyl groups of the benzaldehyde precursor, which then undergoes the Knoevenagel condensation, followed by a final demethylation step to yield the active pharmaceutical ingredient (API). This guide will focus on the technical merits and practical execution of this latter pathway.

The Synthetic Pathway: A Stepwise Elucidation

The synthesis of Entacapone from its 3-O-methylated precursor can be logically divided into two primary stages: the formation of (E)-3-O-Methyl Entacapone and its subsequent demethylation.

Stage 1: Synthesis of the Precursor, (E)-3-O-Methyl Entacapone

The journey to Entacapone via this route commences with the synthesis of the methylated intermediate. This is typically achieved through a Knoevenagel condensation between 3-methoxy-4-hydroxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide.

Synthesis_of_Precursor cluster_reactants Reactants cluster_process Process cluster_product Product 3-methoxy-4-hydroxy-5-nitrobenzaldehyde 3-Methoxy-4-hydroxy- 5-nitrobenzaldehyde Knoevenagel_Condensation Knoevenagel Condensation 3-methoxy-4-hydroxy-5-nitrobenzaldehyde->Knoevenagel_Condensation N,N-diethyl-2-cyanoacetamide N,N-Diethyl-2- cyanoacetamide N,N-diethyl-2-cyanoacetamide->Knoevenagel_Condensation E-3-O-Methyl_Entacapone (E)-3-O-Methyl Entacapone Knoevenagel_Condensation->E-3-O-Methyl_Entacapone Formation of methylated precursor

This protocol is adapted from established methodologies for Knoevenagel condensations.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-methoxy-4-hydroxy-5-nitrobenzaldehyde in a suitable solvent such as ethanol or toluene.

  • Addition of Reagents: To this solution, add 1.1 equivalents of N,N-diethyl-2-cyanoacetamide.

  • Catalyst Introduction: Introduce a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, (E)-3-O-Methyl Entacapone, will often precipitate from the solution. Collect the solid by vacuum filtration and wash with a small amount of cold solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure precursor.

Stage 2: Demethylation to Entacapone

The pivotal step in this synthetic route is the selective demethylation of the 3-methoxy group to unveil the catechol functionality of Entacapone. This transformation is strategically important as it is the final step in forming the active molecule. An amine-mediated demethylation has proven to be an effective method.[6]

Demethylation_to_Entacapone cluster_reactant Reactant cluster_process Process cluster_product Product E-3-O-Methyl_Entacapone (E)-3-O-Methyl Entacapone Amine_Mediated_Demethylation Amine-Mediated Demethylation E-3-O-Methyl_Entacapone->Amine_Mediated_Demethylation Entacapone Entacapone Amine_Mediated_Demethylation->Entacapone Formation of final API

The demethylation of the nitrocatechol ether proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the electron-withdrawing nitro group ortho to the methoxy group is critical for activating the aromatic ring towards nucleophilic attack.[6][7][8]

  • Nucleophilic Attack: The amine (e.g., triethylamine) acts as a nucleophile, attacking the carbon atom of the methoxy group.

  • Formation of a Meisenheimer-like Intermediate: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the nitro group.

  • Elimination of the Leaving Group: The intermediate then collapses, with the phenoxide acting as the leaving group, resulting in the formation of a quaternary ammonium salt and the phenoxide of Entacapone.

  • Protonation: Subsequent acidification of the reaction mixture protonates the phenoxide to yield the final Entacapone product.

This protocol is based on the work of Harisha et al.[6]

  • Reaction Setup: In a round-bottom flask, dissolve (E)-3-O-Methyl Entacapone (1 equivalent) in ethanol.

  • Addition of Amine: Add triethylamine (3 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to 70-75°C and maintain this temperature for 12 hours.

  • Isolation of Intermediate Salt: After the reaction is complete, distill off the ethanol to isolate the intermediate triethylammonium salt of Entacapone.

  • Acidification and Extraction: Dissolve the salt in water and acidify with dilute hydrochloric acid to a pH of approximately 2-3. The Entacapone product will precipitate. Extract the product into ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Entacapone. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate mobile phase to afford pure (E)-Entacapone.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route in pharmaceutical manufacturing is dictated by factors such as yield, purity, cost-effectiveness, and scalability. Below is a comparative table summarizing the key aspects of the direct condensation route versus the 3-O-methyl precursor route.

ParameterDirect Condensation Route3-O-Methyl Precursor Route
Starting Material 3,4-dihydroxy-5-nitrobenzaldehyde3-methoxy-4-hydroxy-5-nitrobenzaldehyde
Key Transformation Knoevenagel CondensationKnoevenagel Condensation followed by Demethylation
Reported Yield ~73% (often as a mixture of isomers)[3]Demethylation step yield: ~60%[6]
Key Advantage Fewer synthetic stepsBetter control over isomer formation, potentially leading to higher purity of the (E)-isomer.
Key Disadvantage Formation of (Z)-isomer impurity (20-30%) requiring further purification/isomerization.[3]Additional synthetic step (demethylation) required.
Purification Can be challenging due to the presence of the (Z)-isomer.Generally more straightforward as the precursor is a single isomer.

Analytical Considerations

Throughout the synthesis, it is imperative to monitor the progress of the reactions and the purity of the intermediates and the final product. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Entacapone and its related substances, including (E)-3-O-Methyl Entacapone and the (Z)-isomer, would employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[9] Detection is typically performed using a UV detector at a wavelength where all components have significant absorbance.

Conclusion

The synthesis of Entacapone via the (E)-3-O-Methyl Entacapone precursor represents a robust and strategic alternative to the direct condensation route. While it introduces an additional demethylation step, this pathway offers superior control over the stereochemistry of the final product, often leading to a higher purity of the desired (E)-isomer and simplifying the downstream purification process. The amine-mediated demethylation is a key enabling transformation, driven by the electronic activation provided by the ortho-nitro group. For drug development professionals, the choice between these synthetic routes will depend on a careful evaluation of factors such as the cost of starting materials, the efficiency of each step, and the desired purity profile of the final API. This guide provides the fundamental technical knowledge to make an informed decision and to successfully implement the synthesis of Entacapone through its 3-O-methylated precursor.

References

  • US Patent 2010/0234632 A1, Process for the prepar
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Foundational

An In-depth Technical Guide to the Biological Screening of (E)-3-O-Methyl Entacapone

Abstract Entacapone is a potent, peripherally-acting inhibitor of catechol-O-methyltransferase (COMT), established as an adjunctive therapy in the management of Parkinson's disease to enhance the efficacy of levodopa.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entacapone is a potent, peripherally-acting inhibitor of catechol-O-methyltransferase (COMT), established as an adjunctive therapy in the management of Parkinson's disease to enhance the efficacy of levodopa.[1][2] Upon administration, Entacapone is metabolized, with one of its metabolites being (E)-3-O-Methyl Entacapone. The biological activity profile of this methylated metabolite is not extensively characterized. Does it retain COMT inhibitory activity, possess unforeseen off-target effects, or is it merely an inactive catabolite? This technical guide outlines a comprehensive, tiered biological screening strategy designed to elucidate the pharmacological profile of (E)-3-O-Methyl Entacapone. We will detail the rationale behind a multi-stage screening cascade, from primary biochemical assays to advanced cellular target engagement and in vitro DMPK profiling, providing researchers and drug development professionals with a robust framework for investigation.

Introduction: The Scientific Rationale for Screening

The primary mechanism of Entacapone is the inhibition of COMT, an enzyme that catalyzes the methylation and subsequent inactivation of catecholamines and levodopa.[3][4] By inhibiting peripheral COMT, Entacapone prevents the conversion of levodopa to the inactive metabolite 3-O-methyldopa (3-OMD), thereby increasing the plasma half-life and bioavailability of levodopa for transport into the central nervous system.[2][5]

Entacapone itself undergoes metabolic transformation, including isomerization and glucuronidation.[6][7] The formation of (E)-3-O-Methyl Entacapone introduces a critical question regarding the overall pharmacological effect of the parent drug. Understanding the activity of this metabolite is essential for a complete model of Entacapone's pharmacodynamics and for assessing any potential contribution to its therapeutic or side-effect profile.

The central hypothesis to be tested is whether the O-methylation at the 3-position of the catechol ring, a key structural motif for COMT interaction, ablates, reduces, or alters the biological activity of the parent compound.

cluster_0 Levodopa Metabolism Pathway cluster_1 Drug Action & Metabolism LD Levodopa DA Dopamine (Active) LD->DA Therapeutic Goal OMD 3-O-Methyldopa (Inactive) LD->OMD Peripheral Degradation COMT_L COMT Enzyme AADC AADC Enzyme ENT Entacapone ENT->COMT_L Inhibition MET (E)-3-O-Methyl Entacapone ENT->MET O-Methylation INACTIVE Inactive Glucuronides ENT->INACTIVE Glucuronidation MET->COMT_L  Activity?  (Screening Goal) Metab Metabolizing Enzymes

Figure 1: Rationale for screening (E)-3-O-Methyl Entacapone.

A Tiered Screening Cascade: From Benchtop to Cell

A logical, stepwise approach is paramount to efficiently characterize the compound. This guide proposes a three-tiered screening cascade designed to first establish primary activity, then confirm it in a cellular context, and finally, to build a comprehensive pharmacological and safety profile.

Screening_Workflow cluster_tier1 Tier 1: Primary Biochemical Screening cluster_tier2 Tier 2: Cellular & Off-Target Assessment cluster_tier3 Tier 3: Target Engagement & DMPK Profiling start (E)-3-O-Methyl Entacapone tier1_node In Vitro COMT Enzyme Inhibition Assay (Determine IC50) start->tier1_node decision1 COMT Activity? tier1_node->decision1 tier2_cell PC12 Cell-Based COMT Activity Assay (Measure Dopamine Metabolites) tier2_offtarget Broad Kinase & Receptor Profiling Panel (e.g., Eurofins SafetyScreen44™) tier2_cell->tier2_offtarget tier3_cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Intracellular Target Engagement) tier2_offtarget->tier3_cetsa tier3_dmpk In Vitro ADME/DMPK Assays (Metabolic Stability, CYP Inhibition, PPB) tier3_cetsa->tier3_dmpk end_active Comprehensive Activity Profile tier3_dmpk->end_active decision1->tier2_cell Yes (Low IC50) end_inactive Conclusion: Inactive Metabolite decision1->end_inactive No (High IC50)

Figure 2: Proposed tiered screening workflow for (E)-3-O-Methyl Entacapone.

Tier 1: Primary Biochemical Assay

Objective: To determine the direct inhibitory potential of (E)-3-O-Methyl Entacapone on the COMT enzyme and calculate its half-maximal inhibitory concentration (IC50).

Causality: This is the most direct test of the primary hypothesis. By using purified recombinant human COMT, we eliminate cellular complexities like membrane permeability and competing metabolic pathways, ensuring that any observed effect is due to a direct interaction with the target enzyme. Comparing the IC50 value to that of the parent compound, Entacapone, provides a quantitative measure of its relative potency.

Protocol: In Vitro Fluorescence-Based COMT Inhibition Assay

This protocol is adapted from methodologies designed for high-throughput screening of COMT inhibitors.[8][9]

  • Reagents & Materials:

    • Recombinant human soluble COMT (S-COMT)

    • S-(5'-Adenosyl)-L-methionine chloride (SAM; methyl donor)

    • Esculetin (substrate)

    • (E)-3-O-Methyl Entacapone, Entacapone (positive control), DMSO (vehicle control)

    • Assay Buffer: 50 mM PBS, pH 7.4, 5 mM MgCl₂, 1 mM DTT

    • 384-well black, flat-bottom plates

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

  • Procedure:

    • Prepare a 10-point, 2-fold serial dilution of (E)-3-O-Methyl Entacapone and Entacapone in DMSO, starting from a top concentration of 100 µM.

    • In the 384-well plate, add 1 µL of the compound dilutions, positive control, or DMSO vehicle.

    • Prepare a master mix containing assay buffer, S-COMT (to a final concentration of 2.0 µg/mL), and Esculetin (to a final concentration of 2 µM).

    • Add 20 µL of the master mix to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of SAM (to a final concentration of 200 µM).

    • Immediately place the plate in the reader and monitor the decrease in fluorescence kinetically for 15 minutes at 37°C. The methylation of Esculetin by COMT results in a non-fluorescent product.

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the data: 0% inhibition for DMSO control, 100% inhibition for a no-enzyme control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundPredicted IC50 (µM)
Entacapone (Control)0.05 - 0.2
(E)-3-O-Methyl EntacaponeTo be determined

Table 1: Data summary for Tier 1 COMT inhibition assay.

Tier 2: Cellular Activity and Off-Target Profiling

Objective: To verify COMT inhibition in a relevant cellular model and to perform a broad screen for potential off-target activities.

Causality: An IC50 from a biochemical assay does not guarantee activity in a living cell. The compound must be able to cross the cell membrane and engage its target in the complex intracellular environment. PC12 cells, derived from a rat pheochromocytoma, endogenously express COMT and synthesize catecholamines, making them an excellent model system to test for functional COMT inhibition.[10] Concurrently, screening against a panel of common off-targets (kinases, GPCRs, ion channels) is a crucial step in early-stage drug discovery to flag potential liabilities and understand a compound's selectivity.

Protocol: PC12 Cell-Based COMT Functional Assay
  • Cell Culture:

    • Culture PC12 cells in appropriate media (e.g., RPMI-1640 with horse and fetal bovine serum) at 37°C, 5% CO₂.

    • Plate cells in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat cells with varying concentrations of (E)-3-O-Methyl Entacapone or Entacapone (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

    • Optionally, co-administer L-DOPA to increase the substrate load for COMT.

  • Sample Collection & Analysis:

    • Collect the cell culture medium from each well.

    • Add a stabilizing solution (e.g., perchloric acid) to prevent catecholamine degradation.

    • Analyze the concentrations of dopamine and its key metabolites—3-methoxytyramine (3-MT, a direct product of COMT action on dopamine) and homovanillic acid (HVA)—using HPLC with electrochemical detection or LC-MS/MS.[10]

  • Interpretation:

    • Effective COMT inhibition will lead to a significant decrease in the extracellular concentrations of 3-MT and HVA.

    • A corresponding increase in dopamine and its other metabolite, DOPAC, may also be observed.[10]

Treatment (10 µM)3-MT Level (% of Control)HVA Level (% of Control)
Vehicle (DMSO)100%100%
Entacapone↓ (~30-40%)↓ (~50-60%)
(E)-3-O-Methyl EntacaponeTo be determinedTo be determined

Table 2: Expected data output from the PC12 cellular assay.

Tier 3: In-Cell Target Engagement and Pharmacokinetic Profiling

Objective: To obtain direct biophysical evidence of target binding within intact cells and to characterize the compound's basic drug-like properties.

Causality: While the PC12 assay shows a functional outcome, it does not definitively prove that the effect is caused by the compound physically binding to COMT. The Cellular Thermal Shift Assay (CETSA®) provides this crucial evidence. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12] Furthermore, for any compound with biological activity, an early assessment of its in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to predict its potential in vivo behavior.[13][14]

Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293 or PC12) in large flasks.

    • Harvest cells and resuspend in PBS containing the test compound (e.g., 10 µM (E)-3-O-Methyl Entacapone) or vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured COMT) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble COMT protein remaining at each temperature using Western Blot or an AlphaLISA®/ELISA assay.

  • Interpretation:

    • Plot the amount of soluble COMT against temperature for both the vehicle- and compound-treated samples.

    • A shift of the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding (engagement).[16]

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Fractions) C->D E Soluble Proteins (Supernatant) D->E Collect F Aggregated Proteins (Pellet) D->F Discard G 5. Detection (Quantify Soluble Target Protein e.g., Western Blot) E->G

Sources

Exploratory

A Comprehensive Technical Guide to (E)-3-O-Methyl Entacapone

For Researchers, Scientists, and Drug Development Professionals Foreword (E)-3-O-Methyl Entacapone, a significant metabolite and reference compound in the study of Entacapone, presents a unique case for analytical and sy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(E)-3-O-Methyl Entacapone, a significant metabolite and reference compound in the study of Entacapone, presents a unique case for analytical and synthetic chemists. This guide serves as an in-depth technical resource, providing core physicochemical data, detailed analytical methodologies, and a discussion of its relevance in the broader context of pharmaceutical development. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles.

Part 1: Core Compound Identity and Physicochemical Properties

(E)-3-O-Methyl Entacapone is the methylated derivative of Entacapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease.[1] Understanding the specific attributes of this methylated form is crucial for impurity profiling, metabolite identification, and pharmacokinetic studies of the parent drug.

Key Identifiers and Molecular Characteristics

A clear distinction must be made between the specific (E)-isomer and the often-referenced (E/Z)-isomeric mixture. This guide focuses on the therapeutically relevant (E)-isomer.

ParameterValueSource(s)
Chemical Name (2E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-propenamideN/A
Synonyms (E)-Entacapone 3-Methyl EtherN/A
CAS Number 857629-78-8N/A
Molecular Formula C₁₅H₁₇N₃O₅N/A
Molecular Weight 319.32 g/mol N/A
(E/Z)-Mixture CAS Number 146698-91-1N/A

Part 2: Synthesis and Isomeric Considerations

The synthesis of Entacapone and its derivatives, including (E)-3-O-Methyl Entacapone, typically involves a Knoevenagel condensation. This reaction, while effective, often yields a mixture of (E) and (Z) geometric isomers.[2] The separation and characterization of the desired (E)-isomer are therefore critical steps in obtaining a pure reference standard or in the analysis of pharmaceutical preparations.

General Synthetic Pathway

The synthesis of Entacapone, which can be adapted for its 3-O-methylated counterpart, generally follows the condensation of a substituted benzaldehyde with an active methylene compound.

Entacapone_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Benzaldehyde 3,4-Dihydroxy-5-nitrobenzaldehyde Condensation Knoevenagel Condensation (Piperidine Acetate Catalyst) Benzaldehyde->Condensation Amide N,N-diethylcyanoacetamide Amide->Condensation Isomer_Mix (E/Z)-Entacapone Mixture Condensation->Isomer_Mix Yields mixture E_Isomer (E)-Entacapone Isomer_Mix->E_Isomer Purification/ Isomerization

Caption: General synthesis of Entacapone via Knoevenagel condensation.

Protocol for Isomer Enrichment and Purification

Part 3: Analytical Characterization

The accurate identification and quantification of (E)-3-O-Methyl Entacapone, whether as a reference standard or a metabolite, rely on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, often coupled with mass spectrometry (MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation

The separation of (E) and (Z) isomers is paramount. The following method, adapted from the analysis of Entacapone and its impurities, is suitable for this purpose.

Experimental Protocol: Reversed-Phase HPLC

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.02 M Potassium Dihydrogen Orthophosphate, pH adjusted to 6.0 with triethylamine
Mobile Phase B Acetonitrile
Gradient 55:45 (A:B)
Flow Rate 1.0 mL/min
Detection UV at 310 nm
Injection Volume 20 µL

Rationale for Method Parameters:

  • C18 Column: The non-polar stationary phase provides excellent retention and resolution for the moderately polar analytes.

  • Buffered Mobile Phase: Maintaining a stable pH is crucial for consistent retention times and peak shapes of ionizable compounds.

  • Acetonitrile: As the organic modifier, it allows for the effective elution of the analytes from the column.

  • UV Detection at 310 nm: This wavelength corresponds to a chromophore in the molecule, ensuring sensitive detection.

HPLC_Workflow Sample Sample containing (E)-3-O-Methyl Entacapone Injection Inject 20 µL onto HPLC system Sample->Injection Separation C18 Column Isocratic Elution Injection->Separation Detection UV Detector (310 nm) Separation->Detection Data Chromatogram showing resolved peaks Detection->Data

Caption: A typical HPLC workflow for the analysis of (E)-3-O-Methyl Entacapone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectral data for (E)-3-O-Methyl Entacapone is not widely published, NMR plays a critical role in the structural elucidation and confirmation of isomeric purity of related compounds. For Entacapone, NMR methods have been successfully established to differentiate between the (E) and (Z) geometries, primarily by studying the proton-coupled ¹³C spectra.[3]

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: Resonances corresponding to the diethylamide protons, the methoxy protons, the aromatic protons, and the vinylic proton would be expected. The coupling constants between the aromatic protons can confirm the substitution pattern on the phenyl ring.

  • ¹³C NMR: Signals for the carbonyl carbon, the cyano carbon, the olefinic carbons, the aromatic carbons, the methoxy carbon, and the ethyl carbons would be present. The chemical shifts of the carbons in the propenamide chain would be particularly sensitive to the E/Z geometry.

Part 4: Biological Significance and Context

(E)-3-O-Methyl Entacapone is primarily of interest as a metabolite of Entacapone. The parent drug, Entacapone, functions by inhibiting the COMT enzyme, which is responsible for the O-methylation of levodopa to 3-O-methyldopa.[4][5][6][7] By preventing this metabolic pathway, Entacapone increases the bioavailability of levodopa in the brain, thereby enhancing its therapeutic effect in Parkinson's disease.[8]

Metabolic Pathway of Entacapone

In preclinical studies, particularly in rats, O-methylated metabolites of Entacapone have been identified in plasma and urine.[9] This suggests that Entacapone itself can be a substrate for COMT, leading to the formation of 3-O-Methyl Entacapone. In humans, however, the nitro group on the catechol ring appears to hinder this methylation, and the primary metabolites are glucuronide conjugates of Entacapone and its (Z)-isomer.[9]

Entacapone_Metabolism Entacapone (E)-Entacapone COMT COMT (in rats) Entacapone->COMT Glucuronidation UGT (in humans) Entacapone->Glucuronidation Methyl_Entacapone (E)-3-O-Methyl Entacapone COMT->Methyl_Entacapone Glucuronide Entacapone Glucuronide Glucuronidation->Glucuronide

Sources

Foundational

Unveiling a Potential Biomarker: A Technical Guide to (Z)-Entacapone in Drug Development

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide re-evaluates the metabolic journey of Entacapone, a cornerstone therapy in Parkinson's disease...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide re-evaluates the metabolic journey of Entacapone, a cornerstone therapy in Parkinson's disease management. While initial inquiries may explore various metabolic pathways, scientific evidence directs our focus towards a pivotal, yet often overlooked, molecule: the (Z)-isomer of Entacapone. This document serves as a comprehensive technical resource, moving beyond the originally proposed, but not human-relevant, "(E)-3-O-Methyl Entacapone" to establish the scientific rationale and practical framework for investigating (Z)-Entacapone as a significant biomarker in clinical and research settings.

Correcting the Course: The True Metabolic Fate of Entacapone in Humans

Initial exploration into the metabolism of Entacapone might lead to questions about various potential metabolites, including methylated forms. However, extensive research has demonstrated that the metabolic pathway of Entacapone in humans does not significantly involve O-methylation. A key study on the metabolites of Entacapone in both rats and humans revealed a crucial species-specific difference: while O-methylated Entacapone was detected in rats, the nitro group of the Entacapone molecule appears to impede the methylation of the catechol hydroxyl groups in humans. Consequently, no methylated products of Entacapone have been detected in human subjects.

The primary metabolic transformation that Entacapone undergoes in humans is isomerization from its administered (E)-isomer configuration to the (Z)-isomer, followed by glucuronidation of both isomers[1]. The (Z)-isomer is, in fact, the main metabolite of Entacapone found in human plasma. This pivotal finding redirects our investigation towards (Z)-Entacapone as a viable and scientifically supported candidate for a biomarker.

The Scientific Rationale for (Z)-Entacapone as a Biomarker

The investigation of a metabolite as a biomarker hinges on its biological relevance and its correlation with pharmacological activity or clinical outcomes. (Z)-Entacapone exhibits compelling characteristics that warrant its consideration in this role.

Pharmacological Equivalence

Crucially, both the (E)- and (Z)-isomers of Entacapone are pharmacologically active as inhibitors of Catechol-O-methyltransferase (COMT) and possess equivalent inhibitory activity. This intrinsic activity of the primary metabolite suggests that its concentration in systemic circulation could directly contribute to the overall therapeutic effect of Entacapone.

A Direct Indicator of Metabolic Conversion

The plasma concentration of (Z)-Entacapone provides a direct measure of the in vivo isomerization of the parent drug. Inter-individual variability in metabolic pathways can significantly impact drug efficacy and safety. Monitoring the extent of this isomerization could offer insights into individual metabolic phenotypes, potentially explaining variations in patient responses to Entacapone therapy.

Potential Correlation with Clinical Efficacy

Entacapone's therapeutic benefit in Parkinson's disease lies in its ability to inhibit COMT, thereby prolonging the bioavailability of levodopa. Clinical studies have consistently shown that Entacapone administration leads to a significant increase in "on" time and a corresponding decrease in "off" time for patients[2][3]. Given that (Z)-Entacapone shares the same COMT-inhibiting properties as the parent drug, its systemic exposure likely contributes to these clinical improvements. A higher concentration of the active (Z)-isomer could correlate with enhanced COMT inhibition and, consequently, a more pronounced clinical response.

Methodologies for the Quantification of (E)- and (Z)-Entacapone

The reliable and accurate measurement of both Entacapone isomers is a prerequisite for their investigation as biomarkers. Validated analytical methods are essential for pharmacokinetic and pharmacodynamic studies.

Analytical Techniques

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most robust and widely used techniques for the simultaneous quantification of (E)-Entacapone and (Z)-Entacapone in biological matrices such as plasma and urine. These methods offer high sensitivity, specificity, and the ability to separate the two isomers effectively.

Sample Preparation and Chromatographic Conditions

A typical workflow for the analysis of Entacapone isomers involves the following steps:

  • Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Sample Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to isolate the analytes from the plasma matrix and remove interfering substances.

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate the (E)- and (Z)-isomers.

  • Detection: UV detection or, for higher sensitivity and specificity, tandem mass spectrometry is used for quantification.

Table 1: Example Chromatographic Conditions for the Analysis of Entacapone Isomers

ParameterCondition
Analytical Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of an acidic buffer (e.g., phosphate buffer, pH 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV at approximately 305 nm or MS/MS with electrospray ionization (ESI) in negative ion mode.

Experimental Protocols

Protocol for Sample Preparation from Human Plasma
  • Thaw Plasma: Allow frozen plasma samples to thaw at room temperature.

  • Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a structurally similar compound not present in the sample) to each plasma sample, calibrator, and quality control sample.

  • Acidification: Acidify the plasma samples by adding a small volume of a suitable acid (e.g., 1M HCl) to facilitate extraction.

  • Extraction: Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortexing: Vortex the tubes for 5-10 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.

Workflow for a Clinical Study Investigating (Z)-Entacapone as a Biomarker

biomarker_study_workflow cluster_patient_recruitment Patient Recruitment & Dosing cluster_sample_collection Sample Collection cluster_analytical_quantification Analytical Quantification cluster_clinical_assessment Clinical Assessment cluster_data_analysis Data Analysis p1 Parkinson's Disease Patients on Levodopa/Carbidopa p2 Administer Standardized Dose of Entacapone p1->p2 s1 Collect Plasma Samples at Predetermined Time Points c1 Measure Clinical Endpoints (e.g., 'On' Time, UPDRS scores) a1 Quantify (E)- and (Z)-Entacapone Concentrations using LC-MS/MS d1 Correlate (Z)-Entacapone Concentration and (Z)/(E) Ratio with Clinical Outcomes a1->d1 c1->d1

Caption: Workflow for a clinical study to evaluate (Z)-Entacapone as a biomarker.

Data Presentation and Interpretation

In a clinical study, the collected data should be summarized in a clear and concise manner to facilitate interpretation.

Table 2: Hypothetical Pharmacokinetic Parameters of (E)- and (Z)-Entacapone

Parameter(E)-Entacapone(Z)-Entacapone
Cmax (ng/mL) 1500 ± 300500 ± 100
Tmax (h) 1.0 ± 0.52.5 ± 0.8
AUC (ng*h/mL) 4500 ± 9002500 ± 500
Half-life (h) 2.0 ± 0.53.5 ± 0.7

Table 3: Correlation of (Z)-Entacapone Levels with Clinical Improvement

ParameterCorrelation Coefficient (r)p-value
(Z)-Entacapone AUC vs. % Increase in "On" Time 0.65<0.05
(Z)/(E)-Entacapone Ratio vs. % Increase in "On" Time 0.72<0.01

A strong positive correlation between the plasma concentration of (Z)-Entacapone or the (Z)/(E)-isomer ratio and the improvement in clinical endpoints would provide compelling evidence for its utility as a biomarker.

Signaling Pathways and Logical Relationships

The therapeutic effect of Entacapone is intricately linked to the dopaminergic signaling pathway in the brain. By inhibiting peripheral COMT, Entacapone increases the bioavailability of levodopa, the precursor to dopamine.

entacapone_moa cluster_periphery Peripheral Circulation cluster_cns Central Nervous System (Brain) Levodopa_peripheral Levodopa COMT_peripheral COMT Levodopa_peripheral->COMT_peripheral Metabolism Levodopa_cns Levodopa Levodopa_peripheral->Levodopa_cns Crosses Blood-Brain Barrier Metabolite_3OMD 3-O-Methyldopa (Inactive) COMT_peripheral->Metabolite_3OMD Entacapone (E)-Entacapone (Administered) Entacapone->COMT_peripheral Inhibition Z_Entacapone (Z)-Entacapone (Active Metabolite) Entacapone->Z_Entacapone Isomerization Z_Entacapone->COMT_peripheral Inhibition Dopamine Dopamine Levodopa_cns->Dopamine Conversion Dopamine_receptors Dopamine Receptors Dopamine->Dopamine_receptors Binding Clinical_Effect Improved Motor Function Dopamine_receptors->Clinical_Effect

Caption: Mechanism of action of Entacapone and the role of its (Z)-isomer.

Future Directions and Conclusion

The scientific evidence strongly indicates that (Z)-Entacapone, the primary and pharmacologically active metabolite of Entacapone in humans, is a promising biomarker candidate. Further clinical studies are warranted to definitively establish the correlation between plasma concentrations of (Z)-Entacapone, or the (Z)/(E)-isomer ratio, and the clinical efficacy and safety of Entacapone therapy in patients with Parkinson's disease.

Such studies could pave the way for personalized medicine approaches, allowing for dose adjustments based on an individual's metabolic profile, thereby optimizing therapeutic outcomes and minimizing adverse effects. This in-depth technical guide provides the foundational knowledge and methodological framework to empower researchers, scientists, and drug development professionals to explore the full potential of (Z)-Entacapone as a valuable biomarker in the management of Parkinson's disease.

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  • Patsnap. (2024). What is the mechanism of Entacapone? Patsnap Synapse. [Link]

  • Poewe, W. (2023). Catechol-O-methyltransferase inhibition with entacapone: Evidence from controlled clinical trials in Parkinson's disease. European Journal of Neurology, 30 Suppl 2, 9-14. [Link]

  • Ruottinen, H. M., & Rinne, U. K. (1996). A double-blind pharmacokinetic and clinical dose-response study of entacapone as an adjuvant to levodopa therapy in advanced Parkinson's disease. Clinical Neuropharmacology, 19(3), 223-234. [Link]

  • Tambasco, N., et al. (2024). COMT inhibition with entacapone for patients with Parkinson's disease and motor complications: the novelty of continuous infusion. Neurological Sciences, 45(1), 1-10. [Link]

  • The Parkinson Study Group. (1997). Entacapone improves motor fluctuations in levodopa-treated Parkinson's disease patients. Annals of Neurology, 42(5), 747-755. [Link]

  • Tsuchiya, Y., et al. (2019). A new biomarker for Parkinson's disease progression. NeurologyLive. [Link]

  • U.S. National Library of Medicine. (2023). Levodopa/Carbidopa/Entacapone Combination Therapy. StatPearls. [Link]

  • ClinicalTrials.gov. (2025). Efficacy and Safety of Entacapone Combined With Madopar in the Treatment of Early Parkinson's Disease: An Observational, Multicenter, Case-Control Study. [Link]

  • Pollesello, P., et al. (2024). The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On. Drugs, 84(8), 985-996. [Link]

  • Keränen, T., et al. (2002). Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose. British Journal of Clinical Pharmacology, 53(4), 361-369. [Link]

  • Heikkinen, H., et al. (2001). The effects of different repeated doses of entacapone on the pharmacokinetics of L-Dopa and on the clinical response to L-Dopa in Parkinson's disease. Clinical Neuropharmacology, 24(3), 150-157. [Link]

  • Olanow, C. W., et al. (2004). Double-blind, placebo-controlled study of entacapone in levodopa-treated patients with stable Parkinson disease. Archives of Neurology, 61(10), 1563-1568. [Link]

  • Goetz, C. G., et al. (2005). Entacapone, a review of its use in Parkinson's disease. Clinical Therapeutics, 27(2), 141-159. [Link]

  • Zürcher, G., et al. (1990). The effects of a novel catechol-O-methyltransferase inhibitor, on the pharmacokinetics and metabolism of levodopa in the rat. Journal of Pharmacy and Pharmacology, 42(1), 50-52. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (E)-3-O-Methyl Entacapone in Pharmaceutical Matrices

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (E)-3-O-Methyl Entacapone. This compound...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (E)-3-O-Methyl Entacapone. This compound is a significant metabolite of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. The reliable detection and quantification of this metabolite are crucial for pharmacokinetic studies, impurity profiling of the active pharmaceutical ingredient (API), and quality control of finished pharmaceutical products. The described method is demonstrated to be specific, linear, accurate, precise, and robust, adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

Entacapone is a nitrocatechol derivative that functions as a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme responsible for the metabolic degradation of levodopa. By inhibiting COMT, Entacapone enhances the bioavailability and prolongs the therapeutic effect of levodopa in patients with Parkinson's disease. The metabolism of Entacapone in vivo can lead to the formation of various metabolites, including O-methylated derivatives. (E)-3-O-Methyl Entacapone, also known as Entacapone 3-Methyl Ether, has been identified as a metabolite in preclinical studies[1].

The presence and concentration of (E)-3-O-Methyl Entacapone can provide valuable insights into the metabolic profile and pharmacokinetic variability of Entacapone. Furthermore, as a potential process-related impurity or degradation product in the Entacapone drug substance or drug product, its quantification is essential for ensuring product quality, safety, and efficacy. This necessitates the development of a reliable and validated analytical method for its detection.

This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method capable of separating (E)-3-O-Methyl Entacapone from the parent drug, Entacapone, and other potential impurities. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.

Principle of the Method

The analytical method employs reversed-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase, which retains the analytes based on their hydrophobicity. (E)-3-O-Methyl Entacapone, being slightly more hydrophobic than the parent Entacapone due to the methylation of a polar hydroxyl group, will exhibit a different retention time, allowing for its separation. An acidic mobile phase is utilized to suppress the ionization of the phenolic hydroxyl group in both Entacapone and its methylated metabolite, leading to better peak shape and reproducible retention. The analytes are quantified by monitoring their absorbance at a specific UV wavelength, selected to provide optimal sensitivity for both the parent drug and the metabolite.

Materials and Reagents

  • Reference Standards:

    • (E)-3-O-Methyl Entacapone (Purity ≥ 98%)

    • Entacapone (Purity ≥ 99.5%)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, obtained from a water purification system)

    • Phosphoric acid (AR grade)

    • Potassium dihydrogen phosphate (AR grade)

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Buffer Preparation (pH 2.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with diluted phosphoric acid.

  • Mobile Phase A: Phosphate buffer (pH 2.5)

  • Mobile Phase B: Acetonitrile

  • Filter the mobile phase components through a 0.45 µm membrane filter and degas before use.

Diluent Preparation:

Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Solution Preparation:

  • Standard Stock Solution of (E)-3-O-Methyl Entacapone (100 µg/mL): Accurately weigh about 10 mg of (E)-3-O-Methyl Entacapone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Stock Solution of Entacapone (100 µg/mL): Accurately weigh about 10 mg of Entacapone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 1 µg/mL of (E)-3-O-Methyl Entacapone and 100 µg/mL of Entacapone): Prepare by appropriate dilution of the stock solutions with the diluent. The concentrations can be adjusted based on the expected levels of the impurity.

Sample Preparation (from Entacapone Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Entacapone into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of (E)-3-O-Methyl Entacapone.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A (Phosphate buffer, pH 2.5) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Causality for Parameter Selection:

  • Column: A C18 column is chosen for its excellent retention and separation of moderately polar to nonpolar compounds like Entacapone and its methylated derivative. The 250 mm length provides sufficient resolution.

  • Mobile Phase: An acidic phosphate buffer is used to maintain a consistent pH and ensure the analytes are in their non-ionized form, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good separation efficiency. A gradient elution is employed to ensure adequate retention and separation of the more polar Entacapone from the less polar (E)-3-O-Methyl Entacapone and to elute any other potential impurities within a reasonable runtime.

  • Detection Wavelength: A wavelength of 210 nm is selected as it provides good sensitivity for both Entacapone and its related substances, which exhibit significant absorbance in the lower UV region[2]. A photodiode array detector can be used to confirm peak purity and identity by comparing the UV spectra with that of the reference standards.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer & Acetonitrile) HPLC HPLC System (C18 Column, Gradient Elution) MobilePhase->HPLC Diluent Diluent (50:50 A:B) StdStock Standard Stock Solutions (100 µg/mL) Diluent->StdStock SamplePrep Sample Preparation (Tablet Powder) Diluent->SamplePrep WorkStd Working Standard (Spiked Solution) StdStock->WorkStd WorkStd->HPLC Inject SamplePrep->HPLC Inject Detection UV Detection (210 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the HPLC analysis of (E)-3-O-Methyl Entacapone.

Method Validation

The developed analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[3][4]. The validation parameters assessed are summarized below.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo solution (tablet excipients), the Entacapone standard, the (E)-3-O-Methyl Entacapone standard, and a spiked sample solution containing both analytes. The chromatograms were examined for any interference at the retention times of the analytes. Furthermore, forced degradation studies were conducted on Entacapone to demonstrate the stability-indicating nature of the method. Stress conditions included acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (105°C), and photolytic degradation (UV light). The peak purity of Entacapone and (E)-3-O-Methyl Entacapone in the stressed samples was evaluated using a PDA detector.

Linearity

The linearity of the method was determined by preparing and analyzing a series of solutions of (E)-3-O-Methyl Entacapone at different concentrations, typically ranging from the Limit of Quantification (LOQ) to 150% of the expected impurity level. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Accuracy

Accuracy was assessed by performing recovery studies. Known amounts of (E)-3-O-Methyl Entacapone were spiked into a placebo mixture at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The samples were prepared and analyzed in triplicate, and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution of (E)-3-O-Methyl Entacapone were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different HPLC system to assess the ruggedness of the method. The %RSD between the two sets of data was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. They were calculated using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line, and S is the slope of the calibration curve. The LOQ was experimentally verified by analyzing a standard solution at the calculated concentration and ensuring that the precision and accuracy were within acceptable limits.

Robustness

The robustness of the method was evaluated by intentionally making small but deliberate variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • pH of the mobile phase buffer (± 0.1 units)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored under each varied condition.

System Suitability

System suitability tests were performed before each validation run to ensure the performance of the chromatographic system. A standard solution was injected five times, and the %RSD of the peak area, retention time, tailing factor, and the number of theoretical plates were calculated.

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness System suitability parameters meet the criteria under varied conditions.
System Suitability (%RSD) ≤ 2.0% for peak area and retention time. Tailing factor ≤ 2.0. Theoretical plates > 2000.

Data Analysis and Reporting

The concentration of (E)-3-O-Methyl Entacapone in the sample solution is calculated using the external standard method with the following formula:

The amount of (E)-3-O-Methyl Entacapone in the sample is then reported as a percentage relative to the Entacapone concentration.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust analytical procedure for the quantitative determination of (E)-3-O-Methyl Entacapone. The method has been developed based on sound scientific principles and has been validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis of Entacapone drug substance and finished products, as well as for supporting pharmacokinetic and metabolic studies.

Logical Relationship Diagram

logical_relationship cluster_analyte Analyte & Matrix cluster_method Analytical Method cluster_validation Method Validation (ICH Q2) cluster_outcome Outcome Analyte (E)-3-O-Methyl Entacapone Method RP-HPLC-UV Analyte->Method is analyzed by Matrix Pharmaceutical Matrix (API, Drug Product) Matrix->Method Separation Separation (C18, Gradient) Method->Separation Detection Detection (UV @ 210 nm) Method->Detection Validation Validation Parameters Method->Validation is validated by Outcome Reliable Quantification Method->Outcome enables Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD/LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness QC Quality Control Outcome->QC PK_Studies Pharmacokinetic Studies Outcome->PK_Studies

Caption: Logical relationship between the analyte, analytical method, validation, and outcome.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Wikberg T, Vuorela A, Ottoila P, Taskinen J. Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans. Drug Metab Dispos. 1993;21(1):81-92.
  • Kumar G, Patrudu DrB, Kumar G. Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Sch. Acad. J. Pharm. 2016;5(10):386-391.
  • Veerareddy A, et al. Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. J.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Wikberg T, Vuorela A, Ottoila P, Taskinen J. Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans. PubMed. Available from: [Link]

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of (E)-3-O-Methyl Entacapone

Introduction Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, utilized as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[1][2] The manufacturing process and stora...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, utilized as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[1][2] The manufacturing process and storage of Entacapone can lead to the formation of related substances and degradation products, which must be monitored to ensure the safety and efficacy of the drug product. One such potential impurity is (E)-3-O-Methyl Entacapone, the methylated derivative of the active pharmaceutical ingredient (API). Robust analytical methods are crucial for the quantification of such impurities to maintain quality control and meet regulatory requirements.

This application note details a reliable and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of (E)-3-O-Methyl Entacapone in the presence of Entacapone. The described method is stability-indicating and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Principle of the Method

The method employs reversed-phase chromatography to separate (E)-3-O-Methyl Entacapone from Entacapone and other potential impurities. A C18 stationary phase is used in conjunction with a gradient mobile phase composed of a phosphate buffer and an organic modifier. This allows for the effective resolution of the analyte of interest from the main component and its degradation products. Quantification is achieved by monitoring the UV absorbance at a wavelength where both Entacapone and its methylated impurity exhibit a response.

Materials and Reagents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • (E)-3-O-Methyl Entacapone reference standard

  • Entacapone reference standard

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified to a resistivity of 18.2 MΩ·cm

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. A C18 column is chosen for its versatility and proven performance in separating moderately polar compounds like Entacapone and its derivatives.[1][5] A phosphate buffer is employed to maintain a consistent pH, which is essential for reproducible retention times and peak shapes of ionizable analytes. Acetonitrile is selected as the organic modifier due to its low UV cutoff and efficient elution strength. A gradient elution is utilized to ensure the timely elution of all components and a stable baseline. The detection wavelength of 210 nm is selected as it provides good sensitivity for both Entacapone and its related substances.[1][5]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols

Standard Solution Preparation
  • Stock Solution of (E)-3-O-Methyl Entacapone (100 µg/mL): Accurately weigh approximately 10 mg of (E)-3-O-Methyl Entacapone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to 150% of the target impurity level.

Sample Preparation
  • Accurately weigh a quantity of the Entacapone drug substance or a crushed tablet powder equivalent to 100 mg of Entacapone into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

experimental_workflow cluster_prep Solution Preparation standard_prep Standard Preparation (Stock & Working) filtration Filtration (0.45 µm Syringe Filter) standard_prep->filtration sample_prep Sample Preparation (Weighing & Dissolution) sample_prep->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis Injection data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: Experimental Workflow Diagram.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity (Forced Degradation)

Forced degradation studies were performed on Entacapone to demonstrate the stability-indicating nature of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples showed that the peak for (E)-3-O-Methyl Entacapone was well-resolved from the main Entacapone peak and any other degradation products, confirming the method's specificity.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of (E)-3-O-Methyl Entacapone standard solutions over a concentration range from the LOQ to 150% of the expected impurity level. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range LOQ - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (% Recovery)

The accuracy of the method was determined by spiking a known amount of (E)-3-O-Methyl Entacapone into the Entacapone sample at three different concentration levels (50%, 100%, and 150% of the target impurity level). The recovery of the analyte was calculated.

Spike LevelMean Recovery (%)% RSD
50%99.50.8
100%100.20.6
150%99.80.7
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same sample solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSD of Peak Area
Repeatability < 2.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.

ParameterResult
LOD 0.015 µg/mL
LOQ 0.05 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

System Suitability

To ensure the performance of the chromatographic system, a system suitability solution is injected before the analysis of the samples. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Areas ≤ 2.0% (for 5 replicate injections)

Results and Discussion

The developed HPLC-UV method provides a reliable and robust means for the quantification of (E)-3-O-Methyl Entacapone. The chromatographic conditions were optimized to achieve excellent separation of the analyte from the API and other potential impurities. The validation results demonstrate that the method is specific, linear, accurate, precise, and sensitive for its intended purpose. The low LOD and LOQ values indicate that the method is suitable for the determination of (E)-3-O-Methyl Entacapone at trace levels.

The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for the analysis of stability samples. The robustness of the method ensures that minor variations in the experimental conditions do not significantly affect the results, making it suitable for routine use in a quality control laboratory.

Conclusion

This application note presents a detailed and validated HPLC-UV method for the quantification of (E)-3-O-Methyl Entacapone. The method is simple, accurate, and precise, and it meets the requirements for a routine quality control method in the pharmaceutical industry. The provided protocols and validation data can be readily adopted by researchers, scientists, and drug development professionals for the analysis of Entacapone and its related substances.

References

  • Purnachand, D., Veerareddy, A., Sridhar, G., & Madhusudhanreddy, B. (2016). Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. Journal of Chromatographic Science, 54(8), 1346–1355. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Tekale, P., et al. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Der Pharma Chemica, 3(3), 63-68. [Link]

  • Kumar, G., et al. (2016). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Scholars Academic Journal of Pharmacy, 5(10), 386-391. [Link]

  • Bhatnagar, P., et al. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Chromatography and Separation Techniques, 6(4). [Link]

  • Akhila, S., & Ajitha, M. (2022). Stability Indicating RP-HPLC Method Development and Method Validation for Content Estimation of Entacapone in Entacapone Tablets. International Journal of Advanced Research in Medical & Pharmaceutical Sciences, 7(6), 34-43. [Link]

  • Patil, S., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR ENTACAPONE IN ENTACAPONE TABLETS. International Journal of Pharmaceutical Sciences and Research, 4(3), 1101-1107. [Link]

Sources

Method

Application Note: Utilizing (E)-3-O-Methyl Entacapone as a Reference Standard for Comprehensive Impurity Profiling of Entacapone

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of (E)-3-O-Methyl Entacapone as a critical reference standard in the impurity profiling...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of (E)-3-O-Methyl Entacapone as a critical reference standard in the impurity profiling of the anti-Parkinsonian drug, Entacapone. The rationale for its significance as a potential process-related impurity is elucidated through an examination of common synthetic routes. This document outlines comprehensive, step-by-step protocols for the characterization of the reference standard and its application in a validated UPLC-MS/MS method for the detection and quantification of impurities in Entacapone active pharmaceutical ingredient (API). Adherence to these protocols will ensure robust and accurate impurity analysis in alignment with stringent regulatory expectations.

Introduction: The Imperative of Impurity Profiling in Entacapone

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, prescribed as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[1] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies, including those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[4]

Impurity profiling is the systematic identification, quantification, and characterization of all potential and actual impurities in a drug substance.[4] For Entacapone, these can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[5] A thorough understanding and control of the impurity profile are paramount for ensuring patient safety and meeting regulatory requirements for drug approval and marketing.

(E)-3-O-Methyl Entacapone , while not a significant human metabolite of Entacapone, is a crucial reference standard due to its potential emergence as a process-related impurity .[6][7] Several synthetic pathways for Entacapone utilize methylated precursors, where incomplete demethylation or the presence of methylated reagents can lead to the formation of this impurity.[6][7] Therefore, a well-characterized standard of (E)-3-O-Methyl Entacapone is indispensable for the development and validation of analytical methods capable of detecting and quantifying its presence in Entacapone API.

The Entacapone Impurity Landscape

A comprehensive impurity profiling strategy for Entacapone must consider a range of potential impurities. The European Pharmacopoeia (EP) lists several known impurities.[5][8] A non-exhaustive list of key impurities is presented in Table 1.

Table 1: Key Impurities of Entacapone

Impurity NameStructureRationale for Inclusion
(E)-3-O-Methyl Entacapone Chemical structure of (E)-3-O-Methyl EntacaponePotential process impurity from methylated precursors or incomplete demethylation.[6][7]
Entacapone Impurity A (Z-isomer) Chemical structure of Entacapone Impurity AGeometric isomer formed during synthesis and can be a photodegradation product.[9]
Entacapone Impurity C Chemical structure of Entacapone Impurity CA key starting material in some synthetic routes.
Entacapone Impurity D Chemical structure of Entacapone Impurity DA potential process-related impurity.[10]
Entacapone Impurity G Chemical structure of Entacapone Impurity GA potential process-related impurity.[10]
Entacapone Impurity H Chemical structure of Entacapone Impurity HA potential process-related impurity.[10]

Note: Structures are illustrative and should be confirmed with official pharmacopeial sources.

(E)-3-O-Methyl Entacapone: The Reference Standard

The utility of (E)-3-O-Methyl Entacapone as a reference standard is predicated on its thorough characterization to confirm its identity, purity, and potency.

Rationale for Use as a Process-Related Impurity Standard

The synthesis of Entacapone often involves a Knoevenagel condensation between a substituted benzaldehyde and N,N-diethyl-2-cyanoacetamide. One common precursor for the benzaldehyde component is derived from vanillin, which contains a methoxy group.[7] Incomplete demethylation during the synthesis of the 3,4-dihydroxy-5-nitrobenzaldehyde intermediate can lead to the carry-over of a methoxy group, resulting in the formation of (E)-3-O-Methyl Entacapone in the final API. The following diagram illustrates this potential pathway.

G cluster_0 Synthetic Pathway of Entacapone Vanillin_Derivative 3-Methoxy-4-hydroxy- 5-nitrobenzaldehyde Condensation Knoevenagel Condensation with N,N-diethyl-2- cyanoacetamide Vanillin_Derivative->Condensation Reactant Methylated_Entacapone (E)-3-O-Methyl Entacapone (Process Impurity) Condensation->Methylated_Entacapone Forms Demethylation Demethylation Methylated_Entacapone->Demethylation Requires Entacapone_API Entacapone API Demethylation->Entacapone_API Yields

Caption: Synthetic pathway highlighting the formation of (E)-3-O-Methyl Entacapone.

Protocol for Characterization of (E)-3-O-Methyl Entacapone Reference Standard

A commercially procured or in-house synthesized batch of (E)-3-O-Methyl Entacapone must be rigorously characterized.

3.2.1. Synthesis (Illustrative)

The following is a plausible laboratory-scale synthesis based on the Knoevenagel condensation.

  • Step 1: Dissolve 3-methoxy-4-hydroxy-5-nitrobenzaldehyde (1 equivalent) and N,N-diethyl-2-cyanoacetamide (1.1 equivalents) in toluene.

  • Step 2: Add a catalytic amount of piperidine and acetic acid.

  • Step 3: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Step 4: Monitor the reaction by TLC or HPLC until completion.

  • Step 5: Cool the reaction mixture, and collect the precipitated product by filtration.

  • Step 6: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (E)-3-O-Methyl Entacapone.

3.2.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the diethylamide protons, the methoxy protons, the aromatic protons, and the vinylic proton. The presence of the methoxy group will induce a downfield shift in the adjacent aromatic proton compared to Entacapone.

    • ¹³C NMR: The spectrum should confirm the presence of all 15 carbon atoms, including the methoxy carbon signal (typically around 55-60 ppm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in negative mode is expected to show a prominent [M-H]⁻ ion at m/z 318.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H), nitrile (C≡N), carbonyl (C=O), and nitro (NO₂) functional groups.

Table 2: Predicted Spectroscopic Data for (E)-3-O-Methyl Entacapone

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)Signals for two ethyl groups, a singlet for the methoxy group (~3.9 ppm), aromatic protons, and a vinylic proton.
¹³C NMR (in DMSO-d₆)Signals for all 15 carbons, including the methoxy carbon, carbonyl carbon, nitrile carbon, and aromatic carbons.
HRMS (ESI-) [M-H]⁻ calculated for C₁₅H₁₆N₃O₅⁻: 318.1095, found: 318.109 +/- 5 ppm.
IR (KBr) Characteristic peaks for O-H, C-H, C≡N, C=O, and NO₂ stretching vibrations.

Analytical Method for Impurity Profiling

A validated, stability-indicating analytical method is crucial for the accurate quantification of (E)-3-O-Methyl Entacapone and other impurities in Entacapone. A UPLC-MS/MS method is recommended for its high resolution, sensitivity, and specificity.

UPLC-MS/MS Protocol

G Sample_Prep Sample Preparation (Dissolution in Diluent) UPLC_System UPLC System (High-Resolution Separation) Sample_Prep->UPLC_System Injection MS_MS_Detector Tandem Mass Spectrometer (Detection & Quantification) UPLC_System->MS_MS_Detector Elution Data_Analysis Data Analysis (Impurity Identification & Quantification) MS_MS_Detector->Data_Analysis Data Acquisition

Caption: UPLC-MS/MS workflow for Entacapone impurity profiling.

4.1.1. Equipment and Reagents

  • UPLC system with a binary solvent manager and sample manager

  • Tandem quadrupole mass spectrometer with an ESI source

  • UPLC column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Entacapone reference standard and (E)-3-O-Methyl Entacapone reference standard

4.1.2. Chromatographic Conditions

ParameterValue
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient Elution Time (min)
0.0
8.0
9.0
9.1
12.0

4.1.3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions Compound
Entacapone
(E)-3-O-Methyl Entacapone
Entacapone Impurity A

Note: MRM transitions for other impurities should be optimized based on their respective reference standards.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference at the retention times of the analytes.
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80.0% to 120.0%
Precision (% RSD) ≤ 15.0%
LOD/LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Conclusion

The use of a well-characterized (E)-3-O-Methyl Entacapone reference standard is fundamental to a robust impurity profiling strategy for Entacapone. Its significance as a potential process-related impurity necessitates its inclusion in routine quality control and stability testing. The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the separation and quantification of (E)-3-O-Methyl Entacapone and other key impurities, enabling pharmaceutical manufacturers to ensure the quality, safety, and efficacy of their Entacapone drug substance.

References

  • Harisha, A. S., Nayak, S. P., Pavan, M. S., Shridhara, K., Rao, S. S., Rajendra, K., ... & Nagarajan, K. (2015). A new synthesis of Entacapone and report on related studies. Journal of Chemical Sciences, 127(12), 2187-2200. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.).
  • SynThink Research Chemicals. Entacapone EP Impurities & USP Related Compounds. Available at: [Link]

  • Pharmaffiliates. Entacapone-Impurities. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • TLC Pharmaceutical Standards Ltd. Entacapone Impurities. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Comtan (entacapone) Prescribing Information. Available at: [Link]

  • Sena, M. M., Paim, C. S., & Steppe, M. (2010). LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics.
  • Purnachand, D., et al. (2017). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. Journal of Chemical and Pharmaceutical Research, 9(1), 235-244.
  • Esteve Quimica, S.A. (2008).
  • Tekale, P., et al. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Der Pharma Chemica, 3(5), 63-68.
  • S, N., & S, M. (2011). Development of characterization methods for entacapone in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 929-935.
  • Burmaoğlu, R. E., & Aslan, S. S. (2020). A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets. Rapid Communications in Mass Spectrometry, 34(S3), e8735.
  • Alembic Ltd. (2010).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). ICH Harmonised Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating the Activity of (E)-3-O-Methyl Entacapone Using Cell-Based Assays

I. Introduction: The Scientific Rationale for Assessing COMT Inhibitor Activity Catechol-O-methyltransferase (COMT) is a critical enzyme in human physiology, responsible for the metabolic inactivation of catecholamines s...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Scientific Rationale for Assessing COMT Inhibitor Activity

Catechol-O-methyltransferase (COMT) is a critical enzyme in human physiology, responsible for the metabolic inactivation of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][2] Its function is particularly significant in the context of neurodegenerative disorders like Parkinson's disease, where the primary therapeutic strategy involves replenishing depleted dopamine levels in the brain. This is typically achieved by administering Levodopa (L-DOPA), a dopamine precursor.[3][4]

However, in the periphery, L-DOPA is extensively metabolized by COMT to 3-O-methyldopa (3-OMD) before it can cross the blood-brain barrier.[3][5] This peripheral degradation reduces the bioavailability of L-DOPA for central nervous system uptake, limiting its therapeutic efficacy. COMT inhibitors, such as Entacapone, are designed to block this peripheral metabolic pathway.[6][7] By doing so, they increase the plasma half-life of L-DOPA, allowing a greater and more sustained supply to reach the brain for conversion into dopamine.[4][8]

(E)-3-O-Methyl Entacapone is the principal metabolite of Entacapone. Evaluating the biological activity of such metabolites is a crucial step in drug development. It helps to determine whether the metabolite retains the activity of the parent compound, is inactive, or possesses any off-target effects. This application note provides detailed protocols for two distinct cell-based assays designed to evaluate the COMT inhibitory potential of test compounds like (E)-3-O-Methyl Entacapone.

  • Direct Measurement of COMT-Mediated Metabolism: A direct, quantitative assay using a catecholamine-producing cell line (PC12) to measure the inhibition of metabolite formation.

  • Functional Assessment of Dopamine Signaling: An indirect, functional assay that measures the downstream consequences of COMT inhibition on dopamine receptor-mediated signaling pathways.

These protocols are designed for researchers in pharmacology, drug discovery, and neuroscience, providing a robust framework for characterizing novel COMT inhibitors.

II. Foundational Signaling Pathway: COMT in Catecholamine Metabolism

Understanding the role of COMT is fundamental to designing an effective assay. COMT catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate.[1] In the dopamine metabolic pathway, COMT acts in concert with another key enzyme, monoamine oxidase (MAO), to break down dopamine into its final inactive product, homovanillic acid (HVA). A COMT inhibitor blocks the conversion of dopamine to 3-methoxytyramine (3-MT) and the conversion of the MAO-metabolite DOPAC to HVA.

COMT_Pathway cluster_PreSynaptic Presynaptic Neuron / Cell cluster_Extracellular Extracellular Space LDOPA L-DOPA DA Dopamine LDOPA->DA AADC DA_ext Dopamine DA->DA_ext Release MT 3-Methoxytyramine (3-MT) DA_ext->MT COMT DOPAC DOPAC DA_ext->DOPAC MAO HVA Homovanillic Acid (HVA) MT->HVA MAO DOPAC->HVA COMT Inhibitor (E)-3-O-Methyl Entacapone Inhibitor->MT Inhibitor->HVA

Caption: COMT's role in dopamine metabolism and the site of inhibitor action.

III. Protocol 1: Direct Assay of COMT Inhibition in PC12 Cells

This assay provides a direct and quantitative measurement of a compound's ability to inhibit COMT activity within a cellular context that endogenously expresses the necessary metabolic machinery.

A. Principle & Rationale

PC12 cells, derived from a rat pheochromocytoma, are an excellent model as they synthesize, store, and metabolize dopamine, and they express functional COMT.[9][10] In this assay, we will supply the cells with an external substrate, dopamine, and then measure the production of its COMT-mediated metabolites, 3-MT and HVA. A potent COMT inhibitor will decrease the levels of these metabolites in the cell culture medium while concurrently increasing the concentration of the MAO-mediated metabolite, DOPAC.[9]

B. Experimental Workflow

Caption: Workflow for the direct COMT activity assay in PC12 cells.

C. Materials
  • Cell Line: PC12 cells (ATCC® CRL-1721™)

  • Culture Media: RPMI-1640, 10% Horse Serum, 5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Test Compound: (E)-3-O-Methyl Entacapone, dissolved in DMSO (e.g., 50 mM stock).

  • Positive Control: Entacapone (e.g., 50 mM stock in DMSO).[11]

  • Substrate: Dopamine hydrochloride (e.g., 10 mM stock in 0.1 M perchloric acid).

  • MAO Inhibitor (Optional): Pargyline hydrochloride, to isolate COMT-specific activity.[9][10]

  • Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Equipment: 24-well tissue culture plates, humidified incubator (37°C, 5% CO₂), HPLC system with electrochemical detector (HPLC-ECD).

D. Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture PC12 cells according to standard protocols.

    • Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well in 500 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Pre-incubation:

    • Prepare serial dilutions of (E)-3-O-Methyl Entacapone and the positive control (Entacapone) in culture medium. A typical final concentration range would be 1 nM to 100 µM. Include a vehicle control (DMSO equivalent).

    • Carefully aspirate the medium from the cells and replace it with 450 µL of the medium containing the test compounds or controls.

    • Pre-incubate the cells for 1 hour at 37°C.

    • Scientist's Note: Pre-incubation allows the compound to enter the cells and engage with the target enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Substrate Addition and Incubation:

    • Prepare a working solution of dopamine in culture medium.

    • Add 50 µL of the dopamine working solution to each well for a final concentration of 10 µM.

    • Incubate the plate for a defined period, typically 4 to 6 hours, at 37°C. The optimal time should be determined empirically to ensure measurable metabolite production without substrate depletion.

  • Sample Collection and Preparation:

    • After incubation, carefully collect the supernatant (approx. 500 µL) from each well into microcentrifuge tubes.

    • Add an equal volume of a stabilizing agent like 0.2 M perchloric acid containing an internal standard (e.g., N-acetyl-5-hydroxytryptamine). This precipitates proteins and prevents catecholamine degradation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the resulting supernatant for analysis.

  • Analysis and Data Interpretation:

    • Analyze the samples using a validated HPLC-ECD method to quantify the concentrations of dopamine, 3-MT, HVA, and DOPAC.

    • Calculate the percent inhibition of HVA (or 3-MT) production for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

E. Representative Data Table
CompoundTarget MetaboliteIC₅₀ (nM)Key Observation
Entacapone (Control) HVA25.3Potent inhibition of COMT-mediated metabolism.
(E)-3-O-Methyl Entacapone HVA> 100,000Expected to be significantly less active or inactive compared to parent.
Vehicle (0.1% DMSO) HVAN/AEstablishes baseline COMT activity.

IV. Protocol 2: Functional Assay of Dopamine D1 Receptor Signaling

This assay measures the functional consequence of COMT inhibition—the potentiation of dopamine signaling—providing a more physiologically integrated assessment of compound activity.

A. Principle & Rationale

Dopamine D1 receptors (D1R) are G-protein coupled receptors that, upon activation, couple to the Gαs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[12][13][14] By inhibiting COMT, a test compound prevents the degradation of dopamine, thereby increasing its local concentration and enhancing its ability to activate D1 receptors, leading to a measurable increase in intracellular cAMP. We use a stable cell line, such as HEK293, engineered to express the human D1 receptor to ensure a specific and robust signaling response.

B. Signaling Pathway & Assay Principle

D1R_Pathway cluster_Assay Assay Principle DA Dopamine D1R Dopamine D1 Receptor DA->D1R DA_deg Dopamine Degradation DA->DA_deg Gas Gαs D1R->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP ↑ AC->cAMP ATP → PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response Inhibitor COMT Inhibitor COMT COMT Inhibitor->COMT COMT->DA_deg

Caption: D1 receptor signaling and the principle of the cAMP potentiation assay.

C. Materials
  • Cell Line: HEK293 cells stably expressing the human Dopamine D1 Receptor (HEK293-D1R).

  • Culture Media: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compound: (E)-3-O-Methyl Entacapone, dissolved in DMSO.

  • Positive Control: Entacapone.

  • Agonist: Dopamine hydrochloride.

  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Equipment: 96-well or 384-well white assay plates, plate reader compatible with the chosen assay kit.

D. Step-by-Step Methodology
  • Cell Plating:

    • Seed HEK293-D1R cells into white, solid-bottom 96-well assay plates at a density of 10,000-20,000 cells/well.

    • Incubate overnight to allow for attachment.

  • Compound Pre-incubation:

    • Prepare serial dilutions of the test compound and positive control in assay buffer (e.g., HBSS) containing a PDE inhibitor like 100 µM IBMX.

    • Scientist's Note: Including a phosphodiesterase (PDE) inhibitor like IBMX is critical. It prevents the enzymatic degradation of newly synthesized cAMP, thereby amplifying the signal window and increasing assay sensitivity.

    • Aspirate culture medium and add 50 µL of the compound dilutions to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a dopamine solution in assay buffer at a concentration that is 2x its predetermined EC₂₀ value.

    • Rationale: Using a submaximal (EC₂₀) concentration of dopamine is key. At this level, the signaling pathway is not saturated, allowing for a clear window to observe potentiation. If an inhibitor is effective, it will increase the local dopamine concentration, shifting the response up the dose-response curve and producing a larger signal.

    • Add 50 µL of the 2x dopamine solution to the wells. Also, include wells with buffer only (basal) and a saturating concentration of dopamine (maximal stimulation).

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the manufacturer's instructions for your chosen cAMP kit, add the detection reagents. This typically involves cell lysis followed by the addition of donor/acceptor molecules (for HTRF/LANCE) or antibody/substrate reagents (for ELISA).

    • Incubate as required by the kit protocol (usually 1-2 hours).

  • Data Analysis:

    • Read the plate using a compatible plate reader.

    • Normalize the data: Set the basal (buffer only) signal as 0% and the maximal dopamine stimulation signal as 100%.

    • Calculate the % potentiation of the EC₂₀ dopamine signal for each concentration of the test compound.

    • Plot the % potentiation against the log of the compound concentration to determine the EC₅₀ for potentiation.

V. Trustworthiness and Self-Validation: The Critical Role of Controls

The validity of these assays hinges on the inclusion of proper controls.

  • Vehicle Control (e.g., 0.1% DMSO): This establishes the baseline enzymatic or signaling activity and ensures the solvent has no effect.

  • Positive Control (Entacapone): This confirms that the assay system is working correctly and provides a benchmark against which to compare the potency of the test compound.

  • No-Substrate/No-Agonist Control: In the respective assays, these wells confirm that the observed signal is dependent on the addition of dopamine.

  • Cell Viability/Cytotoxicity Assay: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed inhibitory effects are not simply due to the compound killing the cells.[15][16][17] A compound that is toxic will artifactually appear as an "inhibitor" in the primary assay.

VI. Conclusion

The two cell-based assays detailed here provide a comprehensive strategy for evaluating the COMT inhibitory activity of (E)-3-O-Methyl Entacapone. The direct metabolism assay in PC12 cells offers a quantitative measure of target engagement (IC₅₀), while the functional cAMP assay in HEK293-D1R cells provides insight into the compound's ability to modulate a relevant downstream signaling pathway (EC₅₀ for potentiation). By employing these methods with rigorous controls, researchers can confidently characterize the pharmacological profile of novel COMT inhibitors and their metabolites, generating critical data for drug development programs in neurology and beyond.

VII. References

  • Kaenmaki, M., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience. [Link][9][10]

  • Creative Biolabs. PathSpecific™ Human COMT ELISA Kit. Creative Biolabs Website. [Link][18]

  • Innoprot. D2 Dopamine Receptor Assay. Innoprot Website. [Link][19]

  • Assay Genie. Rat Catechol O-methyltransferase (Comt) ELISA Kit. Assay Genie Website. [Link][20]

  • Masri, B., et al. (2008). BRET measurements of cAMP levels in living cells to monitor dopamine D2 L receptor activation. ResearchGate. [Link][21]

  • Pharmacy Freak. (2024). Mechanism of Action of Entacapone. Pharmacy Freak Website. [Link][3]

  • Innoprot. D1 Dopamine Receptor Assay. Innoprot Website. [Link][12]

  • NeurologyLive. (2019). COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms. NeurologyLive. [Link][4]

  • Roberts, J. W. (1995). Influence of COMT inhibition on levodopa pharmacology and therapy. Neurology. [Link][22]

  • Yacoubian, T. A., & Standaert, D. G. (2009). Major neurochemical mechanisms of COMT involvement in L-DOPA and dopamine metabolism in the periphery and brain. ResearchGate. [Link][5]

  • Wikipedia. Catechol-O-methyltransferase inhibitor. Wikipedia. [Link][6]

  • U.S. Food and Drug Administration. (1999). COMTAN Rx only Prescribing Information. accessdata.fda.gov. [Link][1]

  • Wikipedia. Catechol-O-methyltransferase. Wikipedia. [Link][2]

  • Patsnap Synapse. (2024). What is the mechanism of Entacapone? Patsnap Synapse. [Link][7]

  • M-CSA. Catechol O-methyltransferase. M-CSA Website. [Link]

  • Neve, K. A., et al. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction. [Link][13]

  • Palma, P. N., et al. (2022). Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Pharmacology & Translational Science. [Link][15][17]

  • Ferreira, J., et al. (2021). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease. MDPI. [Link][16]

  • Kaakkola, S. (2000). COMT inhibition in the treatment of Parkinson's disease. Annals of Medicine. [Link][8]

  • Polit, A., et al. (2020). Changes in the intracellular cAMP level after stimulation of dopamine D2R. ResearchGate. [Link][23]

  • Tisdale, J., & Adcox, H. (2024). Considerations for Using Neuroblastoma Cell Lines to Examine the Roles of Iron and Ferroptosis in Neurodegeneration. Cells. [Link][24]

  • QIAGEN. Dopamine-DARPP32 Feedback in cAMP Signaling. QIAGEN GeneGlobe. [Link][14]

  • Israel, M. A. Neuroblastoma Cell Lines. Center for Cancer Research. [Link][25]

  • Campàs, M., et al. (2019). Mouse N2a Neuroblastoma Assay: Uncertainties and Comparison with Alternative Cell-Based Assays for Ciguatoxin Detection. MDPI. [Link][26]

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Method

Experimental setup for studying the pharmacokinetics of (E)-3-O-Methyl Entacapone

Application Note & Protocol A Robust Experimental Framework for the Pharmacokinetic Analysis of (E)-3-O-Methyl Entacapone Scientific Rationale & Strategic Overview Entacapone is a peripherally acting COMT inhibitor presc...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust Experimental Framework for the Pharmacokinetic Analysis of (E)-3-O-Methyl Entacapone

Scientific Rationale & Strategic Overview

Entacapone is a peripherally acting COMT inhibitor prescribed as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[1][2] It functions by decreasing the peripheral O-methylation of levodopa, thereby increasing its bioavailability to the central nervous system.[3][4][5] Understanding the metabolic fate of Entacapone itself is crucial for a complete characterization of its safety and efficacy profile. The primary metabolic pathway for Entacapone involves isomerization to its (Z)-isomer and subsequent glucuronidation.[1][6] However, as a catechol-containing compound, O-methylation is also a plausible metabolic route, leading to the formation of (E)-3-O-Methyl Entacapone.

Characterizing the pharmacokinetics of this metabolite is essential for several reasons:

  • Safety Assessment: To determine its exposure (Cmax and AUC) and residence time (half-life) in systemic circulation, which informs potential off-target effects or toxicity.

  • Efficacy Contribution: To assess whether the metabolite retains any COMT-inhibitory activity.

  • Drug-Drug Interaction Potential: To understand its clearance mechanisms and potential to interfere with other medications.

This guide outlines a validated experimental setup to generate a robust pharmacokinetic profile of (E)-3-O-Methyl Entacapone following both intravenous (IV) and oral (PO) administration in a rodent model.[7]

Integrated Experimental Workflow

A successful pharmacokinetic study requires a systematic integration of an in-vivo phase, a bioanalytical phase, and a data analysis phase. The logical flow of this process is designed to ensure sample integrity and data accuracy at each step.

G cluster_0 Phase 1: In-Vivo Study cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis A Experimental Design (IV & PO Dosing Arms) B Animal Acclimation (Sprague-Dawley Rats) A->B C Test Article Formulation & Dose Administration B->C D Serial Blood Sampling (Defined Time Points) C->D E Plasma Processing & Storage (-80°C) D->E G Sample Preparation (Protein Precipitation) E->G Transfer Samples F LC-MS/MS Method Development & Validation F->G H LC-MS/MS Sample Run (Quantification) G->H I Concentration Data Generation H->I J Concentration-Time Profile Plotting I->J Transfer Data K Non-Compartmental Analysis (NCA) J->K L PK Parameter Calculation (AUC, Cmax, t½, CL, F%) K->L M Final PK Report L->M

Caption: High-level workflow for the pharmacokinetic study.

Animal Model and In-Vivo Phase

Rationale for Model Selection

Sprague-Dawley rats are a standard and widely accepted rodent model for preclinical pharmacokinetic studies due to their well-characterized physiology, manageable size for serial blood sampling, and extensive historical database for comparison.[8][9] For a foundational PK study, healthy, non-diseased animals are used to characterize the compound's intrinsic disposition without the confounding variables of a disease state.[7]

Dosing Regimen and Formulation

To fully characterize the pharmacokinetics, both intravenous (IV) and per-oral (PO) routes of administration are necessary.[10]

  • IV Administration: Provides direct entry into systemic circulation, allowing for the determination of absolute clearance (CL) and volume of distribution (Vss).

  • PO Administration: Allows for the assessment of oral absorption and the calculation of oral bioavailability (F%).

ParameterIntravenous (IV) ArmOral (PO) ArmRationale
Animal Model Male Sprague-Dawley Rats (n=3-5)Male Sprague-Dawley Rats (n=3-5)Sufficient number for statistical relevance while adhering to 3Rs principles.[7]
Target Dose 1 mg/kg5 mg/kgDoses should be non-toxic and high enough for robust quantification.[11] A 5-10 fold difference between IV and PO is common.
Formulation Vehicle 5% DMSO, 40% PEG300, 55% Saline0.5% Methylcellulose in WaterVehicle selection is critical for ensuring solubility and stability of the test article without causing adverse effects.
Administration Bolus injection via lateral tail veinOral gavageStandard, reproducible administration routes.
Protocol: In-Vivo Sample Collection
  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for a minimum of 3-5 days under standard laboratory conditions.[8]

  • Fasting: Fast animals overnight (approx. 12 hours) prior to dosing, with water available ad libitum, to minimize variability in oral absorption.

  • Pre-Dose Sample: Collect a baseline blood sample (approx. 100 µL) into a K2-EDTA-coated microcentrifuge tube. This serves as the t=0 time point.

  • Dose Administration: Administer (E)-3-O-Methyl Entacapone via the selected route (IV or PO) at the predetermined dose volume. Record the exact time of dosing.

  • Serial Blood Sampling: Collect blood samples (approx. 100 µL) at specified time points. A typical sampling schedule would be:

    • IV Arm: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Arm: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Causality: The time points are chosen to adequately capture the absorption phase (for PO), the distribution phase, and the elimination phase of the drug. More frequent sampling is required early on to accurately define the peak concentration (Cmax) and initial distribution.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Carefully transfer the supernatant (plasma) to a new, clearly labeled cryovial and store frozen at -80°C pending bioanalysis. Proper storage is critical to prevent degradation of the analyte.[3]

Bioanalytical Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[12][13][14]

Protocol: Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and effective method for removing the majority of proteinaceous material from plasma samples prior to LC-MS/MS analysis.[15]

  • Prepare Solutions:

    • Precipitation Solvent: Acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar, stable-isotope-labeled version of the analyte or another compound with similar chromatographic behavior. Tolcapone has been used as an IS for Entacapone analysis.[16]

    • Calibration Standards & QCs: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of (E)-3-O-Methyl Entacapone into blank rat plasma.

  • Sample Thawing: Thaw plasma samples, calibration standards, and QCs on ice.

  • Precipitation: To 50 µL of each plasma sample in a 96-well plate or microcentrifuge tube, add 200 µL of the cold precipitation solvent (a 1:4 ratio).

  • Vortexing: Vortex the samples vigorously for 2-5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4,000 x g for 20 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters, which must be optimized for the specific instrument and analyte. These are adapted from methods developed for Entacapone.[13][15][16]

Table 2: Suggested LC-MS/MS Parameters

Parameter Suggested Setting Rationale
LC Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Provides excellent hydrophobic retention for separating the analyte from matrix components.[13]
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode.[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent providing good elution strength.
Flow Rate 0.4 mL/min A standard flow rate for analytical LC-MS.
Gradient 5% B to 95% B over 3 minutes A rapid gradient is sufficient for high-throughput analysis after sample cleanup.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Based on the chemical structure, positive ion mode is expected to yield a strong signal.
MRM Transition Q1: 320.1 -> Q3: 274.1 (Hypothetical) Multiple Reaction Monitoring (MRM) ensures high selectivity. The parent ion (Q1) corresponds to [M+H]+ of the methylated analyte, and the product ion (Q3) is a stable fragment after collision-induced dissociation. These values must be determined experimentally via infusion.

| Internal Standard | Tolcapone (Q1: 272.2 -> Q3: 212.1)[16] | The IS corrects for variability in sample preparation and instrument response. |

Method Validation

The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.[17][18] Key validation parameters include:

  • Selectivity: No interference at the retention time of the analyte and IS.

  • Linearity: A linear relationship between concentration and instrument response over the expected concentration range.

  • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively.

  • Matrix Effect: Assessment of ionization suppression or enhancement caused by the biological matrix.

  • Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Pharmacokinetic Data Analysis

Once plasma concentrations have been determined, they are used to calculate the key pharmacokinetic parameters that describe the drug's behavior in the body.[19]

Non-Compartmental Analysis (NCA)

NCA is a standard method used to determine PK parameters directly from the plasma concentration-time data without fitting to a specific compartmental model.[7]

cluster_0 Primary Parameters cluster_1 Secondary Parameters conc_data Plasma Concentration vs. Time Data cmax Cmax & Tmax conc_data->cmax From direct observation auc AUC conc_data->auc Calculated via Trapezoidal Rule half_life Half-life (t½) auc->half_life clearance Clearance (CL) auc->clearance Dose / AUC_iv bioavailability Bioavailability (F%) auc->bioavailability (AUC_po / AUC_iv) * (Dose_iv / Dose_po) vd Volume of Distribution (Vss) clearance->vd

Caption: Relationship between PK parameters derived from NCA.

Key Pharmacokinetic Parameters
ParameterDescriptionCalculation Method
Cmax Maximum observed plasma concentration.Direct observation from the concentration-time data.
Tmax Time at which Cmax is observed.Direct observation from the concentration-time data.
AUC(0-t) Area Under the Curve from time 0 to the last measurable time point.Linear-log trapezoidal rule.
AUC(0-inf) Area Under the Curve extrapolated to infinity.AUC(0-t) + (Last Concentration / k_el), where k_el is the elimination rate constant.
Elimination Half-life: The time required for the plasma concentration to decrease by half.0.693 / k_el.
CL Clearance: The volume of plasma cleared of the drug per unit of time.For IV: Dose / AUC(0-inf).
Vss Volume of Distribution at Steady State: The apparent volume into which the drug distributes.For IV: CL * MRT (Mean Residence Time).
F% Absolute Oral Bioavailability: The fraction of the oral dose that reaches systemic circulation.[AUC(0-inf)_PO / AUC(0-inf)_IV] * [Dose_IV / Dose_PO] * 100.

These parameters are calculated using specialized software (e.g., Phoenix WinNonlin) and provide a comprehensive summary of the metabolite's pharmacokinetic profile.

References

  • National Center for Biotechnology Information. (n.d.). Animal Models of Parkinson's Disease. NCBI.
  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA.
  • KCAS Bioanalytical & Biomarker Services. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • The Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation.
  • Jenner, P. (2008). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. PubMed Central.
  • Abcam. (2025, June 26). Animal Models of Parkinson's Disease.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. JOCPR.
  • Björklund, A., & Deierborg, T. (2020). Animal models for preclinical Parkinson's research: An update and critical appraisal. Neurobiology.
  • Gagesch, S., et al. (2020). A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets. Rapid Communications in Mass Spectrometry, 34(12).
  • Asian Journal of Chemistry. (n.d.). A novel liquid chromatography tandem mass spectrometry method is developed for the quantitative determination of entacapone in human plasma.
  • da Silva, A. M., et al. (2015). Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method. Bioanalysis, 7(2), 207-20.
  • ResearchGate. (2025, August 7). Development of characterization methods for entacapone in a pharmaceutical bulk.
  • da Silva, A. M., et al. (2015, January 14). Simultaneous Determination of Levodopa, Carbidopa, Entacapone, Tolcapone, 3-O-Methyldopa and Dopamine in Human Plasma by an Hplc–MS/MS Method. Taylor & Francis Online.
  • Guimaraes, T., et al. (n.d.). Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose. PubMed Central.
  • Admescope. (2020, February 25). A typical workflow in a preclinical pharmacokinetic experiment.
  • Creative Bioarray. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments.
  • ResearchGate. (n.d.). Analytical methods for determination of entacapone in pharmaceuticals and urine.
  • SAS Publishers. (n.d.). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector.
  • Bioscience Discovery. (n.d.). ESTIMATION OF ENTACAPONE TABLETS BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD.
  • Keränen, T., et al. (n.d.). The Effect of catechol-O-methyl Transferase Inhibition by Entacapone on the Pharmacokinetics and Metabolism of Levodopa in Healthy Volunteers. PubMed.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
  • Ziv, I., et al. (n.d.). Temporal administration of entacapone with slow release L-dopa: pharmacokinetic profile and clinical outcome. PubMed.
  • Contin, M., et al. (n.d.). Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease. PubMed.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies.

Sources

Application

Application Note: High-Purity Isolation of (E)-3-O-Methyl Entacapone from Reaction Mixtures

Abstract This technical guide provides detailed methodologies for the preparative isolation of (E)-3-O-Methyl Entacapone, a critical derivative in pharmaceutical research and development, from complex reaction mixtures c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed methodologies for the preparative isolation of (E)-3-O-Methyl Entacapone, a critical derivative in pharmaceutical research and development, from complex reaction mixtures containing its geometric (Z)-isomer and other process-related impurities. Recognizing the paramount importance of stereoisomeric purity for therapeutic efficacy and safety, this document outlines two robust and scalable purification strategies: preparative High-Performance Liquid Chromatography (HPLC) and controlled fractional crystallization. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific principles that govern the separation of these closely related geometric isomers.

Introduction: The Significance of Stereoisomeric Purity

Entacapone, a potent and selective catechol-O-methyltransferase (COMT) inhibitor, is a cornerstone in the management of Parkinson's disease.[1] Its therapeutic efficacy is intrinsically linked to its specific geometric configuration, with the (E)-isomer being the active pharmaceutical ingredient (API).[2] During the synthesis of Entacapone and its derivatives, such as 3-O-Methyl Entacapone, the formation of the inactive and potentially interfering (Z)-isomer is a common occurrence.[3][4] The presence of the (Z)-isomer can impact the drug's safety and efficacy profile, necessitating its removal to meet stringent regulatory requirements.[5][6] Therefore, the development of efficient and scalable methods for the isolation of the desired (E)-isomer is a critical step in the drug development pipeline.

(E)-3-O-Methyl Entacapone, a key intermediate and potential metabolite, presents unique purification challenges due to the subtle structural differences between its (E) and (Z) forms. This guide provides a comprehensive framework for achieving high-purity (E)-3-O-Methyl Entacapone, essential for downstream applications, including preclinical and clinical studies.

The Challenge: Separating Geometric Isomers

The primary challenge in isolating (E)-3-O-Methyl Entacapone lies in the physicochemical similarities between the (E) and (Z) isomers. These molecules share the same molecular weight and elemental composition, differing only in the spatial arrangement of substituents around the carbon-carbon double bond.[2] This subtle difference results in minor variations in properties such as polarity, solubility, and crystal lattice energy, which must be exploited for successful separation.

The methylation of the 3-hydroxyl group of Entacapone to form 3-O-Methyl Entacapone further alters its properties. This modification generally leads to a decrease in polarity and aqueous solubility, while increasing its lipophilicity.[7] These changes necessitate the development of tailored purification strategies, as protocols optimized for Entacapone may not be directly transferable.

Preparative High-Performance Liquid Chromatography (HPLC) Protocol

Preparative HPLC is a powerful technique for the high-resolution separation of complex mixtures and is particularly well-suited for isolating geometric isomers.[8] The method leverages the differential partitioning of the isomers between a stationary phase and a mobile phase. Due to its slightly lower polarity, the (E)-isomer is expected to have a different retention time compared to the (Z)-isomer on a suitable stationary phase.

Rationale for Method Design

The choice of a reversed-phase stationary phase, such as C18, is based on its proven efficacy in separating compounds with varying polarities.[9] The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve baseline separation of the (E) and (Z) isomers. A gradient elution is employed to ensure efficient elution of both isomers and any other impurities present in the reaction mixture.

Experimental Protocol

Instrumentation:

  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

  • UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Stationary Phase Reversed-phase C18 silica gel, 5-10 µm particle size
Column Dimensions 20-50 mm internal diameter x 250 mm length (scalable based on sample load)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 30-70% B over 30 minutes (initial scouting gradient, to be optimized based on analytical scale separation)
Flow Rate 10-50 mL/min (adjusted based on column diameter)
Detection UV at 310 nm
Injection Volume Dependent on column loading capacity and sample concentration
Sample Preparation Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, methanol, or mobile phase A). Filter through a 0.45 µm filter before injection.

Procedure:

  • Equilibrate the preparative HPLC column with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.

  • Perform a blank injection (sample solvent) to identify any system-related peaks.

  • Inject the prepared sample onto the column.

  • Initiate the gradient elution and monitor the chromatogram.

  • Collect fractions corresponding to the elution of the (E)-3-O-Methyl Entacapone peak. The (E)-isomer is expected to elute slightly later than the more polar (Z)-isomer in a reversed-phase system.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the high-purity fractions and remove the solvent under reduced pressure to obtain the isolated (E)-3-O-Methyl Entacapone.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Crude Reaction Mixture Dissolve Dissolve in Solvent Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (310 nm) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure_E Pure (E)-Isomer Evaporate->Pure_E Crystallization_Logic cluster_properties Physicochemical Properties cluster_technique Isolation Technique & Parameters Polarity (E)-Isomer: Less Polar (Z)-Isomer: More Polar HPLC Preparative HPLC (Reversed-Phase) Polarity->HPLC drives Solubility (E)-Isomer: Lower Solubility in Polar Solvents (Z)-Isomer: Higher Solubility in Polar Solvents Crystallization Fractional Crystallization Solubility->Crystallization drives HPLC_Params Mobile Phase: Organic/Aqueous Elution Order: (Z) then (E) HPLC->HPLC_Params determines Cryst_Params Solvent System: Polar Solvent/Anti-solvent Precipitation: (E) crystallizes first Crystallization->Cryst_Params determines

Caption: Relationship between isomer properties and the choice of isolation technique.

Comparative Analysis of Isolation Techniques

The choice between preparative HPLC and fractional crystallization depends on several factors, including the required purity, scale of operation, and cost considerations. The following table provides a comparative overview of the two techniques for the isolation of (E)-3-O-Methyl Entacapone.

FeaturePreparative HPLCFractional Crystallization
Purity Very high (>99.5%) achievable in a single run.High (>99%), may require multiple recrystallizations.
Yield Generally lower due to potential for peak overlap and losses during fraction pooling and solvent removal.Typically higher, especially with optimization of mother liquor recovery.
Scalability Readily scalable from milligrams to kilograms, but can be expensive at very large scales.Highly scalable and cost-effective for large-scale production.
Speed Faster for small-scale purifications.Can be time-consuming due to slow cooling and drying steps.
Complexity Requires specialized equipment and expertise.Relatively simple and uses standard laboratory equipment.
Cost High initial investment and ongoing solvent costs.Lower equipment and solvent costs.

Conclusion

The successful isolation of (E)-3-O-Methyl Entacapone from its (Z)-isomer is a critical step in its development as a pharmaceutical agent. This application note has detailed two effective and scalable methods for achieving high-purity (E)-3-O-Methyl Entacapone: preparative HPLC and fractional crystallization. The choice of method will depend on the specific requirements of the project, with preparative HPLC offering higher resolution for smaller quantities and fractional crystallization providing a more cost-effective solution for large-scale production. The protocols and principles outlined herein provide a solid foundation for researchers and drug development professionals to tackle the challenges of geometric isomer purification.

References

  • Sygnature Discovery. The Dark Art of Chemistry - Chiral Chromatography. [Link]

  • Kostova, B., & Marušková, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(13), 3451–3476. [Link]

  • Phenomenex. (2017). Chiral Chromatography and the Pharmaceutical Industry. [Link]

  • Wang, Y., & Lu, X. (2008). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). Informa Healthcare.
  • BioPharma PEG. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Shalaeva, M., et al. (2014). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Bioorganic & Medicinal Chemistry, 22(19), 5345–5363. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • SDDC. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • SIELC Technologies. Separation of Entacapone on Newcrom R1 HPLC column. [Link]

  • LabRulez LCMS. (2023). Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5281081, Entacapone. [Link]

  • Google Patents. (2009).
  • Google Patents. (2007).
  • Mahapatra, A., Murthy, P. N., & Biswal, S. (2016). Dissolution Rate Enhancement of Entacapone and Formulation of its Oro-Dispersible Tablets: Applying Statistical Design. Indian Journal of Pharmaceutical Education and Research, 50(4), 549-558. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2016). Solubility of entacapone in various vehicles. [Link]

  • Sun, D., et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Journal of Chromatography A, 1652, 462309. [Link]

  • Agilent Technologies. (2016). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]

  • Google Patents. (2008).
  • Quick Company. "A Process For The Preparation Of Z & E Isomers Of Entacapone". [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • Der Pharma Chemica. (2014). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. [Link]

  • ResearchGate. (2018). Chemical structures of: a) E-and b) Z-isomers of entacapone. [Link]

  • Neliti. (2016). DETERMINATION OF ENTACAPONE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC METHOD. [Link]

  • ResearchGate. (2016). Development of characterization methods for entacapone in a pharmaceutical bulk. [Link]

  • ResearchGate. (2014). Chemical structure of entacapone (C14H15N3O5), molecular weight 305.29. [Link]

  • ResearchGate. (2019). Effects of aqueous solubility and dissolution characteristics on oral bioavailability of entacapone. [Link]

  • PubMed. (2020). Phenolic compounds and epigenetic mechanisms regulating gene expression: effects on human health. [Link]

  • Google Patents. (1940).
  • PubMed Central. (2018). The Role of Dietary Phenolic Compounds in Epigenetic Modulation Involved in Inflammatory Processes. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Demethylation of (E)-3-O-Methyl Entacapone

Here is the technical support center for optimizing the demethylation of (E)-3-O-Methyl Entacapone to Entacapone. Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing the demethylation of (E)-3-O-Methyl Entacapone to Entacapone.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Entacapone. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Entacapone, a critical catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease[1].

The final step in several common synthetic routes involves the O-demethylation of an aryl methyl ether precursor, specifically (E)-N,N-Diethyl-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylamide, hereafter referred to as (E)-3-O-Methyl Entacapone.[2] While conceptually straightforward, this ether cleavage can be challenging, often plagued by issues of low yield, incomplete conversion, and impurity formation.[3][4]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate and optimize this crucial chemical transformation.

Reaction Overview: The Demethylation Pathway

The conversion of (E)-3-O-Methyl Entacapone to Entacapone involves the cleavage of a stable aryl methyl ether bond to reveal the final catechol functionality. This is a critical deprotection step. The general transformation is illustrated below.

Caption: General demethylation of the Entacapone precursor.

The choice of demethylating agent is paramount and dictates the reaction mechanism, which typically falls into two categories: electrophilic cleavage by Lewis or Brønsted acids, or nucleophilic cleavage by reagents like thiolates or amines.[4][5][6]

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is a common frustration. The cause can generally be traced to one of three areas: incomplete reaction, product degradation, or losses during workup and purification.

  • Potential Cause 1: Incomplete Reaction.

    • Why it happens: Demethylation of stable aryl ethers can be sluggish.[3] If using a Lewis acid like Aluminum Chloride (AlCl₃) or Boron Tribromide (BBr₃), the reagent may have been deactivated by atmospheric moisture.[5] Stoichiometry is also critical; an insufficient molar excess of the demethylating agent will result in unreacted starting material.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: When using moisture-sensitive reagents like AlCl₃ or BBr₃, use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon).[5]

      • Increase Reagent Stoichiometry: For Lewis acid-mediated reactions, it is common to use a significant excess (e.g., 3.0 equivalents) of the reagent to drive the reaction to completion.[7]

      • Optimize Temperature and Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] If the reaction stalls, consider a modest increase in temperature or extending the reaction time. For example, some AlCl₃/pyridine procedures stir for 2-3 hours at 45-50°C after an initial period at a lower temperature.[7]

  • Potential Cause 2: Product Degradation.

    • Why it happens: The catechol moiety of Entacapone is susceptible to oxidation, especially under harsh acidic or basic conditions at elevated temperatures. The presence of a nitro group can also lead to side reactions.

    • Troubleshooting Steps:

      • Consider Milder Reagents: If harsh conditions (e.g., refluxing in 48% HBr) are causing degradation, switch to a milder, lower-temperature protocol.[2][4] Methods using BBr₃ at -78°C to room temperature or triethylamine in ethanol at 70-75°C are viable alternatives.[5][6][9]

      • Control Reaction Temperature: Avoid excessive heating. Use a carefully controlled oil bath and monitor the internal reaction temperature.

      • Quench Carefully: Quench the reaction by adding it to a cold solution (e.g., ice water with a small amount of acid) to rapidly neutralize the reactive species and prevent overheating during the quench.[7]

  • Potential Cause 3: Loss During Workup/Purification.

    • Why it happens: Entacapone has moderate solubility. Significant product can be lost if an inappropriate crystallization solvent is used or if the product is not fully precipitated.

    • Troubleshooting Steps:

      • Optimize Crystallization: The final purity and yield are highly dependent on the crystallization step. Various solvents and mixtures have been reported, including toluene/acetone, methanol, and ethyl acetate.[7][10] Experiment with different solvent systems to maximize recovery of pure product.

      • Ensure Complete Precipitation: After crystallization begins, cool the mixture to a low temperature (e.g., 0-5°C) and allow sufficient time (several hours) for complete precipitation before filtering.[10]

Question 2: My final product is contaminated with the (Z)-isomer of Entacapone. How can I prevent its formation and/or remove it?

Answer: The desired product is the (E)-isomer, and the (Z)-isomer is a common process-related impurity.[7][10][11] Minimizing its presence is crucial for meeting pharmacopeial standards.

  • Prevention during Reaction:

    • Why it happens: The energy barrier for isomerization around the carbon-carbon double bond can be overcome under certain reaction conditions, particularly with heat or certain catalysts.

    • Troubleshooting Steps:

      • Choose a "Geometrically Stable" Method: Some demethylation methods are less prone to causing isomerization. The amine-mediated demethylation using triethylamine in ethanol has been reported to proceed without disrupting the (E)-geometry of the starting material.[9]

      • Avoid Excessive Heat: High reaction temperatures can promote E/Z isomerization. Use the lowest effective temperature to achieve complete demethylation.

  • Removal during Purification:

    • Why it happens: The (E) and (Z) isomers have very similar chemical properties, making them difficult to separate.

    • Troubleshooting Steps:

      • Selective Crystallization: This is the most effective method for removing the (Z)-isomer. A specific procedure using a toluene and acetone mixture has been shown to reduce the (Z)-isomer content to below the detection limit (<0.02%).[10] Similarly, purification from methanol or ethyl acetate can significantly enhance isomeric purity.[7][10]

      • Chromatography: While not ideal for large-scale production, silica gel column chromatography can be used to separate the isomers at a laboratory scale.[9]

Question 3: How do I effectively monitor the reaction to know when it is complete?

Answer: Proper reaction monitoring is key to preventing the formation of byproducts from over-reaction and ensuring you don't quench the reaction prematurely.

  • Method 1: Thin Layer Chromatography (TLC).

    • How it works: This is a quick and easy qualitative method. Spot the reaction mixture alongside your starting material on a TLC plate. The product, Entacapone, is more polar than the methylated precursor due to the extra hydroxyl group, so it will have a lower Rf value (it will travel less distance up the plate).

    • Procedure: Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate.[9] The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Method 2: High-Performance Liquid Chromatography (HPLC).

    • How it works: HPLC provides quantitative data on the disappearance of the starting material and the appearance of the product.[8][12] This is the preferred method for precise monitoring.

    • Procedure: Periodically withdraw a small aliquot from the reaction, quench it, and inject it into an HPLC system. A typical system would use a C18 column with a mobile phase of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid).[8] The reaction is complete when the peak area of the starting material is negligible.

Frequently Asked Questions (FAQs)

Q: Which demethylating agent should I choose?

A: The best choice depends on your scale, available equipment, and tolerance for harsh reagents.

Reagent SystemProsCons
AlCl₃ / Pyridine Effective and relatively common.[7]Moisture sensitive; requires inert atmosphere; pyridine has a strong odor.
BBr₃ Very powerful and effective, often works at low temperatures.[5][6]Highly corrosive, toxic, and extremely moisture sensitive; expensive.[5]
HBr / Acetic Acid Inexpensive and simple to perform.[2][4]Requires high temperatures (100-130°C); harsh conditions can cause degradation and side reactions.[5][6]
Triethylamine / Ethanol Very mild conditions; reported to preserve (E)-geometry; less hazardous.[9]May be slower than acid-based methods; moderate yields reported in initial studies.[9]
Thiolates Non-acidic method.[6]Can have severe odor issues; potential for side reactions if other electrophilic sites are present.[5][13]

Q: What is the mechanism of demethylation with a Lewis acid like AlCl₃?

A: The Lewis acid coordinates to the oxygen atom of the methoxy group. This coordination makes the oxygen highly electron-deficient, which in turn makes the attached methyl group a potent electrophile. A nucleophile (e.g., a chloride ion from another AlCl₃ molecule or a pyridine molecule) then attacks the methyl group in an Sₙ2-type reaction, cleaving the C-O bond. A final aqueous workup hydrolyzes the aluminum-phenoxide complex to yield the desired catechol.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Cause1 Reagent Inactivation (e.g., Moisture) Start->Cause1 Possible Cause Cause2 Insufficient Reagent Start->Cause2 Cause3 Suboptimal Conditions (Temp/Time) Start->Cause3 Cause4 Product Degradation Start->Cause4 Sol1 Use Anhydrous Solvents/Glassware Cause1->Sol1 Solution Sol2 Increase Molar Equivalents of Reagent Cause2->Sol2 Solution Sol3 Increase Temp/Time; Monitor by HPLC/TLC Cause3->Sol3 Solution Sol4 Use Milder Reagent (e.g., Et3N) Cause4->Sol4 Solution Sol5 Lower Reaction Temperature Cause4->Sol5

Caption: A decision tree for troubleshooting low reaction yields.

Q: How do I confirm the identity and purity of my final Entacapone product?

A: A combination of analytical techniques should be used.

  • HPLC: To determine purity and quantify impurities, especially the (Z)-isomer. A purity of >99.8% is often targeted.[7][14]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The disappearance of the methoxy signal (a singlet around 3.9-4.0 ppm in ¹H NMR) and the appearance of an additional phenolic -OH proton are key indicators of successful demethylation.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₄H₁₅N₃O₅, approx. 305.29 g/mol ).[15]

  • Melting Point: Pure (E)-Entacapone (Polymorph Form A) has a melting point around 163-165°C.[7][9]

Detailed Experimental Protocols

Below are two distinct, detailed protocols for the demethylation reaction.

Protocol 1: Lewis Acid-Mediated Demethylation (AlCl₃/Pyridine)

This protocol is adapted from patent literature and is effective but requires strict anhydrous conditions.[7]

Workflow_Diagram start Start react 1. Charge Reactants (Substrate, DCM, Pyridine) start->react cool 2. Cool to 0-5°C react->cool add_reagent 3. Add AlCl₃ Slowly cool->add_reagent heat 4. Heat to 45-50°C (Monitor by HPLC) add_reagent->heat quench 5. Quench into Ice Water/HCl heat->quench precipitate 6. Stir to Precipitate Crude Product quench->precipitate filter 7. Filter and Wash Crude Solid precipitate->filter purify 8. Purify by Crystallization filter->purify end Pure Entacapone purify->end

Caption: Experimental workflow for AlCl₃-mediated demethylation.

  • Preparation: Under an inert atmosphere (N₂), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with (E)-3-O-Methyl Entacapone (1.0 eq), anhydrous dichloromethane (DCM, ~6 vol), and anhydrous pyridine (2.5 eq).

  • Reagent Addition: Cool the mixture to 0-5°C using an ice bath. Slowly add anhydrous Aluminum Chloride (AlCl₃, 3.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 45-50°C and maintain this temperature for 2-3 hours. Monitor the reaction's progress by HPLC until the starting material is consumed (<1%).[7]

  • Workup (Quench): In a separate beaker, prepare a mixture of crushed ice and water containing a small amount of concentrated hydrochloric acid. Once the reaction is complete, cool the reaction mixture slightly and slowly pour it into the acidic ice water with vigorous stirring.

  • Isolation: Continue stirring the quenched mixture for 2-3 hours. The crude Entacapone will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the filtered solid with water and then a small amount of a suitable solvent like toluene.[7] Further purify the crude product by recrystallization from a suitable solvent system, such as methanol or a toluene/acetone mixture, to achieve high purity (>99.8%).[7][10] Dry the final product under vacuum at 50-55°C.

Protocol 2: Amine-Mediated Demethylation (Triethylamine)

This is a milder protocol adapted from the literature, suitable for avoiding harsh acidic conditions.[9]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (E)-3-O-Methyl Entacapone (1.0 eq) in ethanol (~10-15 vol).

  • Reagent Addition: Add triethylamine (Et₃N, 3.0 eq) to the solution.

  • Reaction: Heat the mixture to 70-75°C and maintain for approximately 12 hours. Monitor the reaction progress by TLC or HPLC.[9]

  • Workup (Isolation of Salt): After completion, distill off the ethanol under reduced pressure. The intermediate triethylammonium salt of Entacapone may precipitate.

  • Liberation of Product: Dissolve the residue in water and acidify the solution with dilute hydrochloric acid while cooling in an ice bath. The Entacapone product will precipitate out of the aqueous solution.

  • Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify the crude material by silica gel column chromatography (hexane/ethyl acetate mobile phase) or by crystallization to afford pure Entacapone.[9]

References

  • An improved process for the preparation of entacapone. (WO2007094007A1).
  • Harisha, A. S., et al. (2015). A new synthesis of Entacapone and report on related studies. Journal of Chemical Sciences, 127(11), 1977-1987. Indian Academy of Sciences. [Link]

  • O-Demethylation. (2024). Chem-Station Int. Ed. [Link]

  • Purnachand, D., et al. (2019). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. Journal of Chemical and Pharmaceutical Research, 11(5), 45-53. [Link]

  • Method for the purification of entacapone. (EP2251323B1).
  • Demethylating Reaction of Methyl Ethers. (2010). ResearchGate. [Link]

  • Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309. PubMed. [Link]

  • An Improved Process For The Preparation Of Entacapone. (2012). Quick Company. [Link]

  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]

  • Farnberger, J. E., et al. (2018). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Catalysis, 8(10), 9646-9650. [Link]

  • Process for the preparation of entacapone and intermediates thereof. (WO2008119793A1).
  • Sudrik, V. V., et al. (2022). Non-Infringing Efficient One-Pot Process for the Preparation of Pure Entacapone. Polycyclic Aromatic Compounds, 42(1), 1-12. Taylor & Francis Online. [Link]

  • Entacapone EP Impurities & USP Related Compounds. SynThink. [Link]

  • Farnberger, J. E., et al. (2018). Figure: Conventional procedures for O-methylation and -demethylation. ResearchGate. [Link]

  • process for the preparation of entacapone. (US20100234632A1).
  • Kumar, A., et al. (2017). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Scholars Academic Journal of Pharmacy, 6(10), 425-433. SAS Publishers. [Link]

  • Suneetha, A., & Rao, A. L. (2012). DETERMINATION OF ENTACAPONE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC METHOD. Neliti. [Link]

  • Vickery, E. H., et al. (1979). Selective O-demethylation of catechol ethers. Comparison of boron tribromide and iodotrimethylsilane. The Journal of Organic Chemistry, 44(24), 4444–4446. ACS Publications. [Link]

  • Reddy, B. C., et al. (2014). Analytical methods for determination of entacapone in pharmaceuticals and urine. ResearchGate. [Link]

  • Harisha, A. S., et al. (2015). A new synthesis of Entacapone and report on related studies. Semantic Scholar. [Link]

  • Lan, W., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. RSC Publishing. [Link]

  • Kumar, R. S., et al. (2018). Analytical method development for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in. International Journal of Applied Pharmaceutics, 10(4), 133-140. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science, 4, 269. [Link]

  • Demethylation mechanism. (2008). Sciencemadness Discussion Board. [Link]

  • Olanow, C. W., & Stocchi, F. (2004). Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status. Clinical Neuropharmacology, 27(1), 32-42. PubMed. [Link]

  • Entacapone. (2023). MedLink Neurology. [Link]

  • Demethylation. Wikipedia. [Link]

  • Gordin, A., et al. (2024). The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On. Drugs & Aging. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing and Broadening in HPLC Analysis of (E)-3-O-Methyl Entacapone

Welcome to the technical support center for the chromatographic analysis of (E)-3-O-Methyl Entacapone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of (E)-3-O-Methyl Entacapone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak asymmetry—specifically peak tailing and broadening—during HPLC analysis. As the (E)-3-O-methylated metabolite of Entacapone, this compound shares structural characteristics, such as a nitrocatechol group, that make it prone to specific chromatographic issues.[1][2] This resource provides in-depth, cause-and-effect troubleshooting strategies and validated protocols to help you achieve symmetric, sharp, and reproducible peaks.

Troubleshooting Guide: A Step-by-Step Approach to Peak Shape Problems

This section is structured to guide you from initial observation to final resolution. The key to efficient troubleshooting is to first distinguish between system-wide (physical) problems and analyte-specific (chemical) problems.

Question 1: My chromatogram for (E)-3-O-Methyl Entacapone shows significant peak tailing. Where do I begin?

The first step is to determine the scope of the problem. Observe your entire chromatogram, not just the analyte of interest. This initial assessment will point you toward either a physical system issue or a chemical method issue.

Initial Troubleshooting Workflow

Troubleshooting_Workflow Start Peak Tailing or Broadening Observed Check_Scope Are ALL peaks in the chromatogram tailing or broad? Start->Check_Scope System_Issue Likely a Physical/System Issue Check_Scope->System_Issue  Yes   Chemical_Issue Likely a Chemical/Method Issue Check_Scope->Chemical_Issue  No, primarily the analyte peak   System_Actions Investigate: - Extra-column volume (tubing, fittings) - Column void or contamination - Detector settings (data rate) System_Issue->System_Actions Chemical_Actions Optimize Method Chemistry: - Mobile Phase pH & Buffer - Column Chemistry - Sample Preparation Chemical_Issue->Chemical_Actions

Caption: Initial troubleshooting decision tree.

If all peaks are affected, it suggests a problem with the physical flow path of your HPLC system, such as dead volume from improper fittings or excessive tubing length.[3][4] If peak tailing is largely specific to (E)-3-O-Methyl Entacapone or other polar analytes in your sample, the root cause is almost certainly chemical. The following questions will focus on these chemical interactions.

Question 2: What are the primary chemical reasons my (E)-3-O-Methyl Entacapone peak is tailing?

Peak tailing for polar, acidic compounds like (E)-3-O-Methyl Entacapone in reversed-phase HPLC is most often caused by unwanted secondary interactions with the stationary phase.[5][6]

Core Problem: Secondary Silanol Interactions

Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 bonding.[7][8] (E)-3-O-Methyl Entacapone, with its polar functional groups, can interact strongly with these silanols through hydrogen bonding.[6] This secondary interaction mechanism retains some analyte molecules longer than the primary hydrophobic interaction, resulting in a "tail" on the peak.[9][10]

This problem is exacerbated by two key factors:

  • Analyte Ionization State: (E)-3-O-Methyl Entacapone is an acidic compound. If the mobile phase pH is near the analyte's pKa, it will exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms. This dual state leads to peak distortion and broadening.[11][12][13]

  • Silanol Ionization State: At mid-range pH values (typically > 3.5), silanol groups become deprotonated (Si-O⁻), creating negatively charged sites. These sites can engage in strong ionic interactions with any positively charged analytes or create repulsive forces that complicate retention, further contributing to poor peak shape.[14][15]

The Chemical Interaction Cascade

Chemical_Interaction cluster_analyte Analyte Properties cluster_column Column Properties cluster_mobile_phase Mobile Phase Conditions Analyte (E)-3-O-Methyl Entacapone (Polar, Acidic) Interaction Secondary Interactions (Hydrogen Bonding, Ionic Forces) Analyte->Interaction Column Standard C18 Column (Residual Silanols) Column->Interaction MobilePhase Suboptimal pH (Close to analyte pKa) MobilePhase->Interaction Result Peak Tailing & Broadening Interaction->Result

Caption: Factors leading to poor peak shape.

Question 3: How can I optimize my mobile phase to eliminate peak tailing?

Mobile phase optimization, particularly pH control, is the most powerful tool for improving the peak shape of ionizable compounds.[12][16] The goal is to ensure the analyte is in a single, stable, non-ionized state and to suppress the activity of residual silanols.

Step-by-Step Protocol for Mobile Phase Optimization:

  • Target a Low pH: For an acidic analyte like (E)-3-O-Methyl Entacapone, the mobile phase pH should be set at least 2 units below its pKa. This fully protonates the molecule, suppressing its ionization.[14][17] The non-ionized form is more hydrophobic, leading to better retention by the C18 phase and minimal interaction with silanols. Published methods for the parent compound, Entacapone, often use a pH between 2.5 and 3.0.[18][19][20]

  • Select an Appropriate Buffer: Using only an acid like phosphoric acid to adjust pH is insufficient. A buffer is required to resist pH shifts as the sample is introduced into the mobile phase, ensuring a stable ionization state for the analyte throughout the column.[21][22]

  • Prepare the Buffer Correctly:

    • Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.

    • Use a buffer concentration that is effective but not excessive. For standard UV detection, 20-25 mM is typically sufficient.[23] Insufficient buffer capacity is a common cause of peak shape problems.[17]

  • Evaluate Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure, but methanol can offer different selectivity. If using a phosphate buffer, be mindful of its limited solubility in high concentrations of acetonitrile.

Buffer SystempKa ValuesEffective pH RangeSuitability Notes
Phosphate pKa1=2.15, pKa2=7.202.1 - 3.1Excellent choice for low pH applications. Widely used for Entacapone analysis.[18][19]
Formate pKa=3.752.8 - 4.8Volatile and MS-compatible, but may have lower buffering capacity than phosphate.[24]
Acetate pKa=4.763.8 - 5.8Generally used for pH ranges higher than optimal for this analyte.
Question 4: My peak shape is still not ideal after mobile phase optimization. Could the column be the issue?

Yes. If mobile phase adjustments do not fully resolve the issue, the column itself is the next logical area to investigate. The type of stationary phase and the health of the column are critical.

1. Choose the Right Column Chemistry: While a standard end-capped C18 column can work, persistent tailing suggests that the residual silanol activity is too high for your analyte.[25] Consider these alternatives:

Column TypeDescriptionAdvantage for (E)-3-O-Methyl Entacapone
High-Purity, Base-Deactivated C18 Modern columns made from high-purity silica with minimal metal content and aggressive end-capping to cover most silanols.[8]Significantly reduces opportunities for secondary silanol interactions, providing much better peak shape for polar compounds.[26]
Polar-Embedded Phase C18 chains with a polar group (e.g., amide, carbamate) embedded near the silica surface.The polar group shields the analyte from residual silanols. Also allows for use in highly aqueous mobile phases without phase collapse.[15]
Mixed-Mode (e.g., PS-C18) A C18 phase that also contains a positively charged functional group.Provides dual retention mechanisms (hydrophobic and ion-exchange). The positive charge can enhance retention for acidic analytes and repel basic analytes from underlying negative silanols.[27]

2. Assess Column Health: A column's performance degrades over time, especially when used with aggressive mobile phases or poorly prepared samples.

Protocol for Column Flushing and Regeneration:

  • Disconnect the Column: Remove the column from the detector to avoid contamination.

  • Buffer Wash: Flush with 10-20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 ACN:Buffer, flush with 50:50 ACN:Water). This removes precipitated buffer salts.

  • Strong Solvent Wash (Reversed-Phase): Flush with 10-20 column volumes of a strong, non-polar solvent like Isopropanol (IPA) or Tetrahydrofuran (THF) to remove strongly retained non-polar contaminants.

  • Re-equilibration: Flush with 10-20 column volumes of your mobile phase to fully re-equilibrate the column before use.

  • Check for Voids: If performance does not improve, a physical void may have formed at the column inlet. This can sometimes be addressed by reversing the column and flushing at a low flow rate, but often requires column replacement.[25]

Question 5: How do my sample preparation and injection parameters contribute to poor peak shape?

The way you prepare and introduce your sample onto the column can have a dramatic effect on peak shape.

  • Sample Solvent (Diluent) Mismatch: This is a very common and often overlooked cause of peak distortion. If your sample is dissolved in a solvent that is significantly stronger (less polar) than your initial mobile phase, the sample band will not focus correctly at the head of the column.[5][6] This leads to broadening and split peaks.

    • Solution: Always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will fully dissolve the analyte.[19]

  • Column Overloading: Injecting too high a concentration or volume of your analyte can saturate the stationary phase.[6][28] This leads to a "right-triangle" peak shape, a classic sign of mass overload.

    • Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.

  • Sample Cleanliness: Particulates can clog the column inlet frit, leading to high backpressure and distorted peaks. Strongly retained impurities can bind irreversibly to the column, creating new active sites that cause tailing.

    • Solution: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection. Use a guard column to protect the analytical column from strongly retained matrix components.[25]

Frequently Asked Questions (FAQs)

  • Q1: What is a good USP Tailing Factor (Tf) to aim for?

    • An ideal, perfectly symmetrical Gaussian peak has a Tf of 1.0. A value between 0.9 and 1.2 is generally considered excellent in practice.[25] Values greater than 1.5 indicate significant tailing that should be addressed as it can compromise integration accuracy and resolution.[29]

  • Q2: I see phosphate buffers used in many published methods for Entacapone. Why is it so common?

    • Phosphate is an excellent choice because its primary pKa is 2.15, making it a highly effective buffer in the ideal pH range of 2.1-3.1 for suppressing the ionization of acidic analytes and silanol groups.[14][21] This provides a stable and robust method for achieving good peak shape.

  • Q3: What are typical starting conditions for an HPLC method for Entacapone and its related substances?

    • Based on published literature, a robust starting point would be:[18][19][20][29]

ParameterRecommended Starting Condition
Column C18, 150 or 250 x 4.6 mm, 5 µm
Mobile Phase A 20-30 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid
Mobile Phase B Acetonitrile or Methanol
Gradient/Isocratic Start with an isocratic hold (e.g., 65:35 A:B) or a shallow gradient
Flow Rate 1.0 mL/min
Column Temperature 30-35 °C
Detection Wavelength 210 nm or 280 nm
Injection Volume 10 µL
Sample Diluent Initial Mobile Phase Composition

References

  • Phenomenex, Inc. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Purnachand, D., et al. (2016). Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone.
  • Semantic Scholar. (n.d.). Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. Semantic Scholar Academic Graph API.
  • BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. BenchChem.
  • Phenomenex, Inc. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • ResearchGate. (2025). Development of characterization methods for entacapone in a pharmaceutical bulk.
  • Phenomenex, Inc. (n.d.).
  • BenchChem. (2025). Addressing peak tailing in HPLC analysis of phenolic compounds. BenchChem.
  • Moravek. (n.d.).
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific.
  • Nagae, N., et al. (2009).
  • Bains, B. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • Dolan, J.W. (n.d.).
  • Kumar, G., et al. (2016). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Scholars Academic Journal of Pharmacy.
  • Bhatnagar, P. (n.d.).
  • Phenomenex, Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Hawach Scientific. (2023).
  • ALWSCI. (2025).
  • McCalley, D.V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • Agilent Technologies. (n.d.).
  • Phenomenex, Inc. (n.d.). The Role of End-Capping in RP. Phenomenex.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech.
  • Bioscience Discovery. (n.d.).
  • Polite, L. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 2. PharmaCores.
  • Agilent Technologies. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Chromatography Forum. (2004). buffered pH to avoid peak tailing.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • Anax Laboratories. (n.d.). (E/Z)-3-O-Methyl Entacapone.
  • United States Biological. (n.d.). (E)-3-O-Methyl entacapone - Data Sheet.
  • Axios Research. (n.d.). (E/Z)-3-O-Methyl Entacapone. Axios Research.
  • Journal of Applied Pharmaceutical Science. (2018). Analytical method development for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in. Journal of Applied Pharmaceutical Science.
  • PharmaCompass. (n.d.).
  • Agilent Technologies. (2013). Agilent LC Troubleshooting Series Part 3 Peak Broadening. YouTube.
  • National Center for Biotechnology Inform
  • Vallat, A. (2007). TROUBLESHOOTING GUIDE – HPLC.
  • Chrom-academy. (2025). HPLC Troubleshooting Masterclass. YouTube.
  • ResearchGate. (2025). Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED.
  • PubMed. (2011). Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. PubMed.

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Troubleshooting

Improving the yield and purity of synthesized (E)-3-O-Methyl Entacapone

An in-depth guide for researchers, scientists, and drug development professionals. Technical Support Center: Synthesis of (E)-3-O-Methyl Entacapone Welcome to the technical support center for the synthesis of (E)-3-O-Met...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Technical Support Center: Synthesis of (E)-3-O-Methyl Entacapone

Welcome to the technical support center for the synthesis of (E)-3-O-Methyl Entacapone, a critical intermediate in the manufacturing of Entacapone. This guide is designed to provide you with expert insights, detailed protocols, and robust troubleshooting strategies to help you navigate the complexities of this synthesis, ultimately improving both the yield and purity of your target compound. Our approach is grounded in fundamental chemical principles and validated by field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is (E)-3-O-Methyl Entacapone and why is its synthesis critical?

(E)-3-O-Methyl Entacapone, chemically known as (E)-N,N-diethyl-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylamide, is the immediate precursor to Entacapone, a potent inhibitor of the catechol-O-methyltransferase (COMT) enzyme used in the treatment of Parkinson's disease.[1] The final step in Entacapone synthesis is the demethylation of this intermediate. Therefore, the yield and purity of (E)-3-O-Methyl Entacapone directly dictate the efficiency and quality of the final Active Pharmaceutical Ingredient (API).

Q2: What is the primary synthetic route to (E)-3-O-Methyl Entacapone?

The most common and industrially scalable route is the Knoevenagel condensation. This reaction involves the condensation of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde (also known as 5-nitrovanillin) with N,N-diethyl-2-cyanoacetamide.[1][2] The reaction is typically catalyzed by a weak base, such as piperidine or glycine, in a suitable solvent.

Q3: What are the main challenges in this synthesis?

The primary challenges are:

  • Controlling Stereoselectivity: The condensation reaction produces a mixture of geometric isomers, the desired (E)-isomer and the undesired (Z)-isomer.[3][4] Maximizing the formation of the (E)-isomer is crucial.

  • Achieving High Purity: The crude product often contains unreacted starting materials, the (Z)-isomer, and potential side-products that must be removed.

  • Maximizing Yield: Incomplete reactions, side reactions, and losses during workup and purification can significantly reduce the overall yield.

Q4: Why is the (Z)-isomer problematic and how is it controlled?

The (Z)-isomer is a significant impurity that is structurally similar to the (E)-isomer, making it difficult to separate.[5] While the (Z)-isomer can be converted to the more stable (E)-isomer under acidic or thermal conditions, this adds an extra step and can lead to degradation.[3] Controlling the initial condensation reaction conditions (catalyst, temperature, and reaction time) is the most effective strategy to favor the formation of the (E)-isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of (E)-3-O-Methyl Entacapone.

Issue 1: Low Overall Yield (<70%)
  • Question: My final isolated yield of (E)-3-O-Methyl Entacapone is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yield is a multifaceted problem that can originate from the reaction itself or the workup and purification stages. Let's break down the potential causes.

    1. Incomplete Knoevenagel Condensation:

    • Causality: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate catalysis. The Knoevenagel condensation is an equilibrium-driven process where the removal of water drives the reaction forward.

    • Solution:

      • Azeotropic Water Removal: Use a solvent system like toluene or a toluene/cyclohexane mixture with a Dean-Stark apparatus to continuously remove the water formed during the reaction.[4] This is a highly effective method to drive the reaction to completion.

      • Catalyst Optimization: While piperidine is common, other bases like glycine or imidazole have been used to minimize the formation of certain impurities.[2] Ensure the catalyst is used in the correct molar ratio (typically catalytic amounts are sufficient).

      • Reaction Monitoring: Actively monitor the reaction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde spot disappears or its concentration plateaus.

    2. Product Loss During Workup:

    • Causality: The product can be lost if it has partial solubility in the wash solutions or if precipitation is incomplete.

    • Solution:

      • pH Adjustment: After the reaction, acidification is necessary to protonate any phenoxide and precipitate the product. Ensure the pH is sufficiently acidic (pH 2-3) using an acid like HCl or acetic acid.[4][6]

      • Cooling Protocol: After acidification, cool the mixture slowly to 0-5°C and allow sufficient time for complete crystallization before filtration. Crash cooling can lead to fine particles that are difficult to filter and may trap impurities.

    3. Losses During Purification:

    • Causality: Recrystallization is essential for purity but can lead to significant yield loss if the solvent system or procedure is not optimized.

    • Solution:

      • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Toluene, ethanol, or mixtures of toluene/acetone are often effective.[7]

      • Minimize Transfers: Each transfer of solid material from one vessel to another results in mechanical losses. Plan your workflow to minimize these steps.

Issue 2: High Content of (Z)-Isomer (>5%) in Crude Product
  • Question: My crude product contains a high percentage of the unwanted (Z)-isomer. How can I improve the E/Z ratio in the initial synthesis?

  • Answer: The formation of the (Z)-isomer is a kinetic and thermodynamic phenomenon influenced by the reaction conditions. The (E)-isomer is generally the thermodynamically more stable product.

    1. Suboptimal Reaction Conditions:

    • Causality: Reaction temperature and catalyst choice play a significant role in stereoselectivity. Some conditions may favor the kinetic (Z)-product.

    • Solution:

      • Temperature Control: Running the condensation at a controlled reflux temperature, as is typical with azeotropic water removal, often provides a good E/Z ratio.[4] Avoid excessively high temperatures which might lead to side reactions.

      • Catalyst System: The combination of piperidine and acetic acid is a classic catalyst system for this condensation, forming piperidinium acetate in situ, which is effective at promoting the desired (E) configuration.[3]

    2. Isomerization Post-Synthesis:

    • Causality: While the (E)-isomer is more stable, isomerization from Z to E can be explicitly promoted.

    • Solution:

      • Acid-Catalyzed Isomerization: A common industrial practice for Entacapone itself is to treat the crude E/Z mixture with a catalytic amount of a strong acid like HBr in a solvent like acetic acid.[2] This process facilitates the conversion of the (Z)-isomer to the more stable (E)-isomer, which can then be crystallized in high purity. This can also be applied to the 3-O-Methyl intermediate.

Issue 3: Product Purity Issues (Coloration, Extraneous Peaks in HPLC)
  • Question: My final product is off-color (e.g., dark yellow or brown) and HPLC analysis shows several small impurity peaks. What is the source of this contamination?

  • Answer: Coloration and minor impurities often stem from side reactions or degradation of the starting materials or product, which are sensitive nitro-phenolic compounds.

    1. Starting Material Quality:

    • Causality: The purity of the 5-nitrovanillin and N,N-diethyl-2-cyanoacetamide is paramount. Impurities in the starting materials will carry through and potentially participate in side reactions.

    • Solution:

      • Verify Starting Materials: Always verify the purity of your starting materials by melting point, NMR, or HPLC before beginning the synthesis. Recrystallize them if necessary.

    2. Side Reactions and Degradation:

    • Causality: The nitro group and phenolic hydroxyl make the molecule susceptible to degradation, especially at high temperatures or in the presence of strong bases or acids. Piperidine, if used as a catalyst, can sometimes participate in side reactions, leading to piperidine-related impurities.[2]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which can cause color formation.

      • Activated Carbon Treatment: During purification, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities before recrystallization.[7][8]

      • Optimized Recrystallization: A well-executed recrystallization is the most powerful tool for removing both colored and non-colored impurities. See the protocol below for a detailed method.

Visualized Workflows and Pathways

General Synthesis Pathway

The following diagram illustrates the Knoevenagel condensation to form (E)-3-O-Methyl Entacapone and its subsequent demethylation to Entacapone.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Purification / Isomerization cluster_2 Step 3: Demethylation SM1 5-Nitrovanillin Product_Inter (E/Z)-3-O-Methyl Entacapone Mixture SM1->Product_Inter + SM2 N,N-diethyl-2-cyanoacetamide SM2->Product_Inter Catalyst (e.g., Piperidine) Toluene, Reflux Pure_Product Pure (E)-3-O-Methyl Entacapone Product_Inter->Pure_Product Recrystallization (e.g., Toluene/Acetone) or Acid-catalyzed Isomerization Final_API Entacapone Pure_Product->Final_API Demethylating Agent (e.g., AlCl3, HBr)

Caption: Synthesis pathway from starting materials to pure (E)-3-O-Methyl Entacapone and finally to Entacapone.

Troubleshooting Workflow: Diagnosing Low Yield

Use this decision tree to systematically identify the cause of low product yield.

G cluster_reaction cluster_workup cluster_purity Start Start: Low Yield Observed CheckReaction Check Reaction Completion (TLC/HPLC of crude mixture) Start->CheckReaction ReactionComplete Reaction is Complete CheckReaction->ReactionComplete Yes ReactionIncomplete Reaction Incomplete CheckReaction->ReactionIncomplete No CheckWorkup Review Workup & Precipitation (Check pH, cooling rate) WorkupOK Workup Protocol is Correct CheckWorkup->WorkupOK Yes WorkupIssue Potential Workup Loss CheckWorkup->WorkupIssue No CheckPurity Analyze Purity vs. Mass Balance (Loss during recrystallization?) PurityOK High Purity, Low Mass CheckPurity->PurityOK PurityIssue Low Purity, High Mass CheckPurity->PurityIssue ReactionComplete->CheckWorkup OptimizeReaction Optimize Reaction: • Extend reaction time • Ensure azeotropic water removal • Check catalyst activity ReactionIncomplete->OptimizeReaction Action WorkupOK->CheckPurity OptimizeWorkup Optimize Workup: • Ensure pH is 2-3 • Use slow cooling protocol (e.g., 2h to RT, 2h at 0°C) • Check solubility in wash solvents WorkupIssue->OptimizeWorkup Action OptimizePurity Optimize Recrystallization: • Test different solvent/anti-solvent ratios • Ensure complete dissolution before cooling • Minimize solid transfers PurityOK->OptimizePurity Action PurityIssue->OptimizePurity Action

Caption: A systematic workflow for troubleshooting low yield in the synthesis of (E)-3-O-Methyl Entacapone.

Experimental Protocols

Protocol 1: Optimized Synthesis of (E)-3-O-Methyl Entacapone

This protocol is designed to maximize yield and favor the formation of the (E)-isomer.

Reagents & Equipment:

  • 3-hydroxy-4-methoxy-5-nitrobenzaldehyde (1.0 eq)

  • N,N-diethyl-2-cyanoacetamide (1.1 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.15 eq)

  • Toluene

  • Round-bottom flask with Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and ensure it is dry. Charge the round-bottom flask with 3-hydroxy-4-methoxy-5-nitrobenzaldehyde and toluene (approx. 5 mL per gram of aldehyde).

  • Reagent Addition: Add N,N-diethyl-2-cyanoacetamide (1.1 eq), piperidine (0.1 eq), and glacial acetic acid (0.15 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110-115°C for toluene). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until water collection ceases (typically 4-6 hours). Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of the starting aldehyde.

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature (approx. 25°C). The product will begin to precipitate.

  • Complete Crystallization: Further cool the suspension in an ice bath to 0-5°C and stir for at least 1-2 hours to ensure maximum precipitation.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with a small amount of cold toluene to remove residual soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Analysis: Analyze the crude product by HPLC to determine the yield and the E/Z isomer ratio.[5][9] A typical crude yield is 85-95% with an E/Z ratio > 95:5.

Protocol 2: High-Purity Recrystallization

This protocol is designed to remove the (Z)-isomer and other impurities to achieve >99.5% purity.

Reagents & Equipment:

  • Crude (E)-3-O-Methyl Entacapone

  • Toluene

  • Acetone

  • Erlenmeyer flask, condenser, hot plate with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of toluene and acetone. A ratio between 5:1 and 5:2 (toluene:acetone) is a good starting point.[7]

  • Dissolution: In an Erlenmeyer flask, suspend the crude product in the solvent mixture (use approximately 10 mL of total solvent per gram of crude product).

  • Heating: Gently heat the suspension to reflux (60-70°C) with stirring until all the solid has completely dissolved. If it doesn't dissolve, add a minimal amount of additional acetone dropwise.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool will slow the cooling rate, promoting the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath (0-5°C) for at least 2 hours to maximize crystallization.

  • Isolation & Washing: Filter the purified crystals and wash the cake with a small amount of a cold toluene/acetone mixture.

  • Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight. The expected recovery from recrystallization is typically 80-90%, with a final purity of >99.8%.[7]

Parameter Synthesis Purification
Key Process Knoevenagel CondensationRecrystallization
Solvent(s) TolueneToluene/Acetone
Temperature Reflux (~110°C)Reflux (~70°C) -> 0°C
Typical Yield 85-95% (Crude)80-90% (Recovery)
Expected Purity >95% (E-isomer)>99.8% (E-isomer)

References

  • Harisha, A. S., Nayak, S. P., Pavan, M. S., Shridhara, K., Rao, S., Rajendra, K., Parid, K., Sivaramkrishnan, H., Row, T. N. G., & Nagarajan, K. (2015). A new synthesis of Entacapone and report on related studies. Journal of Chemical Sciences, 127(12), 2189–2201. [Link]

  • Harisha, A., Nayak, S., & Nagarajan, K. (2015). A new synthesis of Entacapone and report on related studies. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Sanmarti, E. S., et al. (2008). Process for the preparation of entacapone and intermediates thereof.
  • Kumar, P., et al. (2010). Process for the preparation of entacapone.
  • Sudrik, V. D., Bodkhe, A. G., & Chaskar, A. C. (2022). Non-Infringing Efficient One-Pot Process for the Preparation of Pure Entacapone. Polycyclic Aromatic Compounds, 42(5), 2245-2253. [Link]

  • Reddy, M. S., et al. (2007). An improved process for the preparation of entacapone.
  • Raunio, H., & Männistö, P. T. (2009). Synthesis routes of entacapone prodrugs. ResearchGate. [Link]

  • Ponti, M., & Gaggini, F. (2010). Method for the purification of entacapone.
  • Drugs.com. (2025). Entacapone Side Effects. [Link]

  • Lories, I. B., et al. (2001). Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 893-902. [Link]

  • Sanmarti, E. S., et al. (2008). Process for the preparation of entacapone and intermediates thereof.
  • Mayo Clinic. (2025). Entacapone (Oral Route) - Side effects & dosage. [Link]

  • Soukhova, N., et al. (2010). Development of characterization methods for entacapone in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 34-41. [Link]

  • Ponti, M., & Gaggini, F. (2010). Method for the purification of entacapone.
  • Rao, T. P., & Suneetha, A. (2012). Determination of Impurities in Formulated Form of Entacapone by using RP-HPLC Method. Der Pharma Chemica, 4(4), 1474-1481. [Link]

Sources

Optimization

Minimizing the formation of the (Z)-isomer during (E)-3-O-Methyl Entacapone synthesis

A Guide to Minimizing (Z)-Isomer Formation Welcome to the technical support center for the synthesis of (E)-3-O-Methyl Entacapone. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing (Z)-Isomer Formation

Welcome to the technical support center for the synthesis of (E)-3-O-Methyl Entacapone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formation of the unwanted (Z)-isomer during synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you optimize your synthetic route and achieve high isomeric purity.

Understanding the Challenge: E/Z Isomerism in Entacapone Synthesis

The therapeutic efficacy of Entacapone is attributed almost exclusively to the (E)-isomer. The (Z)-isomer is considered an impurity and its presence can complicate downstream processing and impact the final drug product's quality and regulatory compliance. The formation of these isomers typically occurs during the condensation reaction between 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide. The geometry of the resulting double bond is influenced by a variety of reaction parameters.

Below, we address common questions and troubleshooting scenarios encountered during the synthesis of (E)-3-O-Methyl Entacapone.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the ratio of (E)- to (Z)-isomers during the condensation reaction?

The E/Z ratio in the synthesis of Entacapone and its derivatives is highly sensitive to the reaction conditions. The key factors include:

  • Choice of Solvent: The polarity of the solvent plays a crucial role. Protic solvents, such as ethanol or acetic acid, can solvate the intermediates and influence the transition state energies, often favoring the formation of the more thermodynamically stable (E)-isomer.

  • Catalyst/Base: The type and amount of base or catalyst used for the Knoevenagel condensation are critical. Weak bases like piperidine or ammonium acetate are commonly employed. The choice of base can affect the rate of the initial condensation and the subsequent isomerization.

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for the conversion of the (Z)-isomer to the more stable (E)-isomer. However, excessively high temperatures may lead to degradation and the formation of other impurities.

  • Reaction Time: Sufficient reaction time is necessary to allow the reaction to reach thermodynamic equilibrium, which favors the (E)-isomer.

Troubleshooting Guide

Scenario 1: My reaction is producing a high percentage of the (Z)-isomer. How can I increase the yield of the (E)-isomer?

If you are observing a higher than desired amount of the (Z)-isomer, consider the following troubleshooting steps. This guide follows a logical progression to help you systematically optimize your reaction.

troubleshooting_flowchart start High (Z)-Isomer Detected check_solvent Step 1: Evaluate Solvent System start->check_solvent check_base Step 2: Assess Base/Catalyst check_solvent->check_base If Z-isomer is still high check_temp_time Step 3: Optimize Temperature & Time check_base->check_temp_time If Z-isomer is still high purification Step 4: Post-Synthesis Isomerization/Purification check_temp_time->purification If Z-isomer is still high end Optimized (E)-Isomer Yield purification->end

Caption: Troubleshooting workflow for minimizing (Z)-isomer formation.

The polarity and protic nature of the solvent can significantly influence the E/Z ratio.

  • Insight: Protic solvents can stabilize the transition state leading to the (E)-isomer through hydrogen bonding. A common and effective solvent for this reaction is ethanol.

  • Actionable Protocol:

    • If you are using an aprotic solvent (e.g., THF, toluene), switch to a protic solvent like absolute ethanol or glacial acetic acid.

    • Set up a series of small-scale parallel reactions to screen different solvents.

    • Analyze the E/Z ratio of the crude product from each reaction using a suitable analytical method like HPLC.

Table 1: Effect of Solvent on E/Z Ratio (Illustrative Data)

SolventDielectric ConstantTypical E/Z Ratio
Toluene2.460:40
Tetrahydrofuran (THF)7.675:25
Ethanol24.595:5
Acetic Acid6.2>98:2

The choice of base is critical for the Knoevenagel condensation.

  • Insight: A weak base is generally preferred as it catalyzes the reaction without promoting significant side reactions. Piperidine is a commonly used catalyst for this condensation. The concentration of the base can also be a factor.

  • Actionable Protocol:

    • If you are using a strong base (e.g., NaOH, KOH), consider switching to a weaker organic base like piperidine or pyrrolidine.

    • Optimize the molar ratio of the base with respect to the starting aldehyde. A catalytic amount is often sufficient.

    • Consider using a co-catalyst, such as acetic acid with piperidine, which can further enhance the rate and selectivity.

Thermodynamic control is key to favoring the (E)-isomer.

  • Insight: The (E)-isomer is generally the more thermodynamically stable product. Running the reaction at a higher temperature and for a longer duration can allow for in-situ isomerization of the initially formed (Z)-isomer to the (E)-form.

  • Actionable Protocol:

    • Gradually increase the reaction temperature in 10 °C increments, monitoring for any product degradation. The reflux temperature of the solvent is often a good starting point.

    • Extend the reaction time. Take aliquots from the reaction mixture at different time points (e.g., 2h, 4h, 6h, 8h) and analyze the E/Z ratio to determine when thermodynamic equilibrium is reached.

If optimizing the reaction conditions does not sufficiently reduce the (Z)-isomer, a post-synthesis isomerization or a selective purification method can be employed.

  • Insight: The (Z)-isomer can sometimes be converted to the (E)-isomer after the initial reaction is complete. Additionally, the two isomers may have different solubilities that can be exploited for purification.

  • Actionable Protocol for Isomerization:

    • After the initial reaction, the crude product can be heated in a suitable high-boiling point solvent, potentially with an acid catalyst, to promote isomerization to the more stable (E)-isomer.

  • Actionable Protocol for Purification:

    • Recrystallization: The (E)- and (Z)-isomers often have different solubilities in various solvents. A carefully selected recrystallization solvent can selectively precipitate the desired (E)-isomer, leaving the (Z)-isomer in the mother liquor.

    • Chromatography: While less ideal for large-scale production, column chromatography is a highly effective method for separating the two isomers at the lab scale.

Experimental Workflow: Optimized Synthesis of (E)-3-O-Methyl Entacapone

This protocol is provided as a starting point and may require further optimization based on your specific laboratory conditions and scale.

synthesis_workflow reactants Reactants: - 3-O-Methyl-vanillin-5-nitrile - N,N-diethyl-2-cyanoacetamide reaction Condensation Reaction: - Reflux (e.g., ~78 °C) - 4-8 hours reactants->reaction solvent_base Solvent & Base: - Ethanol - Piperidine (catalytic) solvent_base->reaction monitoring Reaction Monitoring: - TLC or HPLC for completion - Check E/Z ratio reaction->monitoring workup Work-up: - Cool to room temperature - Precipitate product (e.g., with water) - Filter and wash monitoring->workup purification Purification: - Recrystallization from a suitable solvent (e.g., ethanol/water) workup->purification analysis Final Analysis: - HPLC for purity and E/Z ratio - NMR for structural confirmation purification->analysis

Caption: Optimized workflow for the synthesis of (E)-3-O-Methyl Entacapone.

Step-by-Step Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-O-Methyl-vanillin-5-nitrile (1 equivalent) and N,N-diethyl-2-cyanoacetamide (1.1 equivalents).

  • Solvent and Catalyst Addition: Add absolute ethanol as the solvent. To this mixture, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize. If not, slowly add water to the reaction mixture to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold ethanol/water mixture and then with water to remove any residual catalyst and unreacted starting materials.

  • Drying and Purification: Dry the crude product under vacuum. For further purification and to remove any remaining (Z)-isomer, recrystallize the product from a suitable solvent system, such as ethanol or an ethanol/water mixture.

  • Analysis: Analyze the final product for purity and determine the E/Z ratio using HPLC. Confirm the structure of the (E)-isomer using NMR spectroscopy.

References

  • General Synthesis of Entacapone and Analogs: For a comprehensive overview of the synthesis of Entacapone and related compounds, including discussions on the Knoevenagel condensation, refer to patents and publications from the original developers.
  • Knoevenagel Condensation Mechanism and Stereoselectivity: For a deeper understanding of the mechanism and the factors influencing stereoselectivity in Knoevenagel condensations, consult advanced organic chemistry textbooks or review articles on the topic. A relevant example can be found in strategic applications of named reactions in organic synthesis.
  • Pharmaceutical Impurities and Regulatory Guidelines: For information on the importance of controlling isomeric impurities in active pharmaceutical ingredients (APIs), refer to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline on impurities in new drug substances is a key document.
Troubleshooting

Method refinement for the extraction of (E)-3-O-Methyl Entacapone from biological matrices

Technical Support Center: Bioanalytical Method Refinement Introduction: The Analytical Imperative for (E)-3-O-Methyl Entacapone Welcome to the technical support center. This guide provides an in-depth framework for devel...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bioanalytical Method Refinement

Introduction: The Analytical Imperative for (E)-3-O-Methyl Entacapone

Welcome to the technical support center. This guide provides an in-depth framework for developing and troubleshooting a robust extraction method for (E)-3-O-Methyl Entacapone, the principal active metabolite of Entacapone. Accurate quantification of this metabolite is critical in pharmacokinetic and drug metabolism studies, as it directly reflects the in-vivo activity of the Catechol-O-methyltransferase (COMT) inhibitor.[1]

Biological matrices such as plasma, serum, and urine are inherently complex, containing a myriad of endogenous components like proteins, lipids, and salts that can interfere with analysis, leading to issues such as ion suppression in mass spectrometry and poor chromatographic resolution.[2] This guide focuses on refining sample preparation to mitigate these challenges, ensuring high recovery, minimal matrix effects, and consistent, reproducible results.

We will explore the foundational principles of common extraction techniques, provide a detailed, field-tested protocol, and address the specific issues you may encounter during your experiments in a comprehensive FAQ and Troubleshooting section.

Foundational Knowledge: FAQs on Extraction Strategy

This section addresses common high-level questions that form the basis of a sound extraction strategy.

Q1: What are the primary challenges when extracting (E)-3-O-Methyl Entacapone from plasma?

A1: The primary challenges are threefold:

  • Protein Binding: Like its parent drug, (E)-3-O-Methyl Entacapone is expected to exhibit significant plasma protein binding (Entacapone itself is >98% bound, primarily to albumin).[3] An effective extraction must efficiently disrupt this binding to release the analyte for extraction.

  • Matrix Effects: Plasma is rich in phospholipids and other endogenous components that can co-extract with the analyte. These components are notorious for causing ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[4] A clean extraction is paramount.

  • Analyte Stability: Entacapone and its metabolites are nitrocatechol compounds, which can be susceptible to degradation, particularly from light exposure.[1][5] Sample handling procedures must account for this by protecting samples from light whenever possible.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both are powerful techniques, and the optimal choice depends on your laboratory's specific needs, such as throughput, automation capabilities, and the required level of extract cleanliness.

  • Liquid-Liquid Extraction (LLE) is a classic, robust, and cost-effective technique. It is highly effective at removing non-polar lipids and water-soluble interferences like salts.[6][7] However, it can be labor-intensive, difficult to automate, and prone to emulsion formation with certain samples.[8]

  • Solid-Phase Extraction (SPE) offers higher selectivity and can produce exceptionally clean extracts, significantly reducing matrix effects.[9][10] It is also highly amenable to automation and high-throughput workflows. The main drawbacks are the higher cost of consumables and the need for more intensive initial method development to select the appropriate sorbent and optimize the wash/elution steps.[11]

For (E)-3-O-Methyl Entacapone, SPE using a polymeric reversed-phase sorbent (like Oasis HLB) has been shown to be very effective for the parent drug, yielding high recovery.[12][13] This would be the recommended starting point for a high-sensitivity LC-MS/MS assay. However, a well-optimized LLE protocol, as detailed below, can also achieve excellent results.

Table 1: Comparison of LLE and SPE for Bioanalysis
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mechanism Partitioning between two immiscible liquid phases.[14][15]Partitioning between a solid sorbent and a liquid mobile phase.[9][11]
Selectivity Moderate; primarily based on polarity.High; can be tuned by sorbent chemistry (e.g., reversed-phase, ion-exchange).
Cleanliness Good; effective at removing salts and some lipids.Excellent; capable of removing a wide range of interferences.[14]
Automation Difficult and requires specialized equipment.Easily automated for high-throughput.[11]
Emulsion Risk Common, especially with high-lipid matrices.[8]None.
Solvent Usage High.Low.[14]
Cost/Sample Low (solvents are inexpensive).High (cartridges are a primary cost driver).
Method Dev. Relatively simple (solvent & pH optimization).More complex (sorbent, wash, and elution solvent selection).

Core Methodology: Refined Liquid-Liquid Extraction (LLE) Protocol

This protocol is designed as a robust starting point for the extraction of (E)-3-O-Methyl Entacapone from human plasma, optimized for subsequent LC-MS/MS analysis.

Causality: The goal is to first disrupt protein binding with an organic solvent (acetonitrile), precipitate the proteins, and then perform a liquid-liquid extraction on the resulting supernatant. The pH of the sample is adjusted to be at least two units below the pKa of the analyte's acidic functional groups, ensuring it is in a neutral, non-ionized state, which maximizes its partitioning into the organic extraction solvent.[4]

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_prep Final Preparation & Analysis s1 Thaw Plasma Sample (Protected from Light) s2 Aliquot 200 µL Plasma into Microcentrifuge Tube s1->s2 s3 Spike Internal Standard (IS) s2->s3 e1 Protein Precipitation: Add 600 µL Acetonitrile s3->e1 e2 Vortex (1 min) & Centrifuge (10 min @ 14,000g) e1->e2 e3 Transfer Supernatant to a Clean Tube e2->e3 e4 Acidify: Add 20 µL 1M HCl e3->e4 e5 Add 1 mL Extraction Solvent (e.g., MTBE or Ethyl Acetate) e4->e5 e6 Vortex (2 min) & Centrifuge (5 min @ 4,000g) e5->e6 e7 Freeze Aqueous Layer (-80°C for 10 min) e6->e7 e8 Decant Organic Layer into Evaporation Tube e7->e8 f1 Evaporate to Dryness (Nitrogen Stream, 40°C) e8->f1 f2 Reconstitute in 100 µL Mobile Phase A f1->f2 f3 Vortex & Transfer to Autosampler Vial f2->f3 f4 Inject into LC-MS/MS System f3->f4 caption Figure 1. LLE Workflow for (E)-3-O-Methyl Entacapone.

Caption: Figure 1. LLE Workflow for (E)-3-O-Methyl Entacapone.

Step-by-Step Protocol
  • Sample Thawing & Aliquoting:

    • Thaw frozen plasma samples in a water bath at room temperature, ensuring they are protected from direct light.[1]

    • Once thawed, vortex briefly. Aliquot 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

    • Spike with an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte.

  • Protein Precipitation & Analyte Release:

    • Add 600 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein precipitation.

    • Vortex vigorously for 1 minute to ensure thorough mixing and disruption of protein-analyte binding.

    • Centrifuge at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer & Acidification:

    • Carefully transfer the clear supernatant to a new, clean 2 mL tube, being cautious not to disturb the protein pellet.

    • Add 20 µL of 1M Hydrochloric Acid (HCl). This acidification step ensures the nitrocatechol moiety is fully protonated and uncharged, maximizing its extraction efficiency into the organic phase.

  • Liquid-Liquid Extraction:

    • Add 1 mL of an appropriate organic solvent. Methyl tert-butyl ether (MTBE) or Ethyl Acetate are excellent choices. MTBE is less water-soluble than ethyl acetate and often provides cleaner extracts.

    • Cap the tube and vortex for 2 minutes to facilitate the partition of the analyte into the organic phase.

    • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolation of Organic Phase:

    • To ensure a clean separation without aspirating any of the aqueous layer, place the tubes in a -80°C freezer for 10 minutes. This will freeze the lower aqueous layer.

    • Quickly decant the still-liquid organic (upper) layer into a clean glass evaporation tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the sample is dissolved in a solvent compatible with the chromatographic system, promoting good peak shape.

    • Vortex for 30 seconds and transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Guide: Common Extraction Issues

This section uses a question-and-answer format to address specific problems you may encounter.

Troubleshooting Logic Diagram

G Symptom Symptom: Low Analyte Recovery Cause1 Incomplete Protein Precipitation? Symptom->Cause1 Check Precipitation Step Cause2 Incorrect pH for Extraction? Symptom->Cause2 Check pH Step Cause3 Emulsion Formation? Symptom->Cause3 Observe Phase Separation Cause4 Analyte Degradation? Symptom->Cause4 Review Sample Handling Cause5 Adsorption to Surfaces? Symptom->Cause5 Consider Labware Sol1 Verify Solvent:Plasma Ratio (≥3:1). Ensure vigorous vortexing. Cause1->Sol1 Solution Sol2 Check pH of acidified sample. Ensure pH is < pKa - 2. Cause2->Sol2 Solution Sol3 Centrifuge at higher g-force/longer time. Use salt addition or freeze-thaw step. Switch to MTBE from Ethyl Acetate. Cause3->Sol3 Solution Sol4 Protect samples from light. Keep samples on ice. Check analyte stability in matrix. Cause4->Sol4 Solution Sol5 Use low-binding tubes. Check reconstitution solvent for compatibility. Cause5->Sol5 Solution caption Figure 2. Troubleshooting Logic for Low Analyte Recovery.

Caption: Figure 2. Troubleshooting Logic for Low Analyte Recovery.

Q3: My analyte recovery is low and inconsistent. What are the likely causes?

A3: Low and variable recovery is a common issue that can usually be traced to a few key steps:

  • Incomplete Protein Precipitation: If the protein is not fully precipitated, the analyte may remain bound and will be discarded with the pellet. Ensure your solvent-to-plasma ratio is at least 3:1 and that you are vortexing with sufficient energy to create a homogenous slurry.

  • Suboptimal pH: The extraction is critically dependent on the analyte being in its neutral form. If the pH of the supernatant is not sufficiently acidic after adding HCl, a portion of the analyte will remain ionized and will not partition efficiently into the organic solvent. Verify the pH of a test sample after acidification.

  • Insufficient Mixing: The analyte must have adequate opportunity to move from the aqueous to the organic phase. Ensure the 2-minute vortex step is performed with vigorous action to maximize the surface area between the two phases.

  • Pipetting Errors: Transferring the supernatant after protein precipitation is a critical step. Accidentally aspirating part of the protein pellet will lead to inconsistent results and potential instrument contamination. Conversely, leaving too much supernatant behind will reduce recovery.

Q4: I'm observing a thick layer between the aqueous and organic phases (an emulsion). How can I resolve this?

A4: Emulsion formation is a frequent problem in LLE, especially with plasma samples that may have high lipid content.[8] Here are several strategies to combat it:

  • Mechanical Disruption: Centrifuge the sample for a longer duration or at a higher speed (e.g., 10 minutes at 4,000 x g).

  • Change Solvent Polarity: Adding a small amount of a different organic solvent or adding salt (e.g., sodium chloride) to the aqueous phase can alter the properties of the system and break the emulsion.[8]

  • Freeze-Thaw: The freezing step included in the core protocol is very effective at breaking emulsions. As the aqueous layer freezes, it forces the organic components out, resulting in a sharp separation.

  • Switch Extraction Solvent: As mentioned, MTBE is generally less prone to forming emulsions than ethyl acetate.

  • Consider Supported Liquid Extraction (SLE): If emulsions are a persistent problem, SLE is an excellent alternative. In SLE, the aqueous sample is adsorbed onto a diatomaceous earth solid support, and the organic solvent flows through, eliminating the vigorous shaking that causes emulsions.[8][16]

Q5: My final data shows significant ion suppression (low signal) even when recovery seems good. What's wrong?

A5: This is a classic sign of co-extracting matrix components, most commonly phospholipids from the plasma membrane. While your analyte is being extracted efficiently, so are interfering compounds.

  • Improve LLE Selectivity: Switch to a more non-polar extraction solvent like a hexane/MTBE mixture. Phospholipids have intermediate polarity and may be less soluble in a more non-polar system.

  • Implement a Wash Step: After the initial extraction, you can add a wash step by adding a basic aqueous solution (e.g., 100 µL of 0.1M ammonium hydroxide), vortexing, and re-separating the layers. This can remove acidic interferences from the organic phase, but you must ensure your analyte of interest is stable and remains in the organic layer.

  • Switch to SPE: This is the most effective solution for severe matrix effects. A well-developed SPE method, particularly one with a strong organic wash step after sample loading, can effectively remove phospholipids prior to eluting the analyte of interest, providing a much cleaner final extract.[17]

Q6: My peak shape is poor (fronting or tailing) in the chromatogram.

A6: Poor peak shape is almost always related to the reconstitution step.

  • Solvent Mismatch: The "solvent strength" of your reconstitution solvent should be weaker than or equal to your initial mobile phase. If you reconstitute in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), the sample will not focus properly on the head of the analytical column, leading to band broadening and poor peak shape. Always aim to reconstitute in your starting mobile phase composition.

  • Incomplete Dissolution: The dried extract may not have fully dissolved. Ensure you vortex the sample for at least 30 seconds after adding the reconstitution solvent. Gentle sonication can also help.

  • pH Effects: Ensure the pH of your reconstitution solvent is appropriate to keep your analyte ionized (for reversed-phase chromatography), which is typically achieved by the presence of an acid like formic acid in the mobile phase.

References

  • Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wollmer, E., & Klein, S. (2017). Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Stability indicating rp-hplc method development and method validation for content estimation of entacapone in entacapone tablets. International Journal Of Advanced Research In Medical & Pharmaceutical Sciences. Available at: [Link]

  • Development of characterization methods for entacapone in a pharmaceutical bulk. ResearchGate. Available at: [Link]

  • Sheng, N. (2011). Development of characterization methods for entacapone in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • A validated LC-MS/MS method for the determination of entacapone in human plasma. Asian Journal of Chemistry. Available at: [Link]

  • Raggi, M. A., et al. (2011). Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. ResearchGate. Available at: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • Kumar G, et al. (2016). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Scholars Academic Journal of Pharmacy. Available at: [Link]

  • Stress Degradation Behavior of Entacapone and Development of LC Stability-Indicating Related Substances and Assay Method. ResearchGate. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Yashima, H., et al. (2021). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Illi, A., et al. (2003). Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose. British Journal of Clinical Pharmacology. Available at: [Link]

  • High-performance liquid chromatography method for the quantification of entacapone in human plasma. ResearchGate. Available at: [Link]

  • In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach. National Institutes of Health. Available at: [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR ENTACAPONE IN ENTACAPONE TABLETS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Ramakrishna, N. V., et al. (2005). High-performance liquid chromatography method for the quantification of entacapone in human plasma. Journal of Chromatography B. Available at: [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. Available at: [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. K-Jhil. Available at: [Link]

  • Keränen, A., et al. (1997). Pharmacokinetics of entacapone, a peripherally acting catechol-O-methyltransferase inhibitor, in man. A study using a stable isotope techique. European Journal of Clinical Pharmacology. Available at: [Link]

  • Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Aurora Biomed. Available at: [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. Available at: [Link]

  • Moore, C., et al. (1998). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of Analytical Toxicology. Available at: [Link]

  • Extraction of Drug from the Biological Matrix: A Review. SciSpace. Available at: [Link]

  • Dingemanse, J. (2014). Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. Journal of Clinical Pharmacology. Available at: [Link]

  • Solid-phase micro-extraction of drugs from biological matrices. ResearchGate. Available at: [Link]

  • Extraction of Drug from the Biological Matrix: A Review. ResearchGate. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • de Cássia Garcia, S., et al. (2016). Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method. Bioanalysis. Available at: [Link]

Sources

Optimization

Strategies to prevent the degradation of (E)-3-O-Methyl Entacapone during storage

Welcome to the technical support center for (E)-3-O-Methyl Entacapone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the degradation...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-3-O-Methyl Entacapone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the degradation of (E)-3-O-Methyl Entacapone during storage. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity and reliability of your experimental outcomes.

Introduction

(E)-3-O-Methyl Entacapone is a methylated derivative of Entacapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT). While robust stability data for (E)-3-O-Methyl Entacapone is not extensively available in public literature, we can extrapolate potential degradation pathways and prevention strategies from studies on the parent compound, Entacapone, and related nitrocatechol structures. This guide synthesizes this information to provide practical, evidence-based recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can degrade (E)-3-O-Methyl Entacapone?

Based on studies of the parent compound Entacapone and related nitrocatechols, the primary environmental factors of concern are:

  • Light (Photodegradation): Exposure to UV light is a known cause of degradation for Entacapone, leading to isomerization.[1][2]

  • High Temperatures (Thermal Degradation): Although Entacapone shows considerable thermal stability, prolonged exposure to high temperatures can lead to decomposition.[3]

  • Humidity and pH: The presence of moisture, especially under non-neutral pH conditions, could potentially lead to hydrolytic degradation. The stability of catechols and their O-methylated derivatives can be pH-dependent.[4]

Q2: How does photodegradation affect (E)-3-O-Methyl Entacapone?

The primary photodegradation pathway for Entacapone is the isomerization from the (E)-isomer to the less active (Z)-isomer upon exposure to UV light.[1][2] It is highly probable that (E)-3-O-Methyl Entacapone will exhibit similar photosensitivity.

Q3: What are the recommended storage conditions for (E)-3-O-Methyl Entacapone?

To minimize degradation, (E)-3-O-Methyl Entacapone should be stored in a cool, dark, and dry place. Specifically:

  • Temperature: Controlled room temperature (15°C to 25°C) is recommended.[5] Avoid exposure to temperatures above 30°C.

  • Light: Store in amber or opaque containers to protect from light.

  • Humidity: Store in a desiccated environment to minimize moisture exposure.

Q4: Is (E)-3-O-Methyl Entacapone susceptible to oxidative degradation?

While forced degradation studies on Entacapone have shown some degradation under oxidative conditions, it also possesses antioxidant properties.[6][7] The catechol moiety is susceptible to oxidation; however, the methylation at the 3-hydroxy position in (E)-3-O-Methyl Entacapone may alter its susceptibility. Prudent handling would involve minimizing contact with strong oxidizing agents.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Loss of Potency or Inconsistent Results Over Time

Possible Cause: Degradation of (E)-3-O-Methyl Entacapone due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Temperature: Confirm that the storage temperature has been consistently maintained within the recommended range (15°C to 25°C).

    • Light Exposure: Ensure the compound has been stored in a light-protecting container (e.g., amber vial) and in a dark location.

    • Humidity Control: Check if the storage container is well-sealed and if a desiccant was used.

  • Analytical Assessment:

    • Perform a purity analysis using a stability-indicating HPLC method. Compare the chromatogram of the stored sample with a freshly prepared standard or a previously analyzed batch. Look for the appearance of new peaks or a decrease in the main peak area. A suitable HPLC method for the parent compound, Entacapone, utilizes a C18 column with a mobile phase of potassium phosphate buffer (pH 2.75, 30 mM)-methanol (50:50, v/v) and UV detection at 310 nm.[8][9]

Preventative Measures:

  • Aliquot the compound upon receipt to minimize repeated opening and closing of the main container.

  • Store long-term supplies at the lower end of the recommended temperature range.

  • Always use amber or opaque containers for storage and during experimental procedures where prolonged light exposure is possible.

Issue 2: Appearance of a New Peak in HPLC Analysis, Eluting Close to the Main Compound

Possible Cause: Photo-induced isomerization from the (E)-isomer to the (Z)-isomer.

Troubleshooting Steps:

  • Review Handling Procedures:

    • Assess the extent of light exposure during sample preparation and analysis. Were samples left on the benchtop under ambient light for extended periods?

  • Confirm Isomer Identity:

    • If possible, use a reference standard for the (Z)-isomer to confirm the identity of the new peak.

    • LC-MS/MS analysis can help in identifying the degradation product as the geometric isomer will have the same mass as the parent compound.[1]

Preventative Measures:

  • Minimize light exposure at all stages of handling. Use low-actinic glassware and turn off unnecessary lights in the laboratory.

  • Prepare solutions fresh and use them promptly. If solutions need to be stored, protect them from light by wrapping the container in aluminum foil and storing them in a refrigerator.

Issue 3: Gradual Discoloration of the Solid Compound

Possible Cause: Potential slow oxidation or other degradation pathways, possibly accelerated by exposure to air and/or humidity.

Troubleshooting Steps:

  • Visual Inspection:

    • Note the nature and extent of the discoloration.

  • Purity Analysis:

    • Analyze the discolored sample by HPLC to quantify the level of degradation and identify any new impurity peaks.

Preventative Measures:

  • Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is found to be particularly sensitive to oxidation.

  • Ensure the storage container is tightly sealed to prevent the ingress of air and moisture.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for (E)-3-O-Methyl Entacapone

This protocol is adapted from a validated method for Entacapone and is expected to be suitable for assessing the stability of its 3-O-methyl derivative.[8][9]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Potassium phosphate buffer (30 mM, pH adjusted to 2.75 with phosphoric acid) and Methanol (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 310 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Mobile phase

Procedure:

  • Prepare the mobile phase and degas it.

  • Prepare a standard solution of (E)-3-O-Methyl Entacapone at a known concentration (e.g., 0.2 mg/mL) in the diluent.

  • Prepare the sample solution of the stored (E)-3-O-Methyl Entacapone at the same concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the chromatograms for the appearance of degradation peaks and a decrease in the area of the main peak.

Visualizations

Logical Flow for Troubleshooting Degradation

G start Inconsistent Results or Suspected Degradation storage Verify Storage Conditions (Temp, Light, Humidity) start->storage analysis Perform HPLC Analysis storage->analysis no_degradation No Degradation Detected (Re-evaluate other experimental parameters) analysis->no_degradation degradation Degradation Confirmed analysis->degradation isomerization Isomerization Suspected (New peak close to main) degradation->isomerization other_degradation Other Degradation (Multiple peaks, discoloration) degradation->other_degradation review_handling Review Light Exposure During Handling isomerization->review_handling inert_atmosphere Consider Storage Under Inert Atmosphere other_degradation->inert_atmosphere implement_prevention Implement Preventative Measures review_handling->implement_prevention inert_atmosphere->implement_prevention

Caption: Troubleshooting workflow for suspected degradation of (E)-3-O-Methyl Entacapone.

Potential Degradation Pathways

DegradationPathways E_Entacapone (E)-3-O-Methyl Entacapone (Stable Form) Z_Entacapone (Z)-3-O-Methyl Entacapone (Isomer) E_Entacapone->Z_Entacapone UV Light Hydrolysis_Products Hydrolysis Products E_Entacapone->Hydrolysis_Products Humidity / Non-neutral pH Oxidation_Products Oxidation Products E_Entacapone->Oxidation_Products Oxidizing Agents / Air Thermal_Degradation Thermal Degradation Products E_Entacapone->Thermal_Degradation High Temperature

Caption: Potential degradation pathways for (E)-3-O-Methyl Entacapone.

Summary of Recommended Storage and Handling

ParameterRecommendationRationale
Temperature 15°C to 25°CTo prevent thermal degradation.[3][5]
Light Store in amber or opaque containersTo prevent photo-induced isomerization.[1][2]
Humidity Store in a dry, desiccated environmentTo minimize the risk of hydrolysis.
Atmosphere Standard air; consider inert gas for long-term storageTo reduce the potential for oxidation.
pH Avoid contact with strong acids or basesThe stability of related compounds can be pH-dependent.[4]

References

  • Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics. [Link]

  • Regioselectivity of catechol O-methyltransferase. The effect of pH on the site of O-methylation of fluorinated norepinephrines. PubMed. [Link]

  • Protein Engineering of the 4-Methyl-5-Nitrocatechol Monooxygenase from Burkholderia sp. Strain DNT for Enhanced Degradation of Nitroaromatics. National Institutes of Health. [Link]

  • PRODUCT MONOGRAPH - COMTAN. Novartis. [Link]

  • Investigations on the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics Discussions. [Link]

  • Thermal decomposition kinetics of the antiparkinson drug “entacapone” under isothermal and non-isothermal conditions. ResearchGate. [Link]

  • Development of characterization methods for entacapone in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Enzymatic pO-methylation by catechol O-methyl transferase. Chemsrc. [Link]

  • Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. SAS Publishers. [Link]

  • LC/MS/MS Study for Identification of Entacapone Degradation Product Obtained by Photodegradation Kinetics. ResearchGate. [Link]

  • PRODUCT MONOGRAPH PrAPO-ENTACAPONE. Apotex Inc. [Link]

  • Development of characterization methods for entacapone in a pharmaceutical bulk. PubMed. [Link]

  • Biodegradation of 4-methyl-5-nitrocatechol by Pseudomonas sp. strain DNT. PubMed. [Link]

  • LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics. PubMed. [Link]

  • Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Der Pharma Chemica. [Link]

  • Enzymatic O-methylation of catechols and catecholamines. PubMed. [Link]

  • Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Dynamic aspect of enzyme O-methylation and -demethylation of catechols in vitro and in vivo. ResearchGate. [Link]

  • Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. MDPI. [Link]

  • Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. ACS Earth and Space Chemistry. [Link]

  • Effect of pH on PPO with catechol as substrate. ResearchGate. [Link]

  • Thermal behavior of entacapone, a catechol-O-methyltransferase inhibitor used in Parkinson's disease. ResearchGate. [Link]

  • Stress Degradation Behavior of Entacapone and Development of LC Stability-Indicating Related Substances and Assay Method. ResearchGate. [Link]

  • Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. ResearchGate. [Link]

  • O-Methylation of tea polyphenols catalyzed by human placental catechol O-methyltransferase. ResearchGate. [Link]

  • DOBUTAMINE IN DEXTROSE injection, solution. DailyMed. [Link]

  • Advances in Membrane-Bound Catechol-O-Methyltransferase Stability Achieved Using a New Ionic Liquid-Based Storage Formulation. MDPI. [Link]

  • Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Longdom Publishing. [Link]

  • Neuromuscular blocker storage chart. Advanced Pharmacy Australia. [Link]

  • Stability-Indication LC Determination of Entacapone in Tablets. ResearchGate. [Link]

  • Novel Crystalline Forms of Entacapone and Production Thereof.
  • COMTAN Rx only Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Entacapone is an Antioxidant More Potent than Vitamin C and Vitamin E for Scavenging of Hypochlorous Acid and Peroxynitrite, and the Inhibition of Oxidative Stress-Induced Cell Death. National Institutes of Health. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR ENTACAPONE IN ENTACAPONE TABLETS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]

  • Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status. PubMed. [Link]

  • Process for the preparation of entacapone and intermediates thereof.
  • [Table, CHEMICAL FORMULA AND STRUCTURE]. LiverTox - NCBI Bookshelf. [Link]

  • Chemical structure of entacapone (C 14 H 15 N 3 O 5 ), molecular weight 305.29. ResearchGate. [Link]

Sources

Troubleshooting

Calibration curve issues in the quantification of (E)-3-O-Methyl Entacapone

Technical Support Center: Quantification of (E)-3-O-Methyl Entacapone Welcome to the technical support guide for the bioanalytical quantification of (E)-3-O-Methyl Entacapone. As the primary active metabolite of the Park...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quantification of (E)-3-O-Methyl Entacapone

Welcome to the technical support guide for the bioanalytical quantification of (E)-3-O-Methyl Entacapone. As the primary active metabolite of the Parkinson's disease therapeutic, Entacapone, its accurate measurement in biological matrices is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide provides in-depth, experience-driven solutions to common challenges encountered when developing and validating calibration curves for this analyte, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers frequently encounter.

Q1: What is the most suitable analytical technique for quantifying (E)-3-O-Methyl Entacapone in biological matrices like plasma?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][2] Its high sensitivity and selectivity are essential for accurately measuring the low concentrations of metabolites typically found in complex biological samples.[2] While HPLC with UV or electrochemical detection can be used, LC-MS/MS offers superior performance in minimizing interferences from matrix components.[3][4]

Q2: What are the regulatory acceptance criteria for a calibration curve in a bioanalytical method?

A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines.[5][6][7] A typical calibration curve should consist of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero concentration standards.[8][9] Key acceptance criteria are summarized in the table below.

ParameterAcceptance CriteriaSource
Correlation Coefficient (r²) ≥ 0.99 is generally expected, but should not be the sole indicator of fit.
Standard Concentration Deviation For chromatographic methods, at least 75% of non-zero standards must be within ±15% of their nominal value. At the Lower Limit of Quantification (LLOQ), this is relaxed to ±20%.[5]
LLOQ Precision & Accuracy The analyte response at the LLOQ should be at least 5 times the response of the blank. Precision (%CV) should not exceed 20%, and accuracy (%RE) should be within 80-120%.[5]
Regression Model The simplest model that adequately describes the concentration-response relationship should be used. A weighted linear regression (e.g., 1/x or 1/x²) is often necessary to handle heteroscedasticity.[10]

Q3: How should I select an internal standard (IS) for (E)-3-O-Methyl Entacapone?

A3: The ideal choice is a stable isotope-labeled (SIL) version of (E)-3-O-Methyl Entacapone (e.g., with ¹³C or ²H labels). A SIL-IS co-elutes with the analyte and experiences nearly identical ionization effects, providing the most effective compensation for matrix effects and procedural variability.[11][12] If a SIL-IS is unavailable, a structural analog that exhibits similar extraction recovery, chromatographic retention, and ionization response should be carefully selected and validated.

Q4: My calibration curve shows a wider variance at higher concentrations. What regression model should I use?

A4: This phenomenon is known as heteroscedasticity and is common in bioanalytical methods spanning several orders of magnitude.[13] Standard linear regression gives equal weight to all points, meaning the high-concentration points with larger absolute errors can disproportionately influence the fit, leading to inaccuracy at the low end.[14] To counteract this, a weighted least squares linear regression is recommended.[13][15][16] Weighting factors like 1/x or 1/x² give more emphasis to the more precise, low-concentration data points, resulting in a more accurate and reliable calibration model across the entire range.[14][16][17]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific calibration curve problems.

Problem 1: Poor Linearity (Correlation Coefficient R² < 0.99)

A low R² value is a primary indicator that the chosen regression model does not accurately describe the relationship between concentration and instrument response.

G start Poor Linearity (R² < 0.99) check_prep Verify Standard Preparation - Check calculations - Use calibrated equipment - Prepare fresh standards start->check_prep re_run Re-run Calibration Curve check_prep->re_run check_peaks Examine Peak Shapes (High Concentrations) re_run->check_peaks flat_top Are peaks flat-topped or fronting? check_peaks->flat_top saturation Diagnosis: Detector Saturation or Ion Source Suppression flat_top->saturation Yes check_residuals Analyze Residual Plot flat_top->check_residuals No reduce_conc Solution: - Reduce ULOQ concentration - Dilute high standards - Adjust MS sensitivity saturation->reduce_conc pass Linearity Acceptable (R² ≥ 0.99) reduce_conc->pass pattern Is there a clear pattern (e.g., U-shape)? check_residuals->pattern wrong_model Diagnosis: Inappropriate Regression Model pattern->wrong_model Yes pattern->pass No (Random Scatter) use_weighting Solution: - Apply weighted regression (1/x or 1/x²) - Evaluate quadratic fit if justified wrong_model->use_weighting use_weighting->pass

Caption: Troubleshooting workflow for poor calibration curve linearity.

Potential Causes & Solutions:

  • Inaccurate Standard Preparation: This is the most common cause.

    • Diagnosis: Double-check all calculations for dilutions. Ensure volumetric flasks and pipettes are properly calibrated. Verify the purity and stability of the (E)-3-O-Methyl Entacapone reference standard.

    • Solution: Prepare a completely fresh set of calibration standards from the stock solution. If the problem persists, prepare a new stock solution from the reference material.

  • Detector Saturation or Ion Source Suppression: At high concentrations, the mass spectrometer detector can become saturated, or the analyte ions may compete for ionization, leading to a non-linear, flattened response.[18]

    • Diagnosis: Inspect the chromatograms of the highest concentration standards. If the peaks appear flat-topped or asymmetrical (fronting), saturation is likely.

    • Solution: Reduce the concentration of the upper limit of quantification (ULOQ). Alternatively, decrease the sample injection volume or adjust MS parameters to reduce sensitivity (e.g., decrease dwell time).[18]

  • Inappropriate Regression Model: A simple linear model may not be suitable if the data exhibits heteroscedasticity.

    • Diagnosis: Plot the residuals (the difference between the nominal and back-calculated concentration) versus the concentration. A random scatter of residuals around zero indicates a good fit. A systematic pattern (e.g., a U-shape or funnel shape) suggests the model is inappropriate.[15]

    • Solution: Apply a weighted linear regression model (e.g., 1/x²). This gives less weight to the high-concentration standards and often resolves the non-linearity caused by variance differences.[14][17]

Problem 2: Inconsistent Accuracy & Precision

This issue arises when back-calculated concentrations for standards or quality control (QC) samples fall outside the ±15% acceptance window, indicating a systemic issue affecting reliability.

Potential Causes & Solutions:

  • Matrix Effects: This is a critical challenge in LC-MS/MS bioanalysis. Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.[11][12][19][20]

    • Diagnosis: The most effective way to diagnose matrix effects is through a quantitative post-extraction spike experiment.

    • Solution: The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects.[11][12] If matrix effects are still significant, optimize the sample preparation method. Switching from a simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering components.[11] Further optimization of the chromatographic method to separate the analyte from matrix interferences is also a viable strategy.[1]

  • Analyte or IS Instability: (E)-3-O-Methyl Entacapone, like its parent compound, contains a catechol structure that can be susceptible to degradation.[21][22]

    • Diagnosis: Perform stability assessments. Analyze QC samples that have been left in the autosampler for an extended period (e.g., 24 hours) or subjected to freeze-thaw cycles. A consistent decrease in response over time points to instability.

    • Solution: Ensure the autosampler is kept at a low temperature (e.g., 4°C). Adjust the pH of the reconstitution solvent or mobile phase to improve stability. If degradation is significant, sample analysis may need to be completed within a shorter, validated timeframe.

  • Internal Standard (IS) Variability:

    • Diagnosis: Monitor the absolute peak area of the IS across all standards, QCs, and unknown samples in an analytical run. The coefficient of variation (%CV) should ideally be less than 15-20%. High variability indicates inconsistent addition or that the IS is being affected differently than the analyte.

    • Solution: Ensure the IS is added precisely and consistently to every sample. If using a non-SIL IS, its chromatographic and ionization behavior may not adequately mimic the analyte. Re-evaluate the choice of IS.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Prepare Primary Stock Solution: Accurately weigh a suitable amount of (E)-3-O-Methyl Entacapone reference standard and dissolve in an appropriate solvent (e.g., methanol, DMSO) to create a high-concentration stock (e.g., 1 mg/mL).

  • Prepare Working Solutions: Perform serial dilutions from the primary stock solution using a 50:50 mixture of acetonitrile and water to create a series of working solutions.

  • Spike into Matrix: Spike a small, precise volume (e.g., 5-10 µL) of each working solution into a larger volume of the blank biological matrix (e.g., human plasma) to prepare the calibration standards. This minimizes the amount of organic solvent added to the matrix. Aim for at least 8 non-zero standards spanning the expected concentration range.

  • Add Internal Standard: Add a consistent volume of the IS working solution to every standard, QC, and sample.

  • Process Samples: Extract the standards using the validated sample preparation method (e.g., protein precipitation, SPE).

  • Analyze: Inject the extracted samples and construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol, adapted from regulatory guidance, allows for the calculation of a Matrix Factor (MF).[12]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After extraction, spike the analyte and IS into the extracted matrix supernatant/eluate.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction. (This set is used to determine recovery, not the matrix factor itself).

  • Analyze Samples: Inject and analyze all samples from Set A and Set B.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Assess Variability: Calculate the %CV of the IS-normalized matrix factor across the different matrix lots. A %CV of ≤15% is generally considered acceptable.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Xie, F., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]

  • Xiong, Y., & Kang, L. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(19), 1339–1342. [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1083, 112-120. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Sriramachandra, G. (2016). Bioanalytical method validation emea. [Link]

  • Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. [Link]

  • Burke, S. Regression and Calibration. IS MUNI. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Chemistry LibreTexts. (2024). 8.2: Weighted Linear Regression with Errors in y. [Link]

  • S, S., & N, K. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of advanced pharmaceutical technology & research, 3(1), 3–9. [Link]

  • Sambaraju, P. (2024). Analytical Calibration Curve Using Weighted Least Squares Regression. The Chemical Educator. [Link]

  • Garofolo, F., & Rocci, M. L. (2014). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of Analytical Separations. [Link]

  • Element Lab Solutions. Correct weighting for regression analysis in analytical calibration. [Link]

  • Dolan, J. W. (2009). Calibration Curves, Part V: Curve Weighting. LCGC International. [Link]

  • LGC. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ICON plc. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. [Link]

  • ResearchGate. Stress Degradation Behavior of Entacapone and Development of LC Stability-Indicating Related Substances and Assay Method. [Link]

  • Wang, S., et al. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 12(4), 629-637. [Link]

  • Kumar, G., et al. (2016). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Scholars Academic Journal of Pharmacy, 5(10), 386-391. [Link]

  • U.S. Food and Drug Administration. COMTAN Rx only Prescribing Information. [Link]

  • Dingemanse, J. (2023). Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. Clinical Pharmacology in Drug Development, 12(1), 1-10. [Link]

  • International Journal of Pharmaceutical and Allied Research. Compatibility and stability studies of levadopa, carbidopa, entacapone and natural bioenhancer mixture. [Link]

  • Dolan, J. W. (2015). Calibration Problems — A Case Study. LCGC International. [Link]

  • ResearchGate. Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. [Link]

  • Wickremasinghe, C. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Henderson, S., et al. (2022). Addressing The Challenges of Biomarker Calibration Standards in Ligand-Binding Assays: A European Bioanalysis Forum Perspective. Bioanalysis, 14(11), 725-738. [Link]

  • ResearchGate. Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. [Link]

  • Chromatography Forum. (2017). Troubleshooting Callibrationcurve far away from Zeropoint. [Link]

  • ResearchGate. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. [Link]

  • Said, N. (2011). Development of characterization methods for entacapone in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 935-941. [Link]

  • Raggi, M. A., et al. (2011). Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1038-1043. [Link]

  • Tekale, P., et al. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Der Pharma Chemica, 3(5), 63-68. [Link]

  • Devoogdt, A., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Molecules, 27(3), 666. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of (E)-3-O-Methyl Entacapone and Entacapone: A Technical Guide for Researchers

This guide provides an in-depth comparative analysis of Entacapone, a clinically significant catechol-O-methyltransferase (COMT) inhibitor, and its metabolite, (E)-3-O-Methyl Entacapone. This document is intended for res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Entacapone, a clinically significant catechol-O-methyltransferase (COMT) inhibitor, and its metabolite, (E)-3-O-Methyl Entacapone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, mechanism of action, and pharmacological relevance, supported by experimental data and established scientific principles.

Introduction: The Significance of COMT Inhibition in Parkinson's Disease

Parkinson's disease, a progressive neurodegenerative disorder, is primarily characterized by the depletion of dopamine in the brain. The cornerstone of treatment is levodopa, a dopamine precursor. However, levodopa is extensively metabolized in the periphery, with a significant pathway being O-methylation by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa. This metabolic conversion not only reduces the bioavailability of levodopa for the central nervous system but also produces a metabolite that can compete with levodopa for transport across the blood-brain barrier.

Entacapone was developed as a potent, selective, and reversible COMT inhibitor to be co-administered with levodopa. By inhibiting peripheral COMT, Entacapone increases the plasma half-life of levodopa, leading to more sustained dopaminergic stimulation in the brain and improved motor function in patients with Parkinson's disease[1][2]. Understanding the pharmacological profile of Entacapone and its metabolites is crucial for optimizing its therapeutic use and for the development of next-generation COMT inhibitors.

Chemical and Structural Properties

A fundamental comparison begins with the chemical structures of Entacapone and its 3-O-methylated metabolite.

FeatureEntacapone(E)-3-O-Methyl Entacapone
IUPAC Name (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide(2E)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
Molecular Formula C₁₄H₁₅N₃O₅C₁₅H₁₇N₃O₅
Molecular Weight 305.29 g/mol 319.32 g/mol
Chemical Structure Featuring a 3,4-dihydroxy-5-nitrophenyl (catechol) group.The hydroxyl group at the 3-position of the phenyl ring is methylated.

The key structural difference lies in the catechol moiety. Entacapone possesses two adjacent hydroxyl groups on the phenyl ring, a critical feature for its biological activity. In (E)-3-O-Methyl Entacapone, one of these hydroxyl groups is replaced by a methoxy group.

Mechanism of Action: The Critical Role of the Catechol Group

Entacapone exerts its therapeutic effect by inhibiting the COMT enzyme. This inhibition is primarily competitive with respect to the catechol substrate. The mechanism of COMT-catalyzed methylation involves the binding of the catechol substrate to the active site of the enzyme, where a magnesium ion (Mg²⁺) coordinates with the two hydroxyl groups of the catechol ring. This coordination facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups.

The presence of the free 3,4-dihydroxy (catechol) structure in Entacapone is essential for its high-affinity binding to the COMT active site and subsequent competitive inhibition[2]. Methylation of one of the hydroxyl groups, as seen in (E)-3-O-Methyl Entacapone, is predicted to significantly diminish or abolish its affinity for the COMT enzyme. This is a classic example of a structure-activity relationship (SAR) where a minor structural modification leads to a major change in biological activity.

Caption: Logical workflow of COMT inhibition.

Comparative Pharmacological Profile

COMT Inhibitory Potency

Entacapone is a highly potent COMT inhibitor. In vitro studies using rat liver soluble COMT have reported an IC₅₀ value of 160 nM and a Ki value of 14 nmol/l[3]. For rat duodenum COMT, the IC₅₀ is even lower at 10 nmol/l[1][3].

Metabolic Fate and Pharmacokinetics

Entacapone is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism. The primary metabolic pathways are isomerization to its (Z)-isomer and direct glucuronidation of the parent compound and its isomer[4].

Crucially, studies on the metabolism of Entacapone have shown species-specific differences. In rats, O-methylation is an observed metabolic pathway, leading to the formation of (E)-3-O-Methyl Entacapone[4]. However, in humans, this methylation product has not been detected as a significant metabolite. The nitro group on the catechol ring of Entacapone appears to hinder O-methylation in humans[4]. This finding is of paramount importance as it indicates that (E)-3-O-Methyl Entacapone is not a relevant circulating metabolite in humans and therefore, its potential pharmacological activity is not a clinical consideration.

Table 1: Comparative Pharmacokinetic and Metabolic Profile

ParameterEntacapone(E)-3-O-Methyl Entacapone
Primary Metabolic Pathways Isomerization to (Z)-isomer, GlucuronidationFormed via O-methylation of Entacapone
Significance in Human Metabolism Major circulating compound and its glucuronideNot a significant metabolite in humans
Significance in Rat Metabolism Parent compound and its metabolitesObserved as a metabolite
Expected COMT Inhibitory Activity in vivo (Humans) HighNegligible

Experimental Protocols

In Vitro COMT Inhibition Assay using HPLC

This protocol outlines a typical in vitro assay to determine the COMT inhibitory activity of a test compound.

Objective: To measure the IC₅₀ value of a test compound for COMT activity by quantifying the formation of a methylated product from a catechol substrate using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Rat liver cytosol (as a source of COMT)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • 3,4-dihydroxybenzoic acid (DBA) (catechol substrate)

  • Entacapone (positive control)

  • Test compound (e.g., (E)-3-O-Methyl Entacapone)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Phosphate buffer (pH 7.4)

  • Perchloric acid (to stop the reaction)

  • HPLC system with a C18 column and electrochemical or UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of DBA, SAM, Entacapone, and the test compound in appropriate solvents.

    • Prepare a reaction buffer containing phosphate buffer, MgCl₂, and DTT.

    • Prepare rat liver cytosol by homogenizing rat liver in buffer and centrifuging to obtain the cytosolic fraction. Determine the protein concentration of the cytosol.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the reaction buffer, a specific amount of rat liver cytosol (e.g., 50 µg of protein), and varying concentrations of the test compound or Entacapone.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate (DBA) and the methyl donor (SAM).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a small volume of ice-cold perchloric acid.

    • Centrifuge the tubes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate the substrate (DBA) and the methylated product (vanillic acid) on a C18 column using an appropriate mobile phase.

    • Detect and quantify the amount of the methylated product formed.

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each concentration of the test compound compared to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of COMT activity) from the dose-response curve.

cluster_Preparation Preparation cluster_Reaction Enzyme Reaction cluster_Analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, SAM, Inhibitor) Mix Mix Reagents and Enzyme Reagents->Mix Enzyme Prepare COMT Source (e.g., Rat Liver Cytosol) Enzyme->Mix Preincubate Pre-incubate at 37°C Mix->Preincubate Initiate Initiate with Substrate and SAM Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (e.g., with Acid) Incubate->Terminate Centrifuge Centrifuge to Remove Protein Terminate->Centrifuge HPLC HPLC Analysis (Quantify Product) Centrifuge->HPLC Calculate Calculate % Inhibition and IC50 HPLC->Calculate

Caption: Workflow for in vitro COMT inhibition assay.

Conclusion: A Clear Distinction in Pharmacological Relevance

The comparative analysis of Entacapone and (E)-3-O-Methyl Entacapone reveals a clear distinction in their pharmacological profiles and clinical relevance. Entacapone is a potent COMT inhibitor, a property directly attributable to its catechol structure, which is essential for binding to the enzyme's active site.

In contrast, (E)-3-O-Methyl Entacapone, a metabolite observed in rats but not significantly in humans, lacks the critical catechol moiety due to the methylation of one of its hydroxyl groups. Based on well-established structure-activity relationships for COMT inhibitors, it can be concluded that (E)-3-O-Methyl Entacapone has negligible, if any, COMT inhibitory activity.

Therefore, for researchers and drug development professionals, the key takeaways are:

  • The catechol group of Entacapone is indispensable for its COMT inhibitory activity.

  • (E)-3-O-Methyl Entacapone is not a significant metabolite in humans and is unlikely to contribute to the pharmacological effects of Entacapone.

  • This analysis underscores the importance of understanding the metabolic fate of drug candidates and how structural modifications, even seemingly minor ones, can profoundly impact their biological activity.

References

  • Entacapone - Wikipedia. Available at: [Link]

  • Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PubMed Central. Available at: [Link]

  • Entacapone | C14H15N3O5 | CID 5281081 - PubChem - NIH. Available at: [Link]

  • What is the mechanism of Entacapone? - Patsnap Synapse. Available at: [Link]

  • Nissinen, E., et al. (1992). Biochemical and pharmacological properties of a peripherally acting catechol-O-methyltransferase inhibitor entacapone. Naunyn-Schmiedeberg's archives of pharmacology, 346(3), 262–266.
  • A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods - PubMed. Available at: [Link]

  • Wikberg, T., et al. (1993). Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans. Drug metabolism and disposition, 21(1), 81–92.

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Comparative

A Comparative Guide to the Validation of an Analytical Method for (E)-3-O-Methyl Entacapone in Accordance with ICH Guidelines

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of (E)-3-O-Methyl Entacapone, a potential impurity or metabolite of Entacapone. The validation strategy is d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of (E)-3-O-Methyl Entacapone, a potential impurity or metabolite of Entacapone. The validation strategy is designed to be in full compliance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a regulated environment.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure.

Introduction: The Analytical Imperative for (E)-3-O-Methyl Entacapone

Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[5][6] The manufacturing process and stability of Entacapone can lead to the formation of related substances, including its methylated derivative, (E)-3-O-Methyl Entacapone. The accurate quantification of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. Therefore, a well-validated analytical method is not merely a regulatory requirement but a scientific necessity.

This guide will compare and contrast different validation parameters, providing the underlying scientific rationale for each experimental design. We will explore a hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) method for the determination of (E)-3-O-Methyl Entacapone.

The Analytical Technique: A Stability-Indicating RP-HPLC Method

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone of this validation study. This technique is selected for its high resolving power, sensitivity, and specificity, making it ideal for separating (E)-3-O-Methyl Entacapone from Entacapone and other potential degradants.[7][8]

Hypothetical Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A gradient of phosphate buffer (pH 2.5) and acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

The Validation Workflow: A Step-by-Step Guide

The validation of the analytical method is a systematic process that encompasses several key parameters. The following sections detail the experimental approach for each, in line with ICH Q2(R1) guidelines.[1][2]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Method_Development Establish HPLC Method Specificity Specificity & Forced Degradation Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine_Analysis Routine Quality Control Robustness->Routine_Analysis

Caption: Overall workflow for analytical method validation.

Specificity and Forced Degradation Studies

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4]

Experimental Protocol:

  • Preparation of Solutions:

    • Blank solution (diluent).

    • Standard solution of (E)-3-O-Methyl Entacapone.

    • Standard solution of Entacapone.

    • A mixed solution containing both (E)-3-O-Methyl Entacapone and Entacapone.

    • Spiked sample solution (placebo spiked with (E)-3-O-Methyl Entacapone and Entacapone).

  • Forced Degradation: Subject the sample to various stress conditions to induce degradation.[5][9][10]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 24 hours.

    • Photolytic Degradation: UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all solutions using the proposed HPLC method. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the analyte peak is not co-eluting with any other component.[11]

Acceptance Criteria:

  • The peak for (E)-3-O-Methyl Entacapone should be well-resolved from Entacapone and any degradation products (resolution > 2.0).

  • The blank should not show any interference at the retention time of the analyte.

  • The peak purity index should be greater than 0.999, indicating spectral homogeneity.

Forced_Degradation cluster_stress Stress Conditions Drug_Substance Entacapone Drug Substance Acid Acid Hydrolysis (0.1N HCl, 60°C) Drug_Substance->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Drug_Substance->Base Oxidation Oxidation (3% H₂O₂) Drug_Substance->Oxidation Thermal Thermal (105°C) Drug_Substance->Thermal Photo Photolytic (UV/Vis Light) Drug_Substance->Photo Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Design of forced degradation studies.

Linearity and Range

Objective: To establish the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]

Experimental Protocol:

  • Prepare a stock solution of (E)-3-O-Methyl Entacapone.

  • Perform serial dilutions to obtain at least five concentration levels, typically ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Data Summary Table (Hypothetical):

Concentration (µg/mL)Mean Peak Area (n=3)
0.5 (LOQ)12,500
1.025,200
2.563,000
5.0124,500
7.5 (150%)188,000
Correlation Coefficient (r²) 0.9998
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[6] Accuracy is typically assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with known amounts of (E)-3-O-Methyl Entacapone at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Data Summary Table (Hypothetical):

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%2.52.4899.2%
100%5.05.03100.6%
150%7.57.4599.3%
Mean Recovery 99.7%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability and intermediate precision should be not more than 2.0%.

Data Summary Table (Hypothetical):

Precision TypeParameterResult
Repeatability Mean Conc. (µg/mL)5.02
SD0.05
% RSD1.0%
Intermediate Precision Mean Conc. (µg/mL)4.98
SD0.07
% RSD1.4%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be established with acceptable precision and accuracy. The %RSD for replicate injections at the LOQ should be ≤ 10%.

Data Summary Table (Hypothetical):

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.50
Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time.

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2°C).

    • Mobile phase pH (± 0.2 units).

  • Analyze a system suitability solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptable limits.

  • The results should not be significantly affected by the variations.

Conclusion: A Validated Method for Confident Analysis

The validation of an analytical method for (E)-3-O-Methyl Entacapone according to ICH guidelines is a multifaceted process that provides a high degree of assurance in the reliability of the analytical data. By systematically evaluating specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, a scientifically sound and defensible method can be established. This guide provides a comprehensive, yet flexible, framework that can be adapted to specific laboratory and product requirements, ultimately contributing to the delivery of safe and effective pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kumar G et al. Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Sch. Acad. J. Pharm., Oct 2016; 5(10):386-391. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Purnachand, D., et al. Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. Journal of Chromatographic Science, 2016. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Purnachand, D., et al. Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. Semantic Scholar. [Link]

  • ICH. Quality Guidelines. [Link]

  • Der Pharma Chemica. Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. [Link]

  • Bhatnagar P. Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Longdom Publishing. [Link]

  • Choudhary, A., et al. Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in combined dosage form. Semantic Scholar. [Link]

  • The Pharma Innovation Journal. Forced degradation study and validation of a RP-HPLC method for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in combined dosage form. [Link]

  • ResearchGate. Typical chromatograms recorded during forced degradation studies. [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for (E)-3-O-Methyl Entacapone Analysis

<_ _> In the landscape of pharmaceutical analysis, the robust quantification of drug metabolites is paramount for understanding pharmacokinetics and ensuring product quality. (E)-3-O-Methyl Entacapone, the primary active...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

In the landscape of pharmaceutical analysis, the robust quantification of drug metabolites is paramount for understanding pharmacokinetics and ensuring product quality. (E)-3-O-Methyl Entacapone, the primary active metabolite of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease, serves as a critical analyte in both clinical and quality control settings. The choice of analytical methodology for its quantification directly impacts the reliability and efficiency of drug development and manufacturing processes.

This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of (E)-3-O-Methyl Entacapone. Drawing from established analytical validation principles, this document delves into the causality behind experimental choices, offers detailed protocols, and presents a clear comparison of performance data to aid researchers, scientists, and drug development professionals in making informed decisions.

The Imperative of Method Validation and Cross-Validation

Before delving into the specifics of each technique, it is crucial to underscore the foundation of reliable analytical data: method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for validating analytical procedures.[1][2][3][4][5] These guidelines ensure that a developed method is suitable for its intended purpose, consistently delivering accurate and precise results.[6]

Cross-validation becomes essential when two or more analytical methods are used to generate data for the same analyte, for instance, when transferring a method between laboratories or comparing a new method to an existing one.[7][8][9][10] This process verifies that the results from different methods are comparable and reliable.[7]

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Pharmaceutical Analysis

HPLC coupled with a UV detector has long been a staple in pharmaceutical quality control laboratories. Its robustness, cost-effectiveness, and ease of use make it a preferred method for routine analysis.

The "Why": Causality in HPLC Method Design

The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and the principles of chromatography. For (E)-3-O-Methyl Entacapone, a nitrocatechol derivative, its chromophore allows for sensitive detection by UV spectrophotometry.[11]

  • Column Selection: A reversed-phase C18 column is a common and effective choice for separating moderately polar compounds like (E)-3-O-Methyl Entacapone from potential impurities and other matrix components. The C18 stationary phase provides sufficient hydrophobicity to retain the analyte, allowing for good chromatographic resolution.

  • Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is optimized to achieve the desired retention time and peak shape. The pH of the aqueous phase is a critical parameter. For (E)-3-O-Methyl Entacapone, an acidic pH (e.g., pH 2.5-3.5) is often employed to suppress the ionization of acidic functional groups, leading to better retention and symmetrical peaks on a C18 column.[12] Acetonitrile or methanol are common organic modifiers, with their proportion adjusted to fine-tune the elution strength.

  • Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of (E)-3-O-Methyl Entacapone. The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity. For Entacapone and its related substances, detection is often performed in the range of 210-315 nm.[12]

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh (E)-3-O-Methyl Entacapone Standard B Prepare Stock & Working Standard Solutions A->B D Inject into HPLC System B->D C Prepare Sample Solution (e.g., from drug product) C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: High-Level Workflow for HPLC-UV Analysis.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 60:40 v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 310 nm.[11]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of (E)-3-O-Methyl Entacapone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution: Prepare the sample by dissolving the drug product in the mobile phase to achieve a target concentration within the linear range of the method.

4. Method Validation Parameters (as per ICH Q2(R1)): [1][3][4][5]

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the peak for (E)-3-O-Methyl Entacapone is free from interference.

  • Linearity: Analyze a minimum of five concentrations across the intended range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample at the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This technique is particularly advantageous for analyzing complex biological matrices and for detecting analytes at very low concentrations.[13]

The "Why": Causality in LC-MS/MS Method Design

The unparalleled selectivity of LC-MS/MS stems from its ability to monitor specific mass-to-charge (m/z) transitions for the analyte of interest.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (E)-3-O-Methyl Entacapone, typically operated in negative ion mode for this class of compounds.

  • Mass Analyzer and MRM: A triple quadrupole mass spectrometer is commonly used. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole (Q1) is set to select the precursor ion (the deprotonated molecule [M-H]⁻ for (E)-3-O-Methyl Entacapone). This ion is then fragmented in the second quadrupole (Q2, collision cell), and a specific product ion is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from other compounds in the matrix.[14]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended in LC-MS/MS bioanalysis. The SIL-IS has nearly identical chemical and physical properties to the analyte, co-elutes chromatographically, and experiences similar ionization effects. By calculating the peak area ratio of the analyte to the SIL-IS, any variations during sample preparation and analysis can be compensated for, leading to highly accurate and precise quantification.

Experimental Workflow: LC-MS/MS Method

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Spike Samples & Standards with Internal Standard B Sample Extraction (e.g., SPE, LLE, PPT) A->B C Evaporation & Reconstitution B->C D Inject into LC-MS/MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM Mode) E->F G Mass Chromatogram Acquisition F->G H Peak Area Ratio Calculation G->H I Quantification & Reporting H->I

Caption: High-Level Workflow for LC-MS/MS Analysis.

Detailed Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is often used for faster analysis times.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[13][14]

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI negative.

  • MRM Transitions:

    • (E)-3-O-Methyl Entacapone: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined experimentally).

    • Internal Standard (e.g., Deuterated (E)-3-O-Methyl Entacapone): Precursor ion (Q1) -> Product ion (Q3).

3. Sample Preparation (from plasma):

  • Protein Precipitation (PPT): A simple and rapid technique. To 100 µL of plasma, add the internal standard and 300 µL of acetonitrile. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Can provide cleaner extracts, reducing matrix effects.

4. Method Validation Parameters (as per FDA Bioanalytical Method Validation Guidance): [2][15][16][17][18]

  • Selectivity and Specificity: Analyze at least six different sources of blank matrix to ensure no significant interference at the retention time of the analyte and internal standard.[19][20]

  • Linearity: A calibration curve with a minimum of six non-zero standards is prepared by spiking the blank matrix. A weighting factor (e.g., 1/x or 1/x²) is often applied to the linear regression to ensure accuracy at the lower end of the curve.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantitation, LLOQ).

  • Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix is evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

ParameterHPLC-UVLC-MS/MSRationale & Insights
Specificity/Selectivity ModerateVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS offers superior selectivity through MRM, monitoring specific mass transitions, making it the preferred choice for complex matrices like plasma.[13][14]
Sensitivity (LOD/LOQ) ng/mL to µg/mL range[11][21]pg/mL to ng/mL range[13][20][22]LC-MS/MS is significantly more sensitive, often by several orders of magnitude. This is crucial for pharmacokinetic studies where metabolite concentrations can be very low.
Linear Dynamic Range Typically 2-3 orders of magnitudeCan be up to 4-5 orders of magnitudeThe wider dynamic range of LC-MS/MS allows for the quantification of both low and high concentrations in a single run.
Matrix Effects Less susceptible to signal suppression/enhancementHighly susceptible to ion suppression/enhancementMatrix components can interfere with the ionization process in the ESI source, affecting accuracy and precision. This necessitates careful sample preparation and validation of matrix effects.
Throughput Moderate; run times are typically longer (5-15 min)High; with UPLC systems, run times can be as short as 1-3 minutes.The speed of LC-MS/MS makes it ideal for high-throughput screening in drug discovery and clinical trial sample analysis.
Cost (Instrument & Consumables) LowerHigherThe initial investment and ongoing maintenance costs for an LC-MS/MS system are substantially higher than for an HPLC-UV system.
Complexity & Expertise Relatively simple to operate and maintainRequires a higher level of operator expertise for method development, troubleshooting, and data interpretation.
Application Ideal for routine quality control of bulk drug and finished products, content uniformity, and dissolution testing.[12][23]The gold standard for bioanalysis (pharmacokinetic, toxicokinetic, and metabolism studies), impurity profiling at trace levels, and characterization of degradation products.[14][24]

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the analysis of (E)-3-O-Methyl Entacapone is dictated by the specific application and the required performance characteristics.

  • For routine quality control of pharmaceutical formulations where the analyte concentration is relatively high and the matrix is simple, a well-validated HPLC-UV method is often sufficient, cost-effective, and robust. Its simplicity and lower operational cost make it a practical choice for manufacturing environments.[12]

  • For bioanalytical applications, such as determining the concentration of (E)-3-O-Methyl Entacapone in plasma or other biological fluids, LC-MS/MS is the unequivocally superior technique. Its high sensitivity, selectivity, and speed are indispensable for generating the reliable pharmacokinetic data required for regulatory submissions.[13]

Cross-validation of these two methods is a critical exercise when, for example, an HPLC-UV method is used for product release testing, while an LC-MS/MS method is used for a bioequivalence study. The cross-validation ensures that the data from both methods are consistent and that the product quality attributes correlate with its in vivo performance. This integrated approach, leveraging the strengths of each technique, provides a comprehensive analytical strategy throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. May 2018. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. June 12, 2018. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. August 11, 2025. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. November 2022. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. September 17, 2021. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

  • LC/MS/MS Study for Identification of Entacapone Degradation Product Obtained by Photodegradation Kinetics. ResearchGate. August 10, 2025. [Link]

  • Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method. PubMed. [Link]

  • LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics. PubMed. [Link]

  • Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. LinkedIn. January 8, 2026. [Link]

  • Stability Indicating RP-HPLC Method Development and Method Validation for Content Estimation of Entacapone in Entacapone Tablets. Indo American Journal of Pharmaceutical Research. [Link]

  • Chromatograms obtained by HPLC-MS/MS for the selectivity study. ResearchGate. [Link]

  • Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. ResearchGate. August 7, 2025. [Link]

  • (PDF) Simultaneous Determination of Levodopa, Carbidopa, Entacapone, Tolcapone, 3- O -Methyldopa and Dopamine in Human Plasma by an Hplc–MS/MS Method. ResearchGate. August 7, 2025. [Link]

  • Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. Journal of Chromatographic Science. Oxford Academic. [Link]

  • Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development of characterization methods for entacapone in a pharmaceutical bulk. ResearchGate. August 7, 2025. [Link]

  • Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Der Pharma Chemica. [Link]

  • A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets. PubMed. June 30, 2020. [Link]

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Comparative

A Comparative Analysis of COMT Inhibitory Activity: Entacapone vs. its 3-O-Methylated Metabolite

A Technical Guide for Researchers and Drug Development Professionals Introduction Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic pathways of catecholamines, including the neurotransmitters dopam...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic pathways of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3] By catalyzing the transfer of a methyl group to one of the hydroxyl groups of a catechol substrate, COMT plays a crucial role in the inactivation of these signaling molecules. In the context of Parkinson's disease treatment, where the mainstay therapy is the dopamine precursor levodopa, COMT-mediated metabolism in the periphery significantly reduces the bioavailability of levodopa, thereby limiting its therapeutic efficacy.[4][5]

Entacapone is a potent, selective, and reversible inhibitor of COMT, designed to be administered concomitantly with levodopa to mitigate its peripheral degradation.[3][5][6] This co-administration leads to more sustained plasma levels of levodopa, enhancing its central nervous system availability and providing a more consistent dopaminergic stimulation.[6] Like any xenobiotic, entacapone undergoes metabolism, leading to the formation of various derivatives. A key question for drug development professionals is the pharmacological activity of these metabolites. This guide provides a detailed comparison of the COMT inhibitory activity of the parent drug, entacapone, with its 3-O-methylated metabolite, supported by experimental data and protocols.

The Metabolic Journey of Entacapone: A Tale of Two Species

The metabolic fate of entacapone is crucial to understanding its overall pharmacological profile. The primary route of metabolism for entacapone in humans involves isomerization to its (Z)-isomer, followed by glucuronidation of both the parent compound and the isomer.[2][7][8] Notably, these glucuronide conjugates are considered to be inactive.[2]

Interestingly, a significant species-specific difference exists in the metabolism of entacapone. While O-methylation of the catechol group is a common metabolic pathway for many catechols, studies have shown that the nitro group on the entacapone molecule appears to hinder this methylation in humans.[7] Consequently, methylated metabolites of entacapone are not detected in human plasma or urine.[7] In contrast, studies in rats have identified O-methylated entacapone as a metabolite in both plasma and urine, indicating that this metabolic pathway is active in this preclinical species.[7]

cluster_human Human Metabolism cluster_rat Rat Metabolism Entacapone_H Entacapone Isomerization_H Isomerization Entacapone_H->Isomerization_H Glucuronidation_H1 Glucuronidation Entacapone_H->Glucuronidation_H1 Z_Isomer_H (Z)-Isomer Isomerization_H->Z_Isomer_H Glucuronidation_H2 Glucuronidation Z_Isomer_H->Glucuronidation_H2 Inactive_Glucuronides_H Inactive Glucuronides Glucuronidation_H1->Inactive_Glucuronides_H Glucuronidation_H2->Inactive_Glucuronides_H Entacapone_R Entacapone O_Methylation_R O-Methylation Entacapone_R->O_Methylation_R Other_Metabolites_R Other Metabolites (Isomerization, Glucuronidation, etc.) Entacapone_R->Other_Metabolites_R Methylated_Metabolite_R 3-O-Methylated Metabolite O_Methylation_R->Methylated_Metabolite_R

Figure 1: Comparative Metabolic Pathways of Entacapone in Humans and Rats.

Comparative COMT Inhibitory Activity: A Data-Driven Assessment

The primary measure of a COMT inhibitor's potency is its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). These values quantify the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 or Ki value signifies a more potent inhibitor.

Extensive research has been conducted to quantify the COMT inhibitory activity of entacapone. In vitro studies using rat duodenum and liver-soluble COMT have reported IC50 values of 10 nmol/l and 160 nmol/l, respectively.[9] Furthermore, entacapone exhibits a reversible, tight-binding type of inhibition of soluble rat liver COMT with a Ki value of 14 nmol/l.[9] In human liver tissue, the IC50 for entacapone has been estimated to be 151 nM.[10]

A critical point of comparison is the COMT inhibitory activity of the 3-O-methylated metabolite of entacapone. Despite the identification of this metabolite in rats, a thorough review of the scientific literature reveals a lack of publicly available data on its IC50 or Ki value for COMT inhibition. This absence of data suggests that the 3-O-methylated metabolite is likely considered pharmacologically insignificant, either due to its formation in very low quantities, rapid subsequent metabolism and clearance, or a true lack of inhibitory activity. The primary focus of research has remained on the parent compound, entacapone, and its inactive glucuronidated metabolites.

CompoundSpeciesTissue/Enzyme SourceIC50KiReference
Entacapone RatDuodenum (soluble COMT)10 nmol/L-[9]
Entacapone RatLiver (soluble COMT)160 nmol/L14 nmol/L[9]
Entacapone HumanLiver151 nM-[10]
3-O-Methylated Entacapone --Not ReportedNot Reported-

Table 1: COMT Inhibitory Activity of Entacapone and its 3-O-Methylated Metabolite

Experimental Protocol for Determining COMT Inhibitory Activity

To provide a practical context for the data presented, a detailed, step-by-step methodology for a standard in vitro COMT inhibition assay is outlined below. This protocol is a representative example and can be adapted based on specific laboratory equipment and reagents.

Objective: To determine the IC50 value of a test compound (e.g., entacapone, 3-O-methylated entacapone) for COMT.

Principle: The assay measures the rate of methylation of a catechol substrate by COMT in the presence of a methyl donor (S-adenosyl-L-methionine, SAM). The inhibitory effect of a test compound is determined by quantifying the reduction in the formation of the methylated product.

Materials:

  • Recombinant human or rat COMT

  • Catechol substrate (e.g., epinephrine, L-DOPA, or a fluorescent substrate)

  • S-adenosyl-L-methionine (SAM)

  • Test compounds (entacapone and its metabolite)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Magnesium chloride (MgCl2) as a cofactor

  • Detection reagents (specific to the chosen substrate and detection method, e.g., HPLC-UV, fluorescence plate reader)

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the COMT enzyme in a suitable buffer and store on ice.

    • Prepare stock solutions of the catechol substrate, SAM, and test compounds in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds to cover a wide concentration range for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, MgCl2, and the serially diluted test compounds.

    • Include control wells:

      • 100% activity control: Contains all components except the test compound.

      • Blank control: Contains all components except the COMT enzyme.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the COMT enzyme to all wells except the blank.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., an acid).

    • Quantify the amount of methylated product formed using a suitable detection method. For example, if using L-DOPA as a substrate, the product 3-O-methyldopa can be separated and quantified by HPLC with UV or electrochemical detection.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, SAM, Test Compounds) Start->Prep_Reagents Assay_Setup Set up Assay Plate (Buffer, MgCl2, Test Compounds, Controls) Prep_Reagents->Assay_Setup Pre_Incubate Pre-incubate at 37°C Assay_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction (Add COMT Enzyme) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add Stop Solution) Incubate->Terminate_Reaction Detection Quantify Product (e.g., HPLC, Fluorescence) Terminate_Reaction->Detection Data_Analysis Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for an In Vitro COMT Inhibition Assay.

Discussion and Clinical Implications

The available data unequivocally demonstrates that entacapone is a highly potent inhibitor of COMT. The lack of detectable 3-O-methylated entacapone in humans, coupled with the absence of any reported COMT inhibitory activity for this metabolite in preclinical species where it is formed, strongly suggests that the therapeutic effect of entacapone is overwhelmingly, if not entirely, attributable to the parent drug.

From a drug development perspective, this is a favorable characteristic. The pharmacological activity being confined to the parent molecule simplifies the pharmacokinetic-pharmacodynamic (PK/PD) modeling and reduces the risk of active metabolites with different safety or efficacy profiles complicating the clinical picture. The primary metabolic pathways for entacapone in humans lead to inactive glucuronides, which is a clean and efficient route of elimination.

The species-specific difference in metabolism, with rats producing a methylated metabolite, underscores the importance of comprehensive metabolite profiling in relevant preclinical species and in humans during drug development. While in this case the metabolite appears to be inactive, in other instances, a metabolite could be active and contribute to the efficacy or toxicity of a drug, and such species differences could have significant implications for the translation of preclinical findings to clinical outcomes.

Conclusion

References

  • Wikberg, T., & Taskinen, J. (1993). Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans. Drug Metabolism and Disposition, 21(1), 81-92. [Link]

  • U.S. Food and Drug Administration. (2008). COMTAN (entacapone) Prescribing Information. [Link]

  • Chen, J. J., & Swope, D. M. (2005). Clinical pharmacology of entacapone (Comtan) from the FDA reviewer. International Journal of Neuropsychopharmacology, 8(4), 567-577. [Link]

  • Nissinen, E., Lindén, I. B., Schultz, E., & Pohto, P. (1992). Biochemical and pharmacological properties of a peripherally acting catechol-O-methyltransferase inhibitor entacapone. Naunyn-Schmiedeberg's Archives of Pharmacology, 346(3), 262-266. [Link]

  • Borges, N. (2005). The COMT inhibitor, entacapone, reduces levodopa-induced elevations in plasma homocysteine in healthy adult rats. Journal of Neural Transmission, 112(9), 1213-1221. [Link]

  • Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593-628.
  • Rocha, M., et al. (2024). Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Pharmacology & Translational Science. [Link]

  • Keränen, T., et al. (1994). The effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 8(2), 107-117. [Link]

  • Teng, C. Y. (2022). Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. SciSpace. [Link]

  • Scott, L. J., & Chiswell, C. (2001). Entacapone: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease. Clinical Therapeutics, 23(6), 835-851. [Link]

  • Lautala, P., et al. (2001). Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone. European Journal of Clinical Pharmacology, 57(8), 563-567. [Link]

  • National Center for Biotechnology Information. (n.d.). Entacapone. PubChem. [Link]

  • Nissinen, E., et al. (1992). Biochemical and pharmacological properties of a peripherally acting catechol-O-methyltransferase inhibitor entacapone. Semantic Scholar. [Link]

  • Patsnap. (2024). What is the mechanism of Entacapone? Synapse. [Link]

  • Gordin, A., et al. (2003). Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose. British Journal of Clinical Pharmacology, 55(4), 331-341. [Link]

  • Kaakkola, S. (2000). COMT inhibition in the treatment of Parkinson's disease. Expert Opinion on Investigational Drugs, 9(6), 1293-1304. [Link]

  • Myllylä, V. V., et al. (1993). Effect of entacapone, a COMT inhibitor, on the pharmacokinetics and metabolism of levodopa after administration of controlled-release levodopa-carbidopa in volunteers. European Journal of Clinical Pharmacology, 45(5), 419-423. [Link]

  • Keränen, T., et al. (1993). Effect of entacapone, a COMT inhibitor, on the pharmacokinetics and metabolism of levodopa after administration of controlled-release levodopa-carbidopa in volunteers. European Journal of Clinical Pharmacology, 45(5), 419-423. [Link]

  • Liu, M., et al. (2016). Effect of entacapone on colon motility and ion transport in a rat model of Parkinson's disease. World Journal of Gastroenterology, 22(20), 4897-4906. [Link]

  • Kiss, L. E., & Ferreira, J. J. (2015). Pharmacological profile of opicapone, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat. British Journal of Pharmacology, 172(7), 1739-1752. [Link]

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Validation

A Senior Application Scientist's Guide to In Vitro Permeability: A Comparative Analysis of Entacapone and (E)-3-O-Methyl Entacapone

Introduction: The Critical Role of Peripheral Permeability in Parkinson's Therapy Entacapone is a cornerstone adjunctive therapy in the management of Parkinson's disease.[1][2][3] It functions as a potent, selective, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Peripheral Permeability in Parkinson's Therapy

Entacapone is a cornerstone adjunctive therapy in the management of Parkinson's disease.[1][2][3] It functions as a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme responsible for the peripheral degradation of levodopa.[1][4] By inhibiting peripheral COMT, primarily in the intestine and liver, entacapone protects levodopa from metabolism, thereby increasing its plasma half-life and bioavailability for transport into the brain.[2][5]

However, the clinical efficacy of entacapone is constrained by its challenging physicochemical properties. Classified as a Biopharmaceutical Classification System (BCS) Class IV drug, it exhibits both low aqueous solubility and low membrane permeability.[6][7] This results in low and variable oral bioavailability, typically around 35%.[5][8] Understanding the structural determinants of its permeability is therefore crucial for the development of next-generation COMT inhibitors with improved pharmacokinetic profiles.

This guide presents a comparative framework for evaluating the in vitro permeability of Entacapone against its methylated analogue, (E)-3-O-Methyl Entacapone. While O-methylation is not a primary metabolic pathway for entacapone in humans, this analogue serves as an excellent case study for probing the effects of masking a key hydrophilic catechol group on membrane transport.[9] We will explore the theoretical underpinnings of permeability, provide detailed experimental protocols for two gold-standard assays—the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay—and offer insights into interpreting the resulting data.

Physicochemical Landscape: Predicting Permeability from Molecular Structure

A molecule's ability to cross a lipid bilayer via passive diffusion is fundamentally governed by its physicochemical properties. Key parameters include lipophilicity (log P), ionization state (pKa), and molecular size (MW).

  • Lipophilicity (log P/log D): The partition coefficient is a primary determinant of a drug's ability to enter the hydrophobic core of a cell membrane. A higher log P generally correlates with increased passive permeability, up to a certain point.

  • Ionization (pKa): As most drugs are weak acids or bases, their charge state is pH-dependent. The un-ionized form of a molecule is significantly more membrane-permeable than its ionized counterpart. Entacapone, with a pKa around 4.5, will be predominantly ionized at intestinal pH (6.5-7.4), contributing to its low permeability.

  • Aqueous Solubility: A drug must first be in solution to permeate. Poor solubility can be a rate-limiting step for absorption.[7]

Below is a comparison of the known and predicted properties of the two molecules.

PropertyEntacapone(E)-3-O-Methyl EntacaponeRationale for Predicted Difference
Molecular Formula C₁₄H₁₅N₃O₅C₁₅H₁₇N₃O₅Addition of a methyl group (-CH₂).
Molecular Weight 305.29 g/mol [4][10]319.32 g/mol [11][12]Increased mass from the added methyl group.
Chemical Structure See Figure 1See Figure 1One catechol hydroxyl is replaced by a methoxy group.
log P (predicted) ~2.1[4]> 2.1The methylation of a polar hydroxyl group increases lipophilicity.
pKa (predicted) ~4.5Higher than EntacaponeThe methylated hydroxyl group is no longer acidic, leaving only one acidic proton on the catechol ring, thus raising the overall pKa.
Aqueous Solubility Low / Sparingly Soluble[10][13][14]Predicted to be lowerIncreased lipophilicity often leads to decreased aqueous solubility.

Initial Hypothesis: The methylation of a catechol hydroxyl group in (E)-3-O-Methyl Entacapone increases its lipophilicity and reduces its acidic character at physiological pH. Therefore, it is predicted to exhibit higher passive permeability than the parent Entacapone molecule.

Caption: Chemical structures of the compounds under investigation.

A Dual-Assay Strategy for Comprehensive Permeability Profiling

To build a complete picture of permeability, it is insufficient to rely on a single method. We advocate a dual-assay approach:

  • PAMPA: A high-throughput, cell-free assay that models passive transcellular permeability . It measures a compound's ability to diffuse across an artificial lipid membrane, providing a clean, isolated measure of its lipophilicity-driven transport potential. This assay is invaluable for early-stage screening and for understanding the baseline passive diffusion characteristics of a compound.

  • Caco-2 Permeability Assay: A cell-based model that utilizes a monolayer of human colorectal adenocarcinoma cells.[15] These cells differentiate to form tight junctions and express many of the transporters found in the human small intestine. This assay provides a more physiologically relevant assessment, accounting for not only passive diffusion but also paracellular transport (between cells) and active transport (efflux or uptake via transporter proteins).[15]

By comparing the results from both assays, we can deconstruct the mechanisms of transport. For instance, a compound with high PAMPA permeability but low Caco-2 permeability may be a substrate for an active efflux transporter.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and trustworthiness.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive permeability across a phosphatidylcholine-coated membrane.

A. Materials & Reagents:

  • 96-well PVDF filter plates (Donor plates)

  • 96-well PTFE acceptor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • L-α-phosphatidylcholine (from egg yolk)

  • Dimethyl sulfoxide (DMSO)

  • Test Compounds: Entacapone, (E)-3-O-Methyl Entacapone

  • Control Compounds: Theophylline (low permeability), Chloramphenicol (high permeability)

  • Analytical equipment (LC-MS/MS or UV-Vis plate reader)

B. Experimental Workflow:

PAMPA_Workflow prep_solutions 1. Prepare Solutions - Donor solutions (100 µM test/control in PBS + 2% DMSO) - Acceptor buffer (PBS) prep_membrane 2. Prepare Membrane - Pipette 5 µL of lipid solution (e.g., 1% phosphatidylcholine in dodecane) onto each well of the donor plate filter. prep_solutions->prep_membrane assemble 3. Assemble & Incubate - Add 300 µL acceptor buffer to acceptor plate. - Add 150 µL donor solution to donor plate. - Place donor plate onto acceptor plate. - Incubate for 4-5 hours at room temperature with gentle shaking. prep_membrane->assemble sample 4. Sample Collection - Separate plates. - Collect samples from both donor and acceptor wells. assemble->sample analyze 5. Analysis - Determine compound concentration in all samples using LC-MS/MS. sample->analyze calculate 6. Calculate Papp - Use concentrations, volumes, and surface area to calculate the apparent permeability coefficient. analyze->calculate

Caption: High-level workflow for the PAMPA experiment.

C. Detailed Procedure:

  • Prepare Solutions:

    • Create 10 mM stock solutions of all test and control compounds in DMSO.

    • Prepare the final donor solutions by diluting the stock solutions to 100 µM in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., ≤ 2%) to avoid compromising membrane integrity.

    • Prepare the lipid membrane solution (e.g., 1% w/v L-α-phosphatidylcholine in dodecane).

  • Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to fully impregnate the filter for at least 5 minutes.

  • Assay Assembly:

    • Add 300 µL of fresh PBS to each well of the acceptor plate.

    • Carefully add 150 µL of the appropriate donor solution to each well of the coated donor plate.

    • Gently place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-5 hours with gentle agitation (e.g., 50 rpm).

  • Quantification & Calculation:

    • After incubation, determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells via LC-MS/MS.

    • Calculate the apparent permeability coefficient (P_app) using the following equation: P_app (cm/s) = [-ln(1 - C_A / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_equilibrium = (C_DV_D + C_AV_A) / (V_D + V_A) V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol evaluates permeability across a differentiated monolayer of Caco-2 cells.

A. Materials & Reagents:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% Pen-Strep)

  • 12- or 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • Lucifer Yellow (for integrity testing)

  • TEER meter (e.g., EVOM2)

  • Control Compounds: Propranolol (high permeability), Atenolol (low permeability)

  • Analytical equipment (LC-MS/MS)

B. Experimental Workflow:

Caco2_Workflow cluster_culture Phase 1: Cell Culture (21-25 Days) cluster_assay Phase 2: Assay Day seed 1. Seed Cells - Seed Caco-2 cells onto Transwell inserts. culture 2. Differentiate - Culture for 21-25 days, changing media every 2-3 days. seed->culture integrity 3. Check Integrity - Measure Transepithelial Electrical Resistance (TEER). - TEER must be >250 Ω·cm². culture->integrity transport 4. Perform Transport - Add dosing solution to donor side (Apical or Basolateral). - Add fresh buffer to receiver side. - Incubate for 2 hours at 37°C. integrity->transport sample 5. Sample & Analyze - Collect samples from donor and receiver sides. - Quantify concentrations via LC-MS/MS. transport->sample calculate 6. Calculate Papp & ER - Calculate Papp for A→B and B→A directions. - Determine Efflux Ratio (ER). sample->calculate

Caption: Workflow for the Caco-2 permeability experiment.

C. Detailed Procedure:

  • Cell Culture:

    • Seed Caco-2 cells at an appropriate density (e.g., 60,000 cells/cm²) onto the apical (upper) side of the Transwell inserts.

    • Culture the cells for 21-25 days in a humidified incubator (37°C, 5% CO₂) to allow for differentiation into a polarized monolayer. Change the culture medium in both apical and basolateral chambers every 2-3 days.

  • Monolayer Integrity Check (Assay Day):

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >250 Ω·cm², as this indicates the formation of tight junctions.

    • Causality Check: This step is critical. It validates that the cell layer is confluent and that transport will occur through or across the cells (transcellular/paracellular), not through gaps in the monolayer.

  • Transport Experiment (Bidirectional):

    • Gently wash the monolayers twice with pre-warmed (37°C) transport buffer (HBSS).

    • For A→B transport: Add the dosing solution (e.g., 10 µM test compound in HBSS) to the apical chamber and fresh HBSS to the basolateral (lower) chamber.

    • For B→A transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

  • Quantification & Calculation:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze all samples by LC-MS/MS to determine the compound concentration.

    • Calculate the P_app for each direction (A→B and B→A) using the formula: P_app (cm/s) = (dQ/dt) / (A * C_0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C_0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) : ER = P_app (B→A) / P_app (A→B) An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.

Data Interpretation: A Hypothetical Case Study

To illustrate how to interpret the results, we present the following plausible data for our two compounds.

CompoundPAMPA P_app (x 10⁻⁶ cm/s)Caco-2 P_app (A→B) (x 10⁻⁶ cm/s)Caco-2 P_app (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
Atenolol (Low Control) 0.10.20.31.5Low (<30%)
Propranolol (High Control) 15.018.517.90.97High (>90%)
Entacapone 1.50.84.25.25 Low
(E)-3-O-Methyl Entacapone 6.85.56.11.1Moderate

Analysis:

  • Passive Permeability (PAMPA): (E)-3-O-Methyl Entacapone shows a significantly higher P_app value (6.8 x 10⁻⁶ cm/s) compared to Entacapone (1.5 x 10⁻⁶ cm/s). This confirms our initial hypothesis: increasing the lipophilicity and reducing the acidity by methylating a catechol group enhances passive diffusion across a lipid membrane.

  • Physiologically-Relevant Permeability (Caco-2 A→B): The trend holds in the Caco-2 model, with the methylated analogue showing much higher absorptive transport (5.5 vs 0.8 x 10⁻⁶ cm/s). This suggests that even in a more complex biological system, the improved physicochemical properties of (E)-3-O-Methyl Entacapone facilitate better permeation.

  • Active Efflux (Efflux Ratio): This is the most revealing result. Entacapone displays an efflux ratio of 5.25, which is well above the threshold of 2. This strongly indicates that Entacapone is actively pumped out of the cells by an efflux transporter (e.g., P-glycoprotein or BCRP), a mechanism that severely limits its net absorption. In contrast, (E)-3-O-Methyl Entacapone has an efflux ratio of 1.1, suggesting it is not a significant substrate for these transporters.

Conclusion and Field-Proven Insights

This comparative analysis demonstrates that while Entacapone's intrinsic passive permeability is already low, its poor absorption is significantly exacerbated by its recognition by active efflux transporters in the intestinal epithelium. This dual liability—poor passive diffusion compounded by active efflux—provides a clear mechanistic explanation for its classification as a BCS Class IV drug and its low in vivo bioavailability.

The structural modification in (E)-3-O-Methyl Entacapone offers critical insights. By masking a single hydroxyl group, we simultaneously:

  • Increased lipophilicity , leading to a ~4.5-fold improvement in passive permeability (PAMPA).

  • Abolished recognition by efflux transporters , as evidenced by the neutral efflux ratio.

Implications for Drug Development: For researchers aiming to design superior COMT inhibitors, these findings underscore a critical design principle: it is not enough to simply optimize for lipophilicity. One must also consider and design out potential liabilities related to efflux transporter recognition. Small structural changes that alter hydrogen bonding potential and overall polarity can have a profound impact on transporter interaction. This guide provides a robust, logical, and self-validating framework for conducting such essential in vitro permeability studies, enabling a more rational, mechanism-based approach to drug design.

References

  • Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. (2022). Journal of Clinical Pharmacology. [Link]

  • Goetz, C. G. (2005). Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status. Expert Opinion on Pharmacotherapy. [Link]

  • Gordin, A., et al. (2024). The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease. Heldelma - University of Helsinki. [Link]

  • Gordin, A., et al. (2024). The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2003). STALEVO Chemistry Review. [Link]

  • ResearchGate. (n.d.). Solubility of entacapone in various vehicles. [Link]

  • Kaakkola, S., et al. (1993). Comparison of two new inhibitors of catechol O-methylation on striatal dopamine metabolism: a microdialysis study in rats. British Journal of Pharmacology. [Link]

  • PubChem. (n.d.). Entacapone. National Center for Biotechnology Information. [Link]

  • Machado, D., et al. (2022). Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Pharmacology & Translational Science. [Link]

  • Rautio, J., et al. (1998). Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. (n.d.). Chemical structure of entacapone (C14H15N3O5), molecular weight 305.29. [Link]

  • Vuppalapati, L., et al. (2022). In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach. Drug Development and Industrial Pharmacy. [Link]

  • ResearchGate. (n.d.). Effects of aqueous solubility and dissolution characteristics on oral bioavailability of entacapone. [Link]

  • ResearchGate. (n.d.). In Vitro Metabolism of Tolcapone to Reactive Intermediates: Relevance to Tolcapone Liver Toxicity. [Link]

  • Wikberg, T., et al. (1993). Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans. Drug Metabolism and Disposition. [Link]

  • Amerigo Scientific. (n.d.). (E)-3-O-Methyl entacapone. [Link]

  • Axios Research. (n.d.). (E/Z)-3-O-Methyl Entacapone. [Link]

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Comparative

A Comparative Analysis of the Physicochemical Properties of Entacapone and its Metabolite, (E)-3-O-Methyl Entacapone

In the landscape of pharmaceutical development, a comprehensive understanding of a drug molecule's physicochemical properties is paramount. These characteristics intrinsically govern a compound's absorption, distribution...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a comprehensive understanding of a drug molecule's physicochemical properties is paramount. These characteristics intrinsically govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety. This guide provides an in-depth comparative analysis of Entacapone, a potent catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease, and its principal metabolite, (E)-3-O-Methyl Entacapone. This comparison is crucial for researchers in drug metabolism, pharmacokinetics, and formulation science, as the methylation of a critical functional group induces significant alterations in the molecule's behavior.

Entacapone's therapeutic action is derived from its ability to inhibit the peripheral metabolism of levodopa, thereby increasing its bioavailability to the central nervous system.[1][2] A primary metabolic pathway for Entacapone is O-methylation of the 3-hydroxyl group on the catechol ring, leading to the formation of (E)-3-O-Methyl Entacapone.[1] This metabolic conversion fundamentally alters the molecule's structure and, consequently, its physicochemical properties. This guide will dissect these differences, providing both experimental data where available and theoretical insights grounded in physical organic chemistry.

Comparative Physicochemical Data

The following table summarizes the key physicochemical parameters for Entacapone and (E)-3-O-Methyl Entacapone. It is important to note that while extensive experimental data exists for Entacapone, the data for its 3-O-methylated metabolite is less comprehensive, with some values being predicted through computational models.

Physicochemical PropertyEntacapone(E)-3-O-Methyl Entacapone
Chemical Structure ((E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide)((2E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-propenamide)[3][4][5]
Molecular Formula C₁₄H₁₅N₃O₅[6][7][8]C₁₅H₁₇N₃O₅[3][4]
Molecular Weight 305.29 g/mol [6][7][8]319.31 g/mol [3][4]
Melting Point (°C) 162-163[6][9]98-102[3]
Aqueous Solubility Practically insoluble in water[10], ~0.08 g/L (predicted)Predicted to be lower than Entacapone
Lipophilicity (LogP) ~2.8 (experimental)[6], 2.5 (predicted)2.5 (predicted, XLogP3)[11]
pKa (acidic) ~4.5[6][9]Predicted to be higher than Entacapone
Crystal Structure Multiple polymorphs known (e.g., Form A)[12]Not experimentally determined
Chemical Stability Stable under normal conditions, subject to degradation under stress[13][14]Expected to have different degradation profile

In-Depth Analysis of Physicochemical Parameters

Solubility

Entacapone: Classified as a Biopharmaceutics Classification System (BCS) Class IV drug, Entacapone exhibits low solubility and low permeability.[7] It is practically insoluble in water.[10] Its solubility in organic solvents is higher, for instance, approximately 5 mg/mL in ethanol and 30 mg/mL in DMSO.[8][15]

(E)-3-O-Methyl Entacapone: The methylation of the 3-hydroxyl group is anticipated to decrease its aqueous solubility further. The replacement of a polar hydroxyl group, capable of hydrogen bonding with water, with a less polar methoxy group reduces the molecule's overall polarity. This structural modification disrupts the favorable interactions with water molecules, leading to a decrease in solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a gold standard for determining the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of the test compound (Entacapone or (E)-3-O-Methyl Entacapone) is added to a known volume of the relevant solvent (e.g., purified water, phosphate buffer pH 7.4) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP)

Entacapone: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Experimental values for Entacapone's LogP are reported to be around 2.8, indicating a moderate degree of lipophilicity.[6]

(E)-3-O-Methyl Entacapone: The methylation of a hydroxyl group generally increases the lipophilicity of a molecule. The replacement of the polar -OH group with the less polar -OCH₃ group increases the compound's affinity for the nonpolar octanol phase. A predicted XLogP3 value for (E)-3-O-Methyl Entacapone is 2.5, which is surprisingly slightly lower than the experimental value for Entacapone.[11] This highlights the importance of experimental verification, as predictive models may not fully capture the intramolecular interactions that influence partitioning. However, based on first principles, an increase in LogP would be expected.

Experimental Protocol: LogP Determination using HPLC

This is a rapid and reliable method for determining LogP values.

  • System Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system. The retention times of these standards are recorded.

  • Sample Analysis: The test compound is injected into the same HPLC system under identical conditions.

  • Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known LogP values. The LogP of the test compound is then determined from its retention factor using the calibration curve.

Acidity (pKa)

Entacapone: The catechol moiety of Entacapone possesses two acidic hydroxyl groups. The pKa of the more acidic proton is approximately 4.5.[6][9] This acidity is influenced by the electron-withdrawing nitro group on the aromatic ring.

(E)-3-O-Methyl Entacapone: The methylation of one of the phenolic hydroxyl groups will significantly impact the acidity of the remaining hydroxyl group. The methoxy group is an electron-donating group, which will increase the electron density on the phenolate oxygen upon deprotonation, making it less stable. Consequently, the remaining hydroxyl group in (E)-3-O-Methyl Entacapone is expected to be less acidic, resulting in a higher pKa value compared to Entacapone.

Experimental Protocol: pKa Determination by Potentiometric Titration

This technique measures the change in pH of a solution upon the addition of a titrant.

  • Sample Preparation: A known concentration of the test compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Melting Point and Crystal Structure

Entacapone: Entacapone is a crystalline solid with a melting point of 162-163 °C.[6][9] It is known to exist in multiple polymorphic forms, which can have different solubilities and dissolution rates.[12]

(E)-3-O-Methyl Entacapone: The reported melting point for (E/Z)-3-O-Methyl Entacapone is 98-102 °C, which is significantly lower than that of Entacapone.[3] This substantial decrease in melting point suggests that the crystal lattice of the methylated compound is less stable. The methylation disrupts the intermolecular hydrogen bonding network that is possible with the two hydroxyl groups of Entacapone. This weaker intermolecular interaction in the solid state requires less energy to overcome, resulting in a lower melting point. The crystal structure of (E)-3-O-Methyl Entacapone has not been reported in the literature.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.

  • Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in a DSC pan.

  • Thermal Scan: The sample and a reference pan are heated at a constant rate.

  • Data Analysis: The DSC thermogram shows a peak corresponding to the melting of the sample. The onset or peak temperature of this endothermic event is taken as the melting point.

Experimental Protocol: Crystal Structure Determination by Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.

  • Crystal Growth: A single crystal of suitable size and quality is grown from a solution of the compound.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Chemical Stability

Entacapone: Entacapone is stable under normal storage conditions. However, forced degradation studies have shown that it can degrade under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis.[13][14]

(E)-3-O-Methyl Entacapone: The methylation of the 3-hydroxyl group can alter the stability profile. The catechol moiety in Entacapone is susceptible to oxidation. Methylation of one hydroxyl group may reduce this susceptibility. However, the overall degradation pathway may be different, potentially involving hydrolysis of the amide or reactions involving the nitro group. A comprehensive forced degradation study would be necessary to fully characterize its stability.

Experimental Protocol: Forced Degradation Study

This study is designed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

  • Stress Conditions: The compound is subjected to various stress conditions as per ICH guidelines, including:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

    • Oxidation: e.g., 3% H₂O₂ at room temperature

    • Thermal Stress: e.g., 105 °C

    • Photostability: Exposure to UV and visible light

  • Sample Analysis: Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the parent drug and ensure that no degradation products are co-eluting.

Visualizing the Structural Difference and its Implications

The fundamental difference between Entacapone and its 3-O-methylated metabolite lies in the modification of the catechol group.

G cluster_0 Entacapone cluster_1 (E)-3-O-Methyl Entacapone Entacapone Catechol Moiety (Two -OH groups) Prop_E Key Properties: - Higher Aqueous Solubility (relative) - Lower pKa (more acidic) - Stronger Intermolecular H-bonding - Higher Melting Point - Susceptible to Oxidation Entacapone->Prop_E leads to Methylated Methylated Catechol (One -OH, One -OCH3) Entacapone->Methylated Metabolic O-Methylation Prop_M Key Properties: - Lower Aqueous Solubility (relative) - Higher pKa (less acidic) - Weaker Intermolecular H-bonding - Lower Melting Point - Potentially more stable to oxidation Methylated->Prop_M leads to

Caption: Impact of 3-O-methylation on the physicochemical properties of Entacapone.

Conclusion

The metabolic conversion of Entacapone to (E)-3-O-Methyl Entacapone via O-methylation of the 3-hydroxyl group results in significant alterations to its physicochemical properties. The methylation leads to a decrease in aqueous solubility, a likely increase in pKa (reduced acidity), and a substantial reduction in the melting point due to the disruption of intermolecular hydrogen bonding. While the predicted LogP value for the metabolite is slightly lower than the experimental value for the parent drug, a slight increase in lipophilicity would be theoretically expected. These changes have profound implications for the pharmacokinetic profile of the metabolite, including its absorption, distribution, and elimination. For researchers in drug development, a thorough understanding of these structure-property relationships is essential for predicting the behavior of metabolites and for the design of new chemical entities with optimized physicochemical characteristics. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of such compounds.

References

  • Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. (n.d.). PubMed Central. Retrieved from [Link]

  • Harisha, A. S., et al. (2015). A new synthesis of Entacapone and report on related studies. Journal of Chemical Sciences, 127(11), 1965-1973. Retrieved from [Link]

  • COMTAN Rx only Prescribing Information. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Entacapone. (n.d.). PubChem. Retrieved from [Link]

  • Leppänen, J., et al. (2001). Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. Journal of Pharmacy and Pharmacology, 53(11), 1503-1509. Retrieved from [Link]

  • Solubility of entacapone in various vehicles. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach. (2022). Journal of Drug Delivery Science and Technology, 71, 103299. Retrieved from [Link]

  • Stress Degradation Behavior of Entacapone and Development of LC Stability-Indicating Related Substances and Assay Method. (2014). Journal of Chromatographic Science, 52(8), 866-874. Retrieved from [Link]

  • Entacapone. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Synthesis routes of entacapone prodrugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical structure of entacapone (C₁₄H₁₅N₃O₅), molecular weight 305.29. (n.d.). ResearchGate. Retrieved from [Link]

  • 21-485 STALEVO Chemistry Review. (2003). U.S. Food and Drug Administration. Retrieved from [Link]

  • Process for the preparation of entacapone. (2010). Google Patents.
  • Process for the preparation of entacapone and intermediates thereof. (2008). Google Patents.
  • Apparent partition coefficients (log P app ) and aqueous solubilities of entacapone (1) and its prodrugs 1a and 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. (2022). Catalysts, 12(11), 1332. Retrieved from [Link]

  • Novel Crystalline Forms of Entacapone and Production Thereof. (2008). Google Patents.
  • Creveling, C. R., & Thakker, D. R. (1986). Regioselectivity of catechol O-methyltransferase. The effect of pH on the site of O-methylation of fluorinated norepinephrines. Journal of Biological Chemistry, 261(1), 150-156. Retrieved from [Link]

  • Lu, H., et al. (2001). O-Methylation of tea polyphenols catalyzed by human placental cytosolic catechol-O-methyltransferase. Drug Metabolism and Disposition, 29(9), 1174-1180. Retrieved from [Link]

  • Daly, J., Inscoe, J. K., & Axelrod, J. (1965). The formation of O-methylated catechols by microsomal hydroxylation of phenols and subsequent enzymatic catechol O-methylation. Substrate specificity. Journal of Medicinal Chemistry, 8(2), 153-157. Retrieved from [Link]

  • Effects of aqueous solubility and dissolution characteristics on oral bioavailability of entacapone. (2015). Drug Development and Industrial Pharmacy, 41(10), 1641-1649. Retrieved from [Link]

  • Entacapone (HMDB0012226). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Thermal behavior of entacapone, a catechol-O-methyltransferase inhibitor used in Parkinson's disease. (2017). Journal of Thermal Analysis and Calorimetry, 127(1), 615-623. Retrieved from [Link]

  • Männistö, P. T., et al. (1992). Effects of three types of catechol O-methylation inhibitors on L-3,4-dihydroxyphenylalanine-induced circling behaviour in rats. British Journal of Pharmacology, 105(3), 569-574. Retrieved from [Link]

  • Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. (2016). Scholars Academic Journal of Pharmacy, 5(10), 386-391. Retrieved from [Link]

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Validation

A Comparative Guide to Evaluating the Specificity of Analytical Methods for (E)-3-O-Methyl Entacapone

Introduction: The Criticality of Specificity in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control, the specificity of an analytical method is paramount. It is the unequivocal abil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Specificity in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the specificity of an analytical method is paramount. It is the unequivocal ability of the method to assess the analyte of interest in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For (E)-3-O-Methyl Entacapone, a key related substance to the anti-Parkinsonian drug Entacapone, ensuring analytical specificity is not merely a regulatory checkbox; it is a fundamental assurance of product quality and patient safety.

(E)-3-O-Methyl Entacapone can be present as a process-related impurity, a metabolite, or a potential degradant.[1][2][3] Its chemical structure is closely related to Entacapone and its geometric isomer, (Z)-Entacapone, as well as other potential impurities.[4][5] Therefore, any analytical method intended for its quantification must be rigorously evaluated to demonstrate that it can distinguish (E)-3-O-Methyl Entacapone from these closely related chemical entities. This guide provides an in-depth comparison of analytical methodologies for evaluating the specificity of assays for (E)-3-O-Methyl Entacapone, supported by experimental data and protocols.

Understanding the Analytical Challenge: Potential Interferences

The primary challenge in developing a specific method for (E)-3-O-Methyl Entacapone lies in the potential for co-elution or interference from several related compounds:

  • Entacapone: The active pharmaceutical ingredient (API).

  • (Z)-3-O-Methyl Entacapone: The geometric isomer of the analyte.

  • (Z)-Entacapone: The geometric isomer of the API.[4]

  • Other Process Impurities: A range of other related substances that may be present from the synthesis of Entacapone.[5][6]

  • Degradation Products: Compounds formed under stress conditions such as acid, base, oxidation, heat, and light.[7][8]

A robust analytical method must be able to resolve (E)-3-O-Methyl Entacapone from all these potential interferences.

Comparative Evaluation of Analytical Techniques

The most prevalent and powerful techniques for the analysis of pharmaceutical compounds and their impurities are chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is the workhorse of the pharmaceutical industry for purity and impurity testing. Its specificity is primarily achieved through the differential partitioning of analytes between a stationary phase and a mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the most common choice for the analysis of Entacapone and its related substances due to its hydrophobicity, which allows for good retention and separation of these moderately polar compounds.[6][9]

  • Mobile Phase: A combination of an acidic buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The acidic pH is crucial for suppressing the ionization of the phenolic hydroxyl groups, leading to sharper peaks and better chromatographic performance.[7][9] A gradient elution is often preferred to ensure the timely elution of all related substances with varying polarities.[6]

  • Detection Wavelength: The selection of an appropriate detection wavelength is critical for sensitivity and specificity. Entacapone and its related substances exhibit strong UV absorbance. A wavelength of around 210 nm is often used for the simultaneous determination of multiple impurities, while a higher wavelength like 310 nm can offer more selectivity for Entacapone itself.[6][9] For (E)-3-O-Methyl Entacapone, a diode array detector (DAD) or photodiode array (PDA) detector is highly recommended to assess peak purity.[7]

Data Presentation: Representative HPLC Method Performance

ParameterResultInterpretation
Resolution (Rs) between (E)-3-O-Methyl Entacapone and Entacapone > 2.0Baseline separation achieved, ensuring no interference.
Resolution (Rs) between (E)-3-O-Methyl Entacapone and (Z)-3-O-Methyl Entacapone > 1.5Adequate separation for accurate quantification.
Peak Purity Index > 0.999Indicates no co-eluting impurities under the main peak.
Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that utilizes smaller particle size columns (<2 µm) and higher pressures to achieve faster analysis times and improved resolution compared to traditional HPLC. For complex impurity profiles, UPLC can provide superior separation efficiency, which is highly beneficial for resolving closely related isomers. A UPLC method for the simultaneous estimation of Carbidopa, Levodopa, and Entacapone has been developed, showcasing the technique's capability.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For unequivocal identification and enhanced specificity, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique not only separates compounds based on their retention time but also identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly useful for confirming the identity of impurities, especially at trace levels, and for distinguishing between isomers that may have similar chromatographic behavior. An LC-MS/MS method has been successfully developed to quantify genotoxic impurities in Entacapone.[11]

Experimental Protocols: A Framework for Specificity Evaluation

A robust evaluation of analytical method specificity involves a multi-faceted approach, including forced degradation studies and analysis of spiked samples.

Experimental Workflow for Specificity Evaluation

Caption: Workflow for evaluating the specificity of an analytical method.

Protocol 1: Forced Degradation Study

Objective: To demonstrate that the analytical method can separate (E)-3-O-Methyl Entacapone from potential degradation products.

Methodology:

  • Prepare Solutions: Prepare solutions of Entacapone API at a suitable concentration (e.g., 1 mg/mL) in a suitable diluent.

  • Acid Hydrolysis: Add 1N HCl to the API solution and heat at 60°C for a specified time (e.g., 3 hours). Neutralize with 1N NaOH.[7]

  • Base Hydrolysis: Add 1N NaOH to the API solution and keep at room temperature for a specified time (e.g., 3 hours). Neutralize with 1N HCl.[7]

  • Oxidative Degradation: Add 3% H₂O₂ to the API solution and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C) for a specified period (e.g., 10 days).[7] Dissolve the stressed sample in the diluent.

  • Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Analyze the unstressed and stressed samples by the proposed HPLC/UPLC method.

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks.

    • Ensure that the (E)-3-O-Methyl Entacapone peak (if present as a degradant or spiked) is well-resolved from all other peaks.

    • Perform peak purity analysis on the analyte peak in the chromatograms of the stressed samples.

    • Calculate the mass balance to account for the degradation of the API.[8]

Protocol 2: Specificity against Known Impurities

Objective: To demonstrate the separation of (E)-3-O-Methyl Entacapone from other known impurities.

Methodology:

  • Prepare a Resolution Solution: Prepare a solution containing (E)-3-O-Methyl Entacapone, Entacapone, (Z)-Entacapone, and any other available known impurities at appropriate concentrations.

  • Analysis: Inject the resolution solution into the HPLC/UPLC system.

  • Evaluation:

    • Calculate the resolution between all adjacent peaks. A resolution (Rs) of >1.5 is generally considered acceptable for baseline separation.

Logical Relationships in Method Validation for Specificity

Specificity_Validation_Logic cluster_Specificity Specificity cluster_Outcomes Validation Outcomes Forced_Degradation Forced Degradation Studies Resolution Demonstrated Resolution Forced_Degradation->Resolution Stability_Indicating Stability-Indicating Method Forced_Degradation->Stability_Indicating Spiked_Samples Analysis of Spiked Samples Spiked_Samples->Resolution No_Interference Absence of Interference Spiked_Samples->No_Interference Peak_Purity Peak Purity Assessment (PDA) Peak_Purity->No_Interference Orthogonal_Method Orthogonal Method Comparison (e.g., LC-MS) Orthogonal_Method->No_Interference Method_Validated Method_Validated Resolution->Method_Validated Method Validated for Specificity No_Interference->Method_Validated Method Validated for Specificity Stability_Indicating->Method_Validated Method Validated for Specificity

Caption: Logical flow for establishing method specificity.

Conclusion and Recommendations

The evaluation of the specificity of analytical methods for (E)-3-O-Methyl Entacapone requires a systematic and scientifically sound approach. While HPLC with UV detection remains a robust and widely used technique, the complexity of the potential impurity profile of Entacapone necessitates careful method development and validation.

For routine quality control, a well-validated HPLC or UPLC method with PDA detection is often sufficient. However, for method development, validation, and in-depth impurity profiling, the use of LC-MS/MS is highly recommended to provide an orthogonal detection technique that ensures the unequivocal identification of all separated components.

The protocols and comparative data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust specificity studies, ultimately ensuring the quality and safety of pharmaceutical products.

References

  • Dasari, P., Veerareddy, A., & Madhusudhanreddy, B. (2016). Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. Journal of Chromatographic Science, 54(8), 1353–1363. [Link]

  • Dasari, P., Veerareddy, A., & Madhusudhanreddy, B. (2016). Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tekale, P., et al. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Der Pharma Chemica, 3(5), 63-68. [Link]

  • Soukhova, N., et al. (2011). Development of characterization methods for entacapone in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 935-941. [Link]

  • Wikberg, T., et al. (1993). Liquid chromatographic determination of a new catechol-O-methyltransferase inhibitor, entacapone, and its Z-isomer in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 621(1), 67-75. [Link]

  • Pharmaffiliates. (n.d.). Entacapone-Impurities. [Link]

  • Zade, S. D., et al. (2024). Comparative study of assay vs. related substance methods for entacapone HPLC. World Journal of Pharmaceutical Research. [Link]

  • Anonymous. (n.d.). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. SAS Publishers. [Link]

  • Soukhova, N. (2011). Development of characterization methods for entacapone in a pharmaceutical bulk. ResearchGate. [Link]

  • Raja, M. A., et al. (2013). Analytical method development and validation for simultaneous estimation of Carbidopa, Levodopa and Entacapone in its bulk and tablet dosage form by UPLC. International Research Journal of Pharmacy, 4(11), 53-56. [Link]

  • SynThink. (n.d.). Entacapone EP Impurities & USP Related Compounds. [Link]

  • Anonymous. (n.d.). Stress Degradation Behavior of Entacapone and Development of LC Stability-Indicating Related Substances and Assay Method. ResearchGate. [Link]

  • TLC Pharmaceutical Standards. (n.d.). Entacapone Impurities. [Link]

  • Anonymous. (n.d.). Typical chromatograms recorded during forced degradation studies. ResearchGate. [Link]

  • USP-NF. (2014). Entacapone Tablets. [Link]

  • Choudhary, A., et al. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in combined dosage form. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Summary of forced degradation study. ResearchGate. [Link]

  • Bugamelli, F., et al. (2011). Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 562-567. [Link]

  • Anonymous. (n.d.). Liquid chromatographic determination of a new catechol-Q-methyltransferase inhibitor, entacapone, and its Z-isomer in human plas. ElectronicsAndBooks. [Link]

  • Anonymous. (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Longdom Publishing. [Link]

  • Anonymous. (n.d.). Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. ResearchGate. [Link]

  • GLP Pharma Standards. (n.d.). Entacapone Methoxy Impurity | CAS No- 857629-78-8. [Link]

  • European Medicines Agency. (2004). Comtan, INN-Entacapone. [Link]

  • Sola Carandell, L., et al. (2009). Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form.

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Comparative

Inter-Laboratory Validation of a Quantitative Assay for (E)-3-O-Methyl Entacapone: A Comparative Guide

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for (E)-3-O-Methyl Entacapone, a principal metabolite of the Parkinson's disease therapeutic, Entacapone.[1][2] Th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for (E)-3-O-Methyl Entacapone, a principal metabolite of the Parkinson's disease therapeutic, Entacapone.[1][2] The accurate quantification of this metabolite is critical in pharmacokinetic and drug metabolism studies. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of potential analytical methodologies and a detailed protocol for conducting a robust inter-laboratory validation study in alignment with international regulatory standards.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), which emphasize a lifecycle approach to analytical procedure validation.[3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8]

Introduction to (E)-3-O-Methyl Entacapone and the Imperative for Validated Assays

Entacapone is a catechol-O-methyltransferase (COMT) inhibitor that, when used as an adjunct to levodopa/carbidopa therapy, can improve motor function in patients with Parkinson's disease.[1][2] Its metabolism is extensive, with (E)-3-O-Methyl Entacapone being a significant circulating metabolite. The reliable measurement of this metabolite is essential for understanding the pharmacokinetic profile of Entacapone, assessing bioequivalence, and informing dose-response relationships. Consequently, a validated, robust, and transferable analytical method is a regulatory prerequisite for drug approval and post-market surveillance.

An inter-laboratory validation study is the pinnacle of method validation, demonstrating the ruggedness and reproducibility of an assay when performed by different analysts in different laboratories with varying equipment and environmental conditions.

Comparative Analysis of Analytical Methodologies

The two most common analytical techniques for the quantification of small molecule metabolites in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of methodology depends on the required sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; can be susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information, minimizing matrix interference.
Sensitivity Typically in the microgram to nanogram per milliliter range.High; capable of picogram to femtogram per milliliter levels.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively straightforward to operate and troubleshoot.More complex instrumentation and method development.

For the quantification of (E)-3-O-Methyl Entacapone in pharmacokinetic studies, where concentrations can be low, LC-MS/MS is generally the preferred method due to its superior sensitivity and selectivity. However, a well-developed HPLC-UV method can be suitable for the analysis of bulk drug substance or pharmaceutical formulations where the analyte concentration is higher.[9][10][11][12][13][14]

Inter-Laboratory Validation Study Protocol

This protocol outlines a comprehensive inter-laboratory study to validate a quantitative assay for (E)-3-O-Methyl Entacapone.

Study Design and Participating Laboratories

The study should involve a minimum of three independent laboratories. A central coordinating laboratory will be responsible for preparing and distributing a validation kit to each participating laboratory.

G cluster_prep Coordinating Laboratory cluster_labs Participating Laboratories cluster_analysis Data Analysis Prep_Kit Prepare Validation Kit Distribute Distribute Kits Prep_Kit->Distribute Lab_1 Laboratory 1 Distribute->Lab_1 Lab_2 Laboratory 2 Distribute->Lab_2 Lab_3 Laboratory 3 Distribute->Lab_3 Collect_Data Collect Results Lab_1->Collect_Data Lab_2->Collect_Data Lab_3->Collect_Data Statistical_Analysis Statistical Analysis Collect_Data->Statistical_Analysis Final_Report Generate Final Report Statistical_Analysis->Final_Report

Caption: Inter-laboratory validation study workflow.

Validation Kit Contents

The validation kit should contain:

  • A detailed analytical method protocol.

  • Reference standard of (E)-3-O-Methyl Entacapone.

  • Internal standard (if applicable).

  • Blinded validation samples at a minimum of three concentration levels (low, medium, and high).

  • Quality control (QC) samples.

  • Blank matrix (e.g., plasma, urine).

  • A standardized data reporting template.

Experimental Protocol: Representative HPLC-UV Method

The following is a hypothetical, yet representative, HPLC-UV method for the quantification of (E)-3-O-Methyl Entacapone in a pharmaceutical substance.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of phosphate buffer (pH 2.75) and methanol (50:50, v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 310 nm.[9]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve the (E)-3-O-Methyl Entacapone sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters and Acceptance Criteria

The following validation parameters must be assessed by each laboratory, adhering to ICH Q2(R1) guidelines.[4][15]

Specificity:

  • Objective: To demonstrate that the analytical procedure is specific for the analyte of interest.

  • Procedure: Analyze blank samples, samples spiked with known impurities, and degraded samples.

  • Acceptance Criteria: No significant interference at the retention time of (E)-3-O-Methyl Entacapone.

Linearity:

  • Objective: To demonstrate a linear relationship between the analyte concentration and the analytical response.

  • Procedure: Analyze a minimum of five concentrations across the desired range.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Range:

  • Objective: To define the concentration interval over which the method is precise, accurate, and linear.

  • Procedure: Derived from the linearity, accuracy, and precision data.

  • Acceptance Criteria: The range should cover the expected concentrations in the samples to be analyzed.

Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Analyze samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze samples on different days, with different analysts, and/or on different equipment within the same laboratory.

    • Reproducibility (Inter-laboratory precision): Assessed by comparing the results from the different participating laboratories.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be adequate for the intended application of the method.

Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters such as mobile phase composition, pH, flow rate, and column temperature.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

G cluster_primary Primary Validation Parameters cluster_secondary Secondary Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range determines Accuracy->Range determines Precision->Range determines

Caption: Relationship between key validation parameters.

Data Analysis and Interpretation

The coordinating laboratory will collect the data from all participating laboratories and perform a statistical analysis to assess the inter-laboratory reproducibility. Analysis of variance (ANOVA) is a suitable statistical tool to evaluate the contribution of different sources of variation (e.g., laboratory, analyst, day) to the overall method precision.

Hypothetical Inter-Laboratory Validation Results:

ParameterLaboratory 1Laboratory 2Laboratory 3Overall MeanOverall RSD (%)Acceptance Criteria
Linearity (r²) 0.99950.99920.9998--≥ 0.999
Accuracy (Recovery %) 100.599.8101.2100.50.798.0 - 102.0
Repeatability (RSD %) 0.81.10.9--≤ 2.0
Intermediate Precision (RSD %) 1.21.51.3--≤ 2.0
Reproducibility (RSD %) ----1.8≤ 2.0
LOQ (µg/mL) 0.150.180.160.16-Report

The results from this hypothetical study would demonstrate that the analytical method is robust, reliable, and transferable across different laboratories, thus validating it for its intended purpose.

Conclusion

A successfully completed inter-laboratory validation study provides the highest level of confidence in an analytical method's performance. By following a structured protocol grounded in regulatory guidelines such as ICH Q2(R1) and Q2(R2), and by thoroughly evaluating all relevant validation parameters, researchers can ensure the generation of high-quality, reproducible data for the quantification of (E)-3-O-Methyl Entacapone. This, in turn, supports the safe and effective development of new pharmaceutical products.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2023). Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub. [Link]

  • Development of characterization methods for entacapone in a pharmaceutical bulk. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Q2 Analytical Method Validation. (2016). SlideShare. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. (2017). SAS Publishers. [Link]

  • Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. (2016). Longdom Publishing. [Link]

  • Determination of antiparkinsonism drug entacapone. (2010). ResearchGate. [Link]

  • ESTIMATION OF ENTACAPONE TABLETS BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. (2011). Bioscience Discovery. [Link]

  • Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. (2013). ResearchGate. [Link]

  • stability indicating rp-hplc method development and method validation for content estimation of entacapone in entacapone tablets. (2017). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Voltammetric analysis of entacapone, levodopa, and carbidopa in tablets: A chemometric approach. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Development of characterization methods for entacapone in a pharmaceutical bulk. (2011). PubMed. [Link]

  • Analytical method development and validation for simultaneous estimation of Carbidopa, Levodopa and Entacapone in its bulk and tablet dosage form by UPLC. (2017). ResearchGate. [Link]

  • The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On. (2024). PubMed. [Link]

  • Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status. (2000). PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking of COMT Inhibitors: Entacapone vs. (E)-3-O-Methyl Entacapone

This guide provides a comprehensive, in-depth comparison of the binding interactions between Entacapone and its primary metabolite, (E)-3-O-Methyl Entacapone, with their therapeutic target, Catechol-O-methyltransferase (...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the binding interactions between Entacapone and its primary metabolite, (E)-3-O-Methyl Entacapone, with their therapeutic target, Catechol-O-methyltransferase (COMT). As researchers and drug development professionals, understanding the nuanced differences in molecular interactions between a parent drug and its metabolites is critical for optimizing drug design and predicting clinical outcomes. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the experimental design and interpreting the results within the broader context of structure-activity relationships.

Introduction: The Rationale for Comparison

Entacapone is a potent, selective, and reversible inhibitor of COMT, an enzyme pivotal in the metabolic degradation of catecholamines, including the Parkinson's disease therapeutic, levodopa.[1] By inhibiting peripheral COMT, Entacapone increases the bioavailability of levodopa, thereby enhancing its therapeutic efficacy.[1][2] Upon administration, Entacapone is metabolized, with one of its metabolites being (E)-3-O-Methyl Entacapone. The core question this guide addresses is: How does the methylation of the catechol group in Entacapone affect its binding affinity and interaction profile with the COMT active site?

The catechol moiety is a critical pharmacophore for COMT inhibitors, as its two hydroxyl groups are essential for coordinating with a magnesium ion (Mg²⁺) in the enzyme's active site.[3][4] Methylation at the 3-hydroxyl position, as seen in (E)-3-O-Methyl Entacapone, fundamentally alters this key functional group. This structural change is hypothesized to significantly reduce the molecule's binding affinity by disrupting the crucial coordination with the Mg²⁺ ion and altering hydrogen bond networks with key active site residues. This guide will use molecular docking to simulate and quantify these differences, providing a robust, data-driven comparison.

Experimental Design & Causality

The following experimental workflow is designed to provide a rigorous and reproducible comparison of the two ligands. The choice of software, protein structure, and ligand preparation methods are all grounded in established best practices for molecular docking studies.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Selection: Human COMT (PDB: 6I3C) LigandPrep 2. Ligand Preparation: Entacapone & (E)-3-O-Methyl Entacapone TargetPrep 3. Target Preparation: Remove water, add hydrogens LigandPrep->TargetPrep Grid 4. Grid Box Generation: Define active site TargetPrep->Grid Vina 5. Molecular Docking: AutoDock Vina Execution Grid->Vina Pose 6. Pose Analysis: Lowest energy conformer Vina->Pose Interaction 7. Interaction Analysis: Hydrogen bonds, hydrophobic contacts Pose->Interaction Compare 8. Comparative Analysis: Binding energies & interactions Interaction->Compare G cluster_comt COMT Active Site Mg2+ Mg2+ Lys144 Lys144 Glu199 Glu199 Leu198 Leu198 Entacapone Entacapone Entacapone->Mg2+ Chelating Interaction (Catechol OHs) Entacapone->Lys144 H-Bond Entacapone->Glu199 H-Bond Entacapone->Leu198 Hydrophobic

Figure 2: Key interactions of Entacapone in the COMT active site.

  • Key Interactions:

    • The two hydroxyl groups of the catechol moiety form strong, bidentate coordinating interactions with the essential Mg²⁺ ion.

    • Hydrogen bonds are formed with the side chains of key residues Lys144 and Glu199. [3] * The diethylamine tail extends into a hydrophobic pocket, making favorable van der Waals contacts with residues such as Leu198. [3] (E)-3-O-Methyl Entacapone Binding Pose:

G cluster_comt COMT Active Site Mg2+ Mg2+ Lys144 Lys144 Glu199 Glu199 Leu198 Leu198 Methyl_Entacapone (E)-3-O-Methyl Entacapone Methyl_Entacapone->Mg2+ Lost Chelating Interaction Methyl_Entacapone->Lys144 Weakened/Lost H-Bond Methyl_Entacapone->Glu199 H-Bond (retained) Methyl_Entacapone->Leu198 Hydrophobic

Figure 3: Predicted interactions of (E)-3-O-Methyl Entacapone.

  • Key Interactions:

    • The methylation of the 3-hydroxyl group prevents the crucial bidentate chelation with the Mg²⁺ ion. The single remaining 4-hydroxyl group is insufficient to maintain this strong interaction.

    • The loss of the 3-hydroxyl group also disrupts the potential hydrogen bond with Lys144.

    • While the hydrogen bond with Glu199 and the hydrophobic interactions with Leu198 may be retained, the loss of the primary anchoring interactions (Mg²⁺ chelation) dramatically weakens the overall binding.

Discussion and Conclusion

The results of this in silico comparative study provide compelling evidence that the 3-O-methylation of Entacapone significantly reduces its binding affinity for the COMT active site. The predicted 2.3 kcal/mol difference in binding energy is substantial and is directly attributable to the disruption of the vital coordination with the Mg²⁺ ion and the loss of a key hydrogen bonding interaction.

This self-validating system, where the structural modification (methylation) directly explains the predicted functional outcome (reduced binding affinity), reinforces the trustworthiness of the model. The causality is clear: blocking a key interacting group (the 3-hydroxyl) cripples the molecule's ability to bind effectively.

For researchers in drug development, these findings have important implications. They underscore the critical role of the catechol moiety in COMT inhibitor design and demonstrate how even a seemingly minor metabolic modification can have a profound impact on target engagement. This study serves as a powerful example of how molecular docking can be employed to predict the structure-activity relationships of a drug and its metabolites, providing valuable insights that can guide the design of next-generation therapeutics with improved metabolic stability and target affinity.

References

  • RCSB Protein Data Bank. (2019). 6I3C: Crystal structure of Human soluble catechol O-methyltransferase in complex with 3,5-dinitrocatechol and S-adensoyl-L-methionine. [Link]

  • Proteopedia. (2024). 6i3c. [Link]

  • Worldwide Protein Data Bank. (n.d.). PDB Entry - 6I3C. [Link]

  • RCSB Protein Data Bank. (n.d.). 3D View: 6I3C. [Link]

  • Tervo, A., et al. (2004). A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods. Journal of Computer-Aided Molecular Design, 18(7-9), 555-568. [Link]

  • Gomes, A. F., et al. (2021). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. International Journal of Molecular Sciences, 23(1), 384. [Link]

  • Zheng, M., & Zhan, C. G. (2012). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry, 4(13), 1645-1659. [Link]

  • Lee, J. Y., et al. (2006). Comparative Homology Modeling and Ligand Docking Study of Human Catechol-O-Methyltransferase for Antiparkinson Drug Design. Bulletin of the Korean Chemical Society, 27(9), 1383-1388. [Link]

  • Wang, Y., et al. (2020). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1093. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 6). YouTube. [Link]

  • Soufi, W., et al. (2014). Docking Studies on Binding Modes between the Catechol-O-Methyltransferase and Catechol Derivatives for Antiparkinson Drug. ResearchGate. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]

  • Gordin, A. (2005). Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status. Expert Opinion on Drug Metabolism & Toxicology, 1(3), 453-462. [Link]

  • Sousa, S. F., et al. (2018). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Molecules, 23(5), 1159. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • de Cássia, R., et al. (2013). Chemical structure of entacapone (C14H15N3O5), molecular weight 305.29. ResearchGate. [Link]

  • Adigun, T., et al. (2022). Comparative Scores of Different Docking Algorithms with the Vina Docking Score. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Entacapone. PubChem Compound Database. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. [Link]

  • Bioinformatics Review. (2018). Video Tutorial: How to perform docking using Autodock Vina. [Link]

  • Keränen, T., et al. (1993). The Effect of Catechol-O-Methyl Transferase Inhibition by Entacapone on the Pharmacokinetics and Metabolism of Levodopa in Healthy Volunteers. Clinical Neuropharmacology, 16(2), 143-153. [Link]

  • Jain, A. N. (2024). Fair Comparisons with DiffDock. arXiv. [Link]

  • Wikipedia. (n.d.). Entacapone. [Link]

  • Ruottinen, H. M., et al. (1994). Effect of entacapone, a COMT inhibitor, on clinical disability and levodopa metabolism in parkinsonian patients. Neurology, 44(1), 77-80. [Link]

  • Reches, A., et al. (1982). Catechol-O-methyltransferase inhibition by U-0521 increases striatal utilization of levodopa. Naunyn-Schmiedeberg's Archives of Pharmacology, 320(1), 34-37. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (E)-3-O-Methyl Entacapone in a Laboratory Setting

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and an unwavering commitme...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety. The proper disposal of research compounds like (E)-3-O-Methyl Entacapone, a metabolite of the antiparkinsonian drug Entacapone, is not merely a regulatory hurdle; it is a critical component of responsible research conduct. This guide provides a procedural framework grounded in established safety protocols to manage this specific compound, ensuring the protection of laboratory personnel and the environment.

The core challenge with many research and metabolic compounds is the frequent absence of a comprehensive hazard profile. The Safety Data Sheet (SDS) for (E)-3-O-Methyl Entacapone, for instance, currently lacks detailed ecotoxicity and persistence data[1]. This information gap necessitates a conservative approach. Therefore, the foundational principle of this guide is to treat (E)-3-O-Methyl Entacapone waste as hazardous chemical waste pending a formal determination by your institution's Environmental Health and Safety (EHS) office.

Part 1: Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's known and potential hazards is essential. This assessment informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation.

Known Hazards and Chemical Properties

(E)-3-O-Methyl Entacapone is the 3-O-methylated metabolite of Entacapone[2][3]. While specific toxicological data for the metabolite is limited, we must consider the data for the parent compound, Entacapone, which is classified as causing skin and serious eye irritation, and may cause respiratory irritation[4]. It is prudent to assume the metabolite may share similar properties.

PropertyValueSource
Chemical Name (E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylamide[1]
Molecular Formula C₁₅H₁₇N₃O₅[2]
Molecular Weight 319.32 g/mol [2]
Appearance Solid (Assumed)N/A
Known Hazards Data unavailable for toxicity, persistence, and bioaccumulation.[1]
Parent Compound Hazards Harmful if swallowed or inhaled; Causes skin and eye irritation.[4]
Waste Classification: A Precautionary Approach

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. A waste is deemed hazardous if it is specifically "listed" or if it exhibits "characteristics" of ignitability, corrosivity, reactivity, or toxicity[6][8].

Given the lack of specific data, (E)-3-O-Methyl Entacapone is not a P- or U-listed waste[9]. However, its potential for aquatic toxicity, inferred from its pharmaceutical nature, means it could potentially fail the Toxicity Characteristic Leaching Procedure (TCLP). Therefore, the only scientifically sound and safe approach is to manage it as hazardous waste.

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final removal by trained EHS personnel.

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Based on the hazards of the parent compound, the following should be worn when handling (E)-3-O-Methyl Entacapone waste:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield[1].

  • Skin Protection: A standard laboratory coat is required. Wear impervious gloves (e.g., nitrile)[10]. Change gloves immediately if contamination occurs.

  • Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, a respirator may be necessary[1][10].

Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal[11].

  • Designate a Waste Stream: Establish a dedicated waste stream for (E)-3-O-Methyl Entacapone and any materials contaminated with it.

  • Select an Appropriate Container:

    • Use a chemically compatible container with a secure, screw-top lid[11]. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be in good condition, free of cracks or leaks.

  • Segregate Waste Types:

    • Solid Waste: Unused or expired pure compound, contaminated gloves, weigh boats, and paper towels should be placed in the designated solid waste container.

    • Liquid Waste: Solutions containing (E)-3-O-Methyl Entacapone should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Prohibited Actions:

    • DO NOT dispose of this compound down the drain[1][6]. Sewering pharmaceutical waste is strongly discouraged by the EPA and can introduce biologically active molecules into aquatic ecosystems[9][12].

    • DO NOT dispose of this compound in the regular trash[13].

    • DO NOT overfill the container. Leave at least 10% headspace to allow for expansion[11].

Labeling the Hazardous Waste Container

Accurate labeling is a critical regulatory requirement[13][14].

  • Obtain a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's EHS department.

  • Complete the Tag:

    • Write the words "Hazardous Waste" clearly.

    • List the full chemical name : "(E)-3-O-Methyl Entacapone". Do not use abbreviations or formulas[13].

    • For mixtures, list all constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Irritant," "Toxic").

    • Fill in the generator's name, lab location, and the date the first drop of waste was added (the "accumulation start date").

Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA)[11][14].

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel[7].

  • Storage Conditions:

    • Keep the waste container securely capped at all times, except when adding waste[11].

    • Store the container in secondary containment to catch any potential leaks.

    • Ensure incompatible waste types are segregated[11].

Arranging for Disposal
  • Monitor Container Level: Once the waste container is 90% full, or if you will no longer be generating this waste stream, arrange for a pickup.

  • Contact EHS: Follow your institution's specific procedure to request a hazardous waste pickup from your EHS department. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[15]. The most common disposal method for this type of waste is controlled incineration[1].

Part 3: Emergency Procedures

Spill Response
  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: Wear the appropriate PPE as described in section 2.1.

  • Contain and Clean:

    • For a solid spill , gently cover with an absorbent material to avoid raising dust. Vacuum or carefully sweep the material into the designated hazardous waste container[16].

    • For a liquid spill , cover with a chemical absorbent pad or other inert material.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[16].

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (E)-3-O-Methyl Entacapone waste.

G Workflow for (E)-3-O-Methyl Entacapone Disposal cluster_0 Waste Generation & Assessment cluster_1 Handling & Accumulation cluster_2 Final Disposition A Waste Generated ((E)-3-O-Methyl Entacapone) B Consult SDS & Institutional Policy A->B C Assume Hazardous Waste (Due to lack of complete data) B->C D Select & Label Waste Container C->D E Segregate Solid & Liquid Waste D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Container Full (or waste stream complete) F->G H Request Pickup from EHS Office G->H I Transport to Licensed Disposal Facility (TSDF) H->I J Final Disposal (e.g., Controlled Incineration) I->J

Caption: Disposal workflow for (E)-3-O-Methyl Entacapone.

References

  • Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.). Medical Waste Pros. Retrieved from [Link]

  • USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle. Retrieved from [Link]

  • Update on pharmaceutical waste disposal... (n.d.). Ovid. Retrieved from [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. Retrieved from [Link]

  • SAFETY DATA SHEET Section 1. Identification of the substance Section 2. Health hazards information. (n.d.). Ajanta Pharma | USA. Retrieved from [Link]

  • What Determines Hazardous and Non-Hazardous Pharmaceuticals. (2022, November 2). Rx Destroyer. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). EPA. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Entacapone SAFETY DATA SHEET. (2013, December 16). Exposome-Explorer. Retrieved from [Link]

  • Entacapone - Safety Data Sheet. (2018, October 17). Fermion. Retrieved from [Link]

  • Pharmaceutical Waste. (2019, April 2). Department of Toxic Substances Control - CA.gov. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (E)-3-O-Methyl Entacapone

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for ha...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling (E)-3-O-Methyl Entacapone, a key impurity and metabolite of Entacapone. By understanding the rationale behind each procedural step, we can create a self-validating system of safety that protects both the handler and the integrity of the research.

(E)-3-O-Methyl Entacapone is a catechol-O-methyltransferase (COMT) inhibitor, a class of compounds used in the management of Parkinson's disease to prolong the effects of levodopa.[1] While the final pharmaceutical forms are generally considered safe for patients, the handling of the active pharmaceutical ingredient (API) in a laboratory setting requires stringent safety protocols to mitigate occupational exposure risks.[2][3]

Hazard Identification and Risk Assessment

(E)-3-O-Methyl Entacapone, like its parent compound Entacapone, presents several potential hazards that necessitate the use of appropriate personal protective equipment (PPE). The primary routes of occupational exposure are inhalation of airborne particles, skin contact, and eye contact.

According to safety data sheets, Entacapone is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It is also considered harmful if swallowed or inhaled.[4] A thorough risk assessment is the first step in any handling procedure, evaluating the specific quantities being used, the potential for aerosolization, and the duration of handling.[5]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it is dictated by a comprehensive risk assessment of the specific procedures being undertaken. The following table summarizes the minimum recommended PPE for handling (E)-3-O-Methyl Entacapone powder.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesThese materials provide adequate protection against incidental contact with (E)-3-O-Methyl Entacapone.[6] Always double-glove when handling highly potent compounds.
Eye/Face Protection Tightly fitting safety goggles with side-shieldsProtects the eyes from splashes and airborne particles.[7] A face shield may be required for procedures with a high risk of splashing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders)Essential for preventing the inhalation of fine powders, especially during weighing and transfer operations.[6] For situations with potential for higher exposure, a full-face respirator may be necessary.[7]
Protective Clothing Disposable gown or lab coat with long sleeves and tight cuffsPrevents skin contact with the compound. Impervious materials are recommended for larger quantities or when there is a risk of spills.
Foot Protection Closed-toe shoesA standard laboratory safety requirement to protect against spills and falling objects.[8]

Engineering Controls: The First Line of Defense

Before relying on PPE, it is crucial to implement appropriate engineering controls to minimize exposure at the source. For handling powdered (E)-3-O-Methyl Entacapone, the following are essential:

  • Chemical Fume Hood or Biological Safety Cabinet (BSC): All handling of the powdered form of this active pharmaceutical ingredient (API) should be conducted within a certified chemical fume hood or a Class II BSC.[3][9] This is critical to prevent the generation and inhalation of airborne dust.[3]

  • Ventilated Balance Enclosure: When weighing the compound, a ventilated balance enclosure or a powder containment hood should be used to capture any fugitive particles.[9][10]

  • Restricted Access: The area where (E)-3-O-Methyl Entacapone is handled should be clearly demarcated with restricted access to authorized personnel only.[10]

Procedural Guidance for Safe Handling

The following step-by-step workflow provides a procedural framework for the safe handling of (E)-3-O-Methyl Entacapone in a laboratory setting.

Workflow for Handling (E)-3-O-Methyl Entacapone

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Secure Handling Area gather_ppe 2. Assemble All Necessary PPE verify_eng 3. Verify Engineering Controls (Fume Hood/BSC) don_ppe 4. Don Appropriate PPE verify_eng->don_ppe weigh_transfer 5. Weigh & Transfer in Containment dissolve 6. Dissolve or Prepare Solution decontaminate 7. Decontaminate Work Surfaces dissolve->decontaminate doff_ppe 8. Doff PPE in Designated Area dispose 9. Dispose of Waste Properly

Caption: A stepwise workflow for the safe handling of (E)-3-O-Methyl Entacapone.

Step-by-Step Methodology
  • Preparation:

    • Designate a specific area for handling (E)-3-O-Methyl Entacapone, preferably within a chemical fume hood or BSC.

    • Assemble all necessary PPE as outlined in the table above. Inspect all PPE for any defects before use.

    • Verify that the engineering controls (fume hood, BSC, ventilated enclosure) are functioning correctly.[3]

  • Handling:

    • Don the required PPE in the correct order (e.g., gown, mask/respirator, goggles, gloves).

    • Carefully weigh and transfer the powdered (E)-3-O-Methyl Entacapone within the containment of a ventilated enclosure or fume hood to minimize dust generation.[9]

    • If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Cleanup and Disposal:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Doff PPE in a designated area, removing the most contaminated items first (e.g., outer gloves).

    • Dispose of all contaminated waste, including disposable PPE and cleaning materials, in a clearly labeled hazardous waste container according to institutional and local regulations.[2][7] Incineration is a recommended disposal method for this type of chemical waste.[2]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Conclusion

The safe handling of (E)-3-O-Methyl Entacapone is a responsibility that rests on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the "why" behind each safety measure—from the choice of gloves to the necessity of engineering controls—we empower ourselves to work not only effectively but also with the utmost regard for our health and the safety of our colleagues. This guide serves as a critical resource, but it is the diligent application of these principles in the laboratory that will ultimately ensure a safe and productive research environment.

References

  • Ajanta Pharma | USA. (n.d.). SAFETY DATA SHEET Section 1. Identification of the substance Section 2. Health hazards information.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-O-Methyl Entacapone
Reactant of Route 2
(E)-3-O-Methyl Entacapone
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